Product packaging for Hexahydrohippurate(Cat. No.:CAS No. 32377-88-1)

Hexahydrohippurate

Cat. No.: B1199173
CAS No.: 32377-88-1
M. Wt: 185.22 g/mol
InChI Key: ROXXNENGCGLRSW-UHFFFAOYSA-N
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Description

Hexahydrohippurate is a N-acylglycine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B1199173 Hexahydrohippurate CAS No. 32377-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexanecarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXNENGCGLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186093
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32377-88-1
Record name Hexahydrohippurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrohippurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAHYDROHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Metabolic Journey of Hexahydrohippurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a metabolite primarily recognized for its presence in mammalian urine, originating from the microbial metabolism of dietary compounds in the gut.[1] Its metabolic fate within the body involves a multi-step enzymatic cascade, ultimately breaking it down into intermediates that feed into central metabolic pathways. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing the enzymatic reactions, intermediates, and regulatory aspects. The guide is intended for researchers in drug metabolism, microbiology, and biochemistry to facilitate a deeper understanding of the xenobiotic and microbial co-metabolism of cyclic compounds.

Introduction to this compound Metabolism

The metabolism of this compound is a two-stage process. The initial step involves the hydrolysis of the amide bond, releasing its two constituent molecules: cyclohexanecarboxylic acid and the amino acid glycine.[2] Subsequently, these two molecules enter their respective catabolic pathways. Cyclohexanecarboxylic acid undergoes a β-oxidation-like cascade to yield acetyl-CoA, while glycine is converted to pyruvate, a key intermediate in central carbon metabolism.

The Metabolic Pathway of this compound

The complete metabolic degradation of this compound can be delineated into three major phases:

Phase 1: Hydrolysis of this compound

The metabolic journey begins with the cleavage of the amide bond in this compound. This reaction is catalyzed by a hydrolase, likely a carboxylesterase or an amidase, although the specific enzyme has not been definitively characterized in the literature. This hydrolysis yields cyclohexanecarboxylic acid and glycine.

Hexahydrohippurate_Hydrolysis This compound This compound Hydrolase Hydrolase This compound->Hydrolase Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Glycine Glycine H2O H₂O H2O->Hydrolase Hydrolase->Cyclohexanecarboxylic_Acid Hydrolase->Glycine

Figure 1: Hydrolysis of this compound.

Phase 2: Catabolism of Cyclohexanecarboxylic Acid via β-Oxidation-like Pathway

The cyclohexanecarboxylic acid released from the initial hydrolysis is metabolized through a pathway analogous to the β-oxidation of fatty acids. This process occurs within the mitochondria and involves a series of enzymatic reactions that progressively shorten the cyclic carbon chain.

The key steps are:

  • Activation to Cyclohexanecarboxyl-CoA: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA, by cyclohexanecarboxylate-CoA ligase.

  • Dehydrogenation: Cyclohexanecarboxyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA by cyclohexanecarboxyl-CoA dehydrogenase.

  • Hydration: The double bond is hydrated to form 2-hydroxycyclohexanecarboxyl-CoA.

  • Dehydrogenation: The hydroxyl group is oxidized to a keto group, yielding 2-ketocyclohexanecarboxyl-CoA.

  • Thiolytic Cleavage: The ring is cleaved, and subsequent reactions lead to the formation of pimeloyl-CoA.

  • Further β-Oxidation: Pimeloyl-CoA undergoes further rounds of β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle.

Cyclohexanecarboxylic_Acid_Metabolism cluster_activation Activation cluster_beta_oxidation β-Oxidation-like Pathway cluster_central_metabolism Central Metabolism Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxyl-CoA Cyclohexanecarboxyl-CoA Cyclohexanecarboxylic Acid->Cyclohexanecarboxyl-CoA Cyclohexanecarboxylate-CoA ligase Cyclohex-1-ene-1-carboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanecarboxyl-CoA->Cyclohex-1-ene-1-carboxyl-CoA Cyclohexanecarboxyl-CoA dehydrogenase 2-Hydroxycyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA Cyclohex-1-ene-1-carboxyl-CoA->2-Hydroxycyclohexanecarboxyl-CoA Enoyl-CoA hydratase 2-Ketocyclohexanecarboxyl-CoA 2-Ketocyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA->2-Ketocyclohexanecarboxyl-CoA 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase Pimeloyl-CoA Pimeloyl-CoA 2-Ketocyclohexanecarboxyl-CoA->Pimeloyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Pimeloyl-CoA->Acetyl-CoA β-Oxidation Propionyl-CoA Propionyl-CoA Pimeloyl-CoA->Propionyl-CoA β-Oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle

Figure 2: Catabolism of Cyclohexanecarboxylic Acid.

Phase 3: Catabolism of Glycine to Pyruvate

The glycine molecule is converted to pyruvate through a two-step process:

  • Conversion to Serine: Glycine is converted to serine by serine hydroxymethyltransferase, a reaction that requires tetrahydrofolate.[3]

  • Conversion of Serine to Pyruvate: Serine is then deaminated by serine dehydratase to produce pyruvate.[3][4]

Glycine_Metabolism Glycine Glycine Serine Serine Glycine->Serine Serine hydroxymethyltransferase Pyruvate Pyruvate Serine->Pyruvate Serine dehydratase Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate dehydrogenase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Figure 3: Catabolism of Glycine to Pyruvate.

Quantitative Data

Quantitative data for the enzymes involved in this compound metabolism is limited. The following table summarizes available kinetic parameters for key enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
Glycine N-acyltransferase (GLYAT)Benzoyl-CoA61.2 - 118-Homo sapiens[5]
Cyclohexanecarboxyl-CoA dehydrogenaseCyclohexanecarboxyl-CoA-2.1Syntrophus aciditrophicus[6]
Cyclohex-1-ene-1-carboxyl-CoA dehydrogenaseCyclohex-1-ene-1-carboxyl-CoA-0.6Syntrophus aciditrophicus[6]

Experimental Protocols

4.1. Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of this compound and its acidic metabolites from microbial culture supernatants.

Sample Preparation:

  • Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant can be directly injected or diluted with the mobile phase if necessary.

HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water or a gradient with acetonitrile can be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: A standard curve is generated using known concentrations of this compound and cyclohexanecarboxylic acid.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Culture Microbial Culture Centrifugation Centrifugation Culture->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant Filtered Supernatant Filtration->Supernatant HPLC HPLC System Supernatant->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data

Figure 4: Workflow for HPLC Analysis of Organic Acids.

4.2. Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the comprehensive analysis of metabolites, including intermediates of the this compound pathway.

Sample Preparation and Derivatization:

  • Quench metabolism in the cell culture rapidly, for example, with cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Conditions:

  • GC Column: A non-polar column such as a DB-5ms is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate a wide range of metabolites. For example, start at 70°C, hold for 1 minute, then ramp to 325°C at 5°C/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Full scan mode to identify a broad range of metabolites.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis Cell_Culture Cell Culture Quenching Metabolism Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS System Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Hexahydrohippurate synthesis in gut microbiota

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Hypothetical Synthesis of Hexahydrohippurate in the Gut Microbiota

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota is a complex ecosystem with a profound impact on host metabolism. Its enzymatic machinery is capable of transforming a vast array of dietary and host-derived compounds, leading to the production of a diverse suite of metabolites that can influence host physiology. One such well-known co-metabolite is hippurate, which is formed in the host from microbially-produced benzoate. This technical guide explores the hypothetical synthesis of a related, yet currently uncharacterized, metabolite: this compound (also known as cyclohexanoylglycine).

While the direct synthesis of this compound by gut microbiota has not been documented in the scientific literature to date, this guide posits a plausible biosynthetic pathway based on established microbial metabolic capabilities. This pathway involves a two-step process initiated by the anaerobic reduction of the aromatic ring of benzoate to cyclohexanecarboxylate, followed by the conjugation of this saturated ring structure with glycine. This document provides a comprehensive overview of the proposed pathway, the key enzymes potentially involved, quantitative data from related metabolic conversions, and detailed experimental protocols to investigate this hypothesis. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring this novel area of gut microbiome metabolism.

Proposed Biosynthetic Pathway of this compound

The proposed synthesis of this compound from benzoate, a common product of microbial polyphenol metabolism, involves two key enzymatic steps that are known to be carried out by members of the gut microbiota.

Step 1: Reductive De-aromatization of Benzoate to Cyclohexanecarboxylate

Under the anaerobic conditions of the gut, certain bacteria can reduce the aromatic ring of benzoate. This is a critical step in the anaerobic degradation of many aromatic compounds. The central intermediate in this process is benzoyl-CoA. The key enzyme catalyzing the reduction of the benzene ring is Benzoyl-CoA reductase . This enzyme has been characterized in several anaerobic bacteria, and its activity has been shown to be ATP-dependent in some species, such as the denitrifying bacterium Thauera aromatica. In fermenting bacteria like Syntrophus aciditrophicus, this reduction can also occur. This bacterium can ferment benzoate to acetate and cyclohexane carboxylate in pure culture.

Step 2: N-Acyl-Glycine Conjugation of Cyclohexanecarboxylate

The second proposed step is the conjugation of the microbially-produced cyclohexanecarboxylate with glycine to form this compound (N-cyclohexanoylglycine). While the conjugation of benzoate with glycine to form hippurate is primarily a host function occurring in the liver and kidneys, there is emerging evidence that some gut bacteria possess the enzymatic machinery for N-acylation of amino acids. Specifically, members of the order Bacteroidales, such as Bacteroides thetaiotaomicron, have been shown to possess N-acyltransferases (e.g., the glsB gene product) that produce N-acylated glycine derivatives.[1][2][3][4] This suggests that it is plausible for gut bacteria to catalyze the conjugation of cyclohexanecarboxylate with glycine.

The following diagram illustrates the proposed two-step pathway for this compound synthesis in the gut microbiota.

Hexahydrohippurate_Synthesis cluster_microbiota Gut Microbiota Metabolism cluster_enzyme Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP-dependent) Cyclohexanecarboxylate Cyclohexanecarboxylate BenzoylCoA->Cyclohexanecarboxylate Benzoyl-CoA reductase (Anaerobic reduction) This compound This compound Cyclohexanecarboxylate->this compound Glycine Glycine Glycine->this compound Enzyme N-acyltransferase (e.g., from Bacteroides) Enzyme->this compound

Figure 1: Proposed pathway for this compound synthesis.

Data Presentation

While quantitative data for this compound synthesis is not available, the following tables summarize relevant data from related metabolic pathways to provide a basis for comparison and experimental design.

Table 1: Quantitative Analysis of Benzoate to Cyclohexane Carboxylate Conversion by Syntrophus aciditrophicus

SubstrateProduct 1Molar Ratio (Product 1/Substrate)Product 2Molar Ratio (Product 2/Substrate)Reference
BenzoateCyclohexane carboxylate~0.5Acetate~1.5[5]
Data from pure culture fermentation of benzoate by Syntrophus aciditrophicus.

Table 2: Reference Ranges for 24-Hour Urinary Excretion of Hippurate in a Human Population

MetaboliteGenderMean (μmol/24-hr)Standard Deviation (μmol/24-hr)Reference
HippurateMen6284.64008.1[6]
HippurateWomen4793.03293.3[6]
Data from the INTERMAP epidemiologic study, quantified by UPLC-MS/MS.

Experimental Protocols

Investigating the hypothetical synthesis of this compound by the gut microbiota requires a combination of anaerobic microbiology, analytical chemistry, and molecular biology techniques. The following are detailed protocols for key experiments.

In Vitro Fermentation of Benzoate by Gut Microbiota

This protocol describes the incubation of a complex fecal microbial community or individual bacterial isolates with benzoate to screen for the production of this compound.

Materials:

  • Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% H₂, 5% CO₂)

  • Sterile anaerobic culture tubes (e.g., Balch tubes with butyl rubber stoppers and aluminum crimp seals)

  • Anaerobic growth medium (e.g., Brain Heart Infusion supplemented with 5% sterile sheep blood, Vitamin K, and hemin; or a defined minimal medium)

  • Fresh fecal sample from a healthy donor

  • Benzoate stock solution (sterile, anaerobic)

  • Glycine stock solution (sterile, anaerobic)

  • Phosphate-buffered saline (PBS), sterile and anaerobic

  • Centrifuge

  • Vortex mixer

Procedure:

  • Preparation of Fecal Slurry: Inside the anaerobic chamber, homogenize 1 gram of fresh fecal sample in 10 mL of sterile, anaerobic PBS to create a 10% (w/v) slurry. Allow the large particulate matter to settle for 5 minutes.

  • Inoculation: For each experimental condition, add 9 mL of pre-reduced anaerobic growth medium to a Balch tube. Inoculate the medium with 1 mL of the fecal slurry supernatant.

  • Substrate Addition: Add benzoate and glycine from sterile, anaerobic stock solutions to final concentrations of, for example, 1 mM benzoate and 5 mM glycine. Prepare control tubes with no added substrate, benzoate only, and glycine only.

  • Incubation: Crimp seal the tubes and incubate at 37°C for a time course (e.g., 0, 24, 48, and 72 hours).

  • Sampling and Quenching: At each time point, remove a tube from the incubator. Quench the metabolic activity by immediately placing the tube on dry ice or by adding a cold quenching solution (e.g., 60% methanol at -20°C).

  • Metabolite Extraction: Proceed with the metabolite extraction protocol as described in Section 3.2.

Figure 2: Workflow for in vitro fermentation.
Metabolite Extraction from Bacterial Cultures

This protocol is for the extraction of small molecules from the fermentation broth for analysis by mass spectrometry.

Materials:

  • Quenched bacterial culture from Protocol 3.1

  • Extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v, chilled to -20°C)

  • Centrifuge capable of reaching >10,000 x g and 4°C

  • Microcentrifuge tubes

  • Vortex mixer

  • SpeedVac or nitrogen evaporator

Procedure:

  • Cell Lysis and Protein Precipitation: Thaw the quenched culture sample on ice. Add 4 volumes of the cold extraction solvent to 1 volume of culture. For example, add 800 µL of cold solvent to 200 µL of culture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being careful not to disturb the pellet.

  • Drying: Dry the supernatant completely using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite extract in a small volume (e.g., 100 µL) of a suitable solvent for mass spectrometry analysis (e.g., 50% methanol in water).

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulates. Transfer the supernatant to a mass spectrometry vial for analysis.

LC-MS/MS Analysis for this compound Detection and Quantification

This protocol provides a general framework for developing a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials:

  • Reconstituted metabolite extract from Protocol 3.2

  • This compound analytical standard

  • Stable isotope-labeled internal standard (if available)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Standard and Internal Standard Preparation: Prepare a stock solution of the this compound standard. Create a series of calibration standards by serially diluting the stock solution. If available, prepare a working solution of the stable isotope-labeled internal standard.

  • Sample Preparation for Injection: Spike a known amount of the internal standard into each sample, calibration standard, and quality control sample.

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Flow Rate: 0.3 mL/min

    • Gradient: A typical gradient could be:

      • 0-1 min: 5% B

      • 1-8 min: ramp to 95% B

      • 8-10 min: hold at 95% B

      • 10-10.1 min: return to 5% B

      • 10.1-12 min: re-equilibrate at 5% B

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI), likely in negative mode (as is common for hippurate).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition Optimization: Infuse the this compound standard to determine the optimal precursor ion (the deprotonated molecule [M-H]⁻) and product ions (fragments generated by collision-induced dissociation).

    • Example Hypothetical Transition: For this compound (C₉H₁₅NO₃, MW = 185.22), the precursor ion would be m/z 184.1. Product ions would need to be determined empirically but could correspond to fragments of the glycine or cyclohexanecarboxyl moieties.

  • Data Analysis: Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This technical guide puts forth a plausible, yet hypothetical, pathway for the synthesis of this compound by the human gut microbiota. The proposed mechanism, involving the reduction of benzoate to cyclohexanecarboxylate and subsequent glycine conjugation, is founded on the known enzymatic capabilities of anaerobic gut bacteria. The provided experimental protocols offer a roadmap for researchers to test this hypothesis and to explore the presence and potential physiological relevance of this novel metabolite.

Future research should focus on:

  • Screening of diverse gut bacterial isolates for their ability to produce this compound.

  • Identification and characterization of the specific enzymes involved, particularly the N-acyltransferases responsible for glycine conjugation of cyclohexanecarboxylate.

  • Analysis of human biosamples (feces, urine, and plasma) to determine if this compound is a bona fide human metabolite and to correlate its presence with specific gut microbial compositions and dietary patterns.

  • Investigation of the potential bioactivity of this compound and its impact on host health.

The exploration of this and other novel microbial metabolic pathways will continue to deepen our understanding of the intricate chemical crosstalk between the gut microbiota and its host, potentially uncovering new therapeutic targets and diagnostic biomarkers.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a glycine-conjugated metabolite of cyclohexanecarboxylic acid. This document provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₉H₁₅NO₃.[1] Its properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 2-(cyclohexanecarbonylamino)acetic acid
CAS Number 32377-88-1
Molecular Formula C₉H₁₅NO₃
Canonical SMILES C1CCC(CC1)C(=O)NCC(=O)O
InChI InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12)
InChI Key ROXXNENGCGLRSW-UHFFFAOYSA-N
Table 2: Physical and Chemical Properties
PropertyValue
Molecular Weight 185.22 g/mol
Physical State Solid
Melting Point 145-147 °C
Boiling Point (Predicted)
pKa (Predicted)
Solubility Soluble in DMSO and Methanol

Metabolic Pathway: Glycine Conjugation

This compound is formed in the body through the glycine conjugation pathway, a critical Phase II detoxification process. This pathway is primarily active in the liver and kidneys and is responsible for the metabolism of various xenobiotic and endogenous carboxylic acids.[2] The formation of this compound involves a two-step enzymatic reaction.

First, cyclohexanecarboxylic acid is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA, by the enzyme acyl-CoA synthetase medium-chain family member (ACSM). This activation step requires energy in the form of ATP. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the cyclohexanoyl group from cyclohexanoyl-CoA to the amino group of glycine, forming this compound and regenerating free CoA.[3]

This pathway plays a crucial role in preventing the accumulation of potentially toxic acyl-CoA intermediates and maintaining cellular CoA homeostasis.[2]

Glycine_Conjugation_Pathway CCA Cyclohexanecarboxylic Acid CCA_CoA Cyclohexanoyl-CoA CCA->CCA_CoA ATP -> AMP + PPi HH This compound CCA_CoA->HH CoA-SH Glycine Glycine Glycine->HH ACSM ACSM ACSM->CCA_CoA GLYAT GLYAT GLYAT->HH

Glycine Conjugation Pathway of Cyclohexanecarboxylic Acid.

Experimental Protocols

Synthesis of this compound (N-cyclohexanoylglycine)

This protocol describes the synthesis of this compound from cyclohexanecarbonyl chloride and glycine.

Materials:

  • Glycine

  • 10% Sodium Hydroxide solution

  • Cyclohexanecarbonyl chloride

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Beakers, magnetic stirrer, separatory funnel, Buchner funnel, filter paper, pH paper

Procedure:

  • Dissolve glycine in a 10% sodium hydroxide solution in a beaker.

  • Cool the solution in an ice bath and add cyclohexanecarbonyl chloride dropwise with constant stirring.

  • Continue stirring for 15-20 minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted cyclohexanecarbonyl chloride.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.

  • Dry the purified crystals in a desiccator over anhydrous sodium sulfate.

Synthesis_Workflow start Start step1 Dissolve Glycine in NaOH solution start->step1 step2 Add Cyclohexanecarbonyl Chloride step1->step2 step3 Ether Extraction step2->step3 step4 Acidification with HCl step3->step4 step5 Filtration step4->step5 step6 Recrystallization step5->step6 step7 Drying step6->step7 end End step7->end

Workflow for the Synthesis of this compound.

Quantification of this compound in Human Urine by GC-MS

This protocol provides a general framework for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound in urine samples.

Materials and Equipment:

  • Urine samples

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Ethyl acetate

  • Hydrochloric acid

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • Centrifuge, vortex mixer, nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a known volume of urine, add the internal standard.

    • Acidify the sample with hydrochloric acid.

    • Extract the this compound with ethyl acetate by vortexing.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatizing agent (BSTFA + 1% TMCS).

    • Heat the mixture to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Injector Temperature: 250 °C

      • Oven Program: Start at 100 °C, ramp to 280 °C.

      • Carrier Gas: Helium

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound-TMS and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound.

    • Determine the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Analysis_Workflow start Urine Sample step1 Add Internal Standard & Acidify start->step1 step2 Liquid-Liquid Extraction (Ethyl Acetate) step1->step2 step3 Evaporate Solvent step2->step3 step4 Derivatization (TMS ester) step3->step4 step5 GC-MS Analysis step4->step5 end Quantification step5->end

GC-MS Analysis Workflow for this compound in Urine.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in plasma.

Materials and Equipment:

  • Plasma samples

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge, vortex mixer, nitrogen evaporator

  • LC-MS/MS system with a suitable C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma, add the internal standard.

    • Add cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute this compound.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound.

    • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

LCMS_Analysis_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Evaporate & Reconstitute step2->step3 step4 LC-MS/MS Analysis step3->step4 end Quantification step4->end

LC-MS/MS Analysis Workflow for this compound in Plasma.

References

Hexahydrohippurate: A Technical Guide on the Glycine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is an N-acylglycine and a derivative of the amino acid glycine.[1][2] It is recognized as a metabolite in mammals, particularly herbivores, and is formed through the glycine conjugation of cyclohexanecarboxylic acid.[2][3][4] This compound has garnered interest due to its role in detoxification pathways, its formation by gut microbiota, and its potential as a biomarker.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, synthesis protocols, and biological activities, presented with detailed data and visualizations to support advanced research and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₁₅NO₃.[1][4] Its properties are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference(s)
IUPAC Name 2-(cyclohexanecarbonylamino)acetic acid[1]
Synonyms Cyclohexanoylglycine, Hexahydrohippuric acid[1][2][4]
CAS Number 32377-88-1[1][2][4]
Molecular Formula C₉H₁₅NO₃[1][4]
Molecular Weight 185.22 g/mol [1][2]
Form Solid[2][4]
Purity ≥98% (Commercially available)[2][4]
Solubility DMF: 1 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 1 mg/ml[4]
Storage Temperature -20°C[2][4]

Biosynthesis and Metabolism: The Glycine Conjugation Pathway

This compound is not synthesized de novo but is a product of Phase II detoxification metabolism. Its formation is a key example of the glycine conjugation pathway, which serves to detoxify and facilitate the excretion of xenobiotic and endogenous organic acids.[3][5][6]

The pathway is a two-step enzymatic process that occurs within the mitochondria:[3][6]

  • Activation Step: Cyclohexanecarboxylic acid, the precursor to this compound, is first activated by ligation to Coenzyme A (CoA). This reaction is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid:CoA ligases (e.g., ACSM2B) and requires ATP. The product is a high-energy cyclohexanoyl-CoA thioester.[5][6]

  • Conjugation Step: The activated cyclohexanoyl-CoA is then conjugated to glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), which transfers the cyclohexanoyl group to the amino group of glycine, forming this compound and releasing free CoASH.[5][6]

The precursor, cyclohexanecarboxylic acid, is itself a product of gut microbiota metabolism of shikimic acid, which is derived from plants in the diet.[4] This highlights the crucial role of the gut-liver axis in the formation of this metabolite.

Glycine_Conjugation_Pathway cluster_gut Gut Lumen cluster_mito Mitochondrion (Liver) Shikimic_Acid Shikimic Acid (from diet) Microbiota Gut Microbiota Shikimic_Acid->Microbiota Metabolism Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Microbiota->Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic_Acid_mito Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid->Cyclohexanecarboxylic_Acid_mito Absorption & Transport to Liver Cyclohexanoyl_CoA Cyclohexanoyl-CoA This compound This compound (N-cyclohexanoylglycine) Cyclohexanoyl_CoA->this compound GLYAT (Transferase) p2 Excretion Urinary Excretion This compound->Excretion Transport to Kidney p1 AMP_PPi AMP + PPi p1->AMP_PPi CoA CoASH p2->CoA Cyclohexanecarboxylic_Acid_mito->Cyclohexanoyl_CoA ACSM2B (Ligase) ATP ATP ATP->p1 CoA->p1 Glycine Glycine Glycine->p2

Caption: Metabolic pathway for the formation of this compound.

Chemical Synthesis & Experimental Protocols

While this compound is a natural metabolite, its study often requires chemically synthesized standards. The synthesis is a straightforward acylation of glycine.

Logical Workflow for Chemical Synthesis

The synthesis of this compound can be achieved by the reaction of a glycine salt with an activated form of cyclohexanecarboxylic acid, typically the acyl chloride. This is a variation of the Schotten-Baumann reaction.

Synthesis_Workflow Start Reactants Glycine_NaOH 1. Glycine in 10% NaOH (aq) Start->Glycine_NaOH Acyl_Chloride 2. Cyclohexanecarbonyl Chloride Start->Acyl_Chloride Reaction Reaction Step: Acylation Glycine_NaOH->Reaction Acyl_Chloride->Reaction Acidification Work-up: Acidification (conc. HCl) Reaction->Acidification Crude Mixture Precipitation Isolation: Precipitation in ice-water Acidification->Precipitation Purification Purification: Recrystallization Precipitation->Purification Crude Solid Product Final Product: This compound Purification->Product

Caption: Logical workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol is based on the established method for hippuric acid synthesis and is adapted for this compound.[7]

  • Preparation of Glycine Solution: Dissolve 1.0 g of glycine in 10 mL of 10% aqueous sodium hydroxide solution in a 100 mL Erlenmeyer flask. Cool the flask in an ice bath.

  • Acylation: While vigorously stirring the cooled glycine solution, add 1.5 g (approx. 1.4 mL) of cyclohexanecarbonyl chloride dropwise over 10 minutes. Ensure the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes at room temperature. The disappearance of the oily acyl chloride indicates the reaction is nearing completion.

  • Acidification and Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus paper (pH ~2). A white precipitate of this compound will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to yield pure this compound. Dry the crystals in a desiccator.

Experimental Protocol: Isolation and Identification from Urine

This protocol outlines the general steps for isolating and identifying this compound from herbivore urine, as demonstrated in early studies.[8]

  • Sample Collection: Collect fresh urine from cattle or other herbivores.

  • Initial Extraction: Acidify the urine sample to pH 1-2 with a strong acid (e.g., H₂SO₄). Extract the acidified urine multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Hydrolysis (for confirmation): To confirm the identity, a portion of the isolated product can be hydrolyzed. Reflux the sample in 6N HCl for several hours.

  • Analysis of Hydrolysis Products:

    • Extract the hydrolysate with diethyl ether to isolate the acidic component (cyclohexanecarboxylic acid).

    • Analyze the aqueous remainder for the amino acid component (glycine) using paper chromatography and ninhydrin staining.[8]

  • Chromatographic Analysis:

    • Esterification: For Gas-Liquid Chromatography (GLC), the isolated acid must be esterified, for example, by using diazomethane or methanolic HCl to form methyl this compound.

    • GLC Analysis: Inject the methylated sample into a GLC system. A study reported a specific retention time for methyl this compound of 0.80 relative to methyl hippurate on an SE-30 column.[8]

Quantitative Data Summary

The following table summarizes key quantitative data found in the literature, which is crucial for analytical method development and metabolic studies.

ParameterValueMethod/ConditionReference(s)
Relative Retention Time (Methyl this compound vs. Methyl Hippurate)0.80Gas-Liquid Chromatography (GLC), SE-30 Column (30, 96), 20WC[8]
Microbial Conversion Rate (Shikimate to Cyclohexanecarboxylate in rats)~1-2 mg/hr/kg body weightIn vivo (Rat model)[3]

Biological Activities and Potential Applications

This compound is not merely a metabolic byproduct; it exhibits biological activities that are of interest to researchers in microbiology, immunology, and drug development.

  • Detoxification: Its primary role is in the detoxification of cyclohexanecarboxylic acid, preventing the accumulation of this xenobiotic.[3]

  • Antibacterial Activity: The compound has been reported to possess antibacterial properties, suggesting a potential role in modulating gut microbiota or as a lead for antimicrobial drug discovery.[9][10]

  • Biomarker Potential: Elevated levels have been noted in animals under metabolic stress or during an immune response to viral challenges, indicating its potential as a biomarker for monitoring health and disease states.[3]

  • Precursor in Organic Synthesis: As a functionalized cyclohexane derivative, it can serve as a precursor or building block in the synthesis of more complex, biologically active molecules and heterocyclic compounds.[3]

This compound is a significant glycine derivative that sits at the intersection of host metabolism, gut microbiology, and xenobiotic detoxification. Its well-defined biosynthetic pathway through glycine conjugation presents a clear model for studying Phase II metabolism. The availability of straightforward chemical synthesis routes allows for the production of standards necessary for quantitative and functional studies. For researchers and drug development professionals, this compound offers opportunities as a potential biomarker, a modulator of gut flora, and a foundational structure for synthetic chemistry programs. This guide provides the core technical information required to facilitate further investigation into this intriguing metabolite.

References

Hexahydrohippurate: A Technical Guide to its Natural Sources, Dietary Precursors, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate (N-cyclohexanoylglycine) is a fascinating metabolite found in mammals, arising from the interplay between dietary intake, gut microbiota, and host metabolism. While not as widely studied as its aromatic analog, hippurate, this compound and its precursors are gaining attention for their potential roles in detoxification, metabolic signaling, and as biomarkers of gut health. This technical guide provides a comprehensive overview of the natural sources of this compound's dietary precursors, its biosynthetic pathway, and detailed methodologies for its analysis.

Natural Sources and Dietary Precursors

This compound itself is not typically found in dietary sources. Instead, it is synthesized in the body from dietary precursors, primarily cyclohexanecarboxylic acid and its metabolic antecedent, shikimic acid . These precursors are of plant origin.

Shikimic Acid: A key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms, shikimic acid is a significant dietary precursor to this compound. Following ingestion, gut microbiota can metabolize shikimic acid into cyclohexanecarboxylic acid.

Cyclohexanecarboxylic Acid: This compound is also found naturally in some plants and can be formed from the microbial metabolism of other dietary components. It serves as the direct precursor that is conjugated with glycine to form this compound.

Quantitative Data on Dietary Precursors

The concentration of these precursors can vary significantly depending on the plant species, variety, growing conditions, and processing methods. Below is a summary of reported concentrations in various natural sources.

Natural SourcePrecursorConcentration RangeReference(s)
Star Anise (Illicium verum)Shikimic Acid3% - 7% (dry weight)[1]
Pine Needles (Pinus spp.)Shikimic AcidVaries by species, can be significant[1]
Sweetgum Seeds (Liquidambar styraciflua)Shikimic Acid~1.5% (dry weight)[1]
Various PlantsShikimic AcidSee table below for specific examples[2]
Spanish-Style Green Olives (fermented)Cyclohexanecarboxylic AcidPresent as a spoilage product[3]

Table 1: Shikimic Acid Content in Various Plant Materials [2]

Plant SpeciesPlant PartShikimic Acid Content (% on a dry basis)
Ribes aureumBlossoms and young sprouts1.27
Pteridium aquilinumAboveground part (pre-expansion)1.16
Acer negundoSeeds1.44
Populus nigraLeaves0.22
Chelidonium majusWhole aboveground part0.068

Metabolic Pathway of this compound Formation

The formation of this compound is a two-step enzymatic process that primarily occurs in the liver and kidney mitochondria, following the generation of cyclohexanecarboxylic acid by the gut microbiota.

  • Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Glycine Conjugation: The cyclohexanoyl-CoA then undergoes conjugation with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , yielding this compound and free Coenzyme A.

Hexahydrohippurate_Formation cluster_gut Gut Lumen cluster_host Host Mitochondria (Liver/Kidney) Shikimic_Acid Shikimic Acid (from diet) Microbiota Gut Microbiota Shikimic_Acid->Microbiota Cyclohexanecarboxylic_Acid_Gut Cyclohexanecarboxylic Acid Microbiota->Cyclohexanecarboxylic_Acid_Gut Cyclohexanecarboxylic_Acid_Host Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid_Gut->Cyclohexanecarboxylic_Acid_Host Absorption Acyl_CoA_Synthetase Acyl-CoA Synthetase Cyclohexanecarboxylic_Acid_Host->Acyl_CoA_Synthetase Cyclohexanoyl_CoA Cyclohexanoyl-CoA Acyl_CoA_Synthetase->Cyclohexanoyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Cyclohexanoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound

Biosynthesis of this compound from dietary Shikimic Acid.

Experimental Protocols

Accurate quantification of this compound and its precursors is crucial for research in this area. Below are detailed methodologies for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from general methods for the analysis of organic acids in urine.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar N-acylglycine not present in the sample).

  • Acidify the sample to pH 1-2 with 6M HCl.

  • Perform a liquid-liquid extraction with 3 x 3 mL of ethyl acetate. Vortex for 1 minute for each extraction.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard.

4. Quantification

  • Construct a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples.

  • Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of Cyclohexanecarboxylic Acid and Shikimic Acid in Plant Material by HPLC-UV

This protocol is a general procedure for the analysis of organic acids in plant extracts.

1. Sample Preparation (Plant Material)

  • Lyophilize and grind the plant material to a fine powder.

  • Extract 1 g of the powdered sample with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 5000 x g for 15 minutes.

  • Collect the supernatant and repeat the extraction process on the pellet.

  • Pool the supernatants and evaporate the methanol under reduced pressure.

  • Re-dissolve the aqueous residue in 5 mL of the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water : acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm for cyclohexanecarboxylic acid and 215 nm for shikimic acid.

3. Quantification

  • Prepare standard solutions of cyclohexanecarboxylic acid and shikimic acid of known concentrations.

  • Generate a calibration curve by plotting peak area against concentration for each standard.

  • Determine the concentration of the analytes in the sample extracts from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Start Plant Material / Urine Sample Homogenization Homogenization / Centrifugation Start->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization Injection Injection into GC-MS or HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

A generalized experimental workflow for the analysis of this compound and its precursors.

Signaling Pathways and Biological Relevance

The direct signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, as a member of the N-acylglycine family, it may share some biological activities with other molecules in this class.

Potential Biological Roles:

  • Detoxification: The formation of this compound is a detoxification pathway, converting less polar cyclohexanecarboxylic acid into a more water-soluble conjugate that can be readily excreted in the urine.

  • Gut Microbiota-Host Crosstalk: The production of this compound is a clear example of the metabolic interplay between the gut microbiome and the host. Its levels may serve as a biomarker for the metabolic activity of specific gut bacteria.

  • Immune Modulation: Some N-acylglycines have been shown to have immunomodulatory effects. For instance, N-arachidonoylglycine, an endocannabinoid-like molecule, can influence T-cell responsiveness.[4] While a direct link for this compound has not been established, it is a plausible area for future investigation.

Potential Signaling Interactions:

  • G-Protein Coupled Receptors (GPCRs): Some N-acyl amino acids are known to interact with GPCRs. For example, N-arachidonoyl glycine is a ligand for the orphan receptor GPR18.[4] It is conceivable that this compound could interact with one or more of the many orphan GPCRs, initiating downstream signaling cascades. Further research is needed to explore this possibility.

The study of this compound is an emerging field. Future research focusing on metabolomics and targeted cellular assays will be instrumental in elucidating its specific signaling pathways and its full range of biological functions. This will be crucial for understanding its potential as a therapeutic target or as a refined biomarker for health and disease.

References

Hexahydrohippurate: A Technical Guide to its Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a fascinating molecule at the intersection of microbial and mammalian metabolism. Initially identified as a urinary metabolite in herbivores, its significance is now understood to extend to xenobiotic detoxification and potentially as a biomarker for metabolic stress and immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and a summary of its known biological activities.

Introduction

This compound is an N-acylglycine derivative formed from the conjugation of cyclohexanecarboxylic acid and glycine. Its discovery stems from studies on the metabolism of xenobiotics, particularly the detoxification of plant-derived compounds in herbivores. The gut microbiota plays a crucial role in the initial breakdown of dietary components like shikimic acid into cyclohexanecarboxylic acid, which is then absorbed and conjugated with glycine in the liver and kidneys before being excreted in the urine.[1] This process is a key part of the body's defense mechanism against foreign chemicals.[2][3][4][5]

Physicochemical Properties

This compound is a white solid with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₅NO₃--INVALID-LINK--
Molecular Weight 185.22 g/mol --INVALID-LINK--
IUPAC Name 2-(cyclohexanecarboxamido)acetic acid--INVALID-LINK--
Synonyms N-Cyclohexanoylglycine, Cyclohexanoylglycine--INVALID-LINK--
Physical State SolidCayman Chemical
Solubility Soluble in organic solvents.--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

This compound can be synthesized through several chemical routes. The most common methods involve the acylation of glycine with a cyclohexanecarboxylic acid derivative. Below are two detailed protocols for its synthesis.

Synthesis via Acyl Chloride

This method involves the reaction of cyclohexanecarbonyl chloride with glycine in a basic aqueous medium.

Experimental Protocol:

  • Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: While vigorously stirring, slowly add cyclohexanecarbonyl chloride (1.1 equivalents) to the cooled glycine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling

This method utilizes the coupling agent dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between cyclohexanecarboxylic acid and glycine.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine cyclohexanecarboxylic acid (1.0 equivalent), glycine methyl ester hydrochloride (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Solvent: Suspend the reactants in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide followed by acidic workup). The final product is purified by column chromatography or recrystallization.[6][7]

Synthesis_Workflow cluster_acyl_chloride Acyl Chloride Method cluster_dcc DCC Coupling Method Glycine_aq Glycine (aq) Reaction1 Schotten-Baumann Reaction Glycine_aq->Reaction1 AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->Reaction1 Acidification1 Acidification Reaction1->Acidification1 Product1 This compound Acidification1->Product1 Cyclohexanecarboxylic_acid Cyclohexanecarboxylic Acid Reaction2 Amide Coupling Cyclohexanecarboxylic_acid->Reaction2 Glycine_ester Glycine Ester Glycine_ester->Reaction2 DCC DCC DCC->Reaction2 Coupling Agent Hydrolysis Ester Hydrolysis Reaction2->Hydrolysis Product2 This compound Hydrolysis->Product2

Figure 1. Chemical synthesis workflows for this compound.

Analytical Characterization

The structural elucidation and quantification of this compound are typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its spectral characteristics.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons of the glycine moiety, and the amide proton. The cyclohexyl protons would appear as a series of multiplets in the upfield region (approximately 1.0-2.5 ppm). The methylene protons adjacent to the carbonyl group and the nitrogen atom would likely resonate as a doublet around 3.8-4.2 ppm, coupled to the amide proton. The amide proton itself would appear as a triplet further downfield.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid groups (expected in the range of 170-180 ppm). The carbons of the cyclohexyl ring would appear in the aliphatic region (25-45 ppm), and the methylene carbon of the glycine moiety would be observed around 40-45 ppm.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
2850-2950C-H (cyclohexyl)Stretching
~1720C=O (carboxylic acid)Stretching
~1640C=O (amide I)Stretching
~1550N-HBending (amide II)

Table 2: Predicted FTIR Absorption Bands for this compound

4.1.3. Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 185. Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), cleavage of the amide bond, and fragmentation of the cyclohexyl ring.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in biological samples.

Experimental Protocol for GC-MS Analysis of this compound in Urine:

  • Sample Preparation: To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound). Acidify the sample with HCl and extract with an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To enhance volatility and improve chromatographic peak shape, derivatize the residue. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

    • Oven Program: Start with an initial temperature of 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both this compound and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the samples based on the peak area ratios relative to the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2. Workflow for GC-MS analysis of this compound in urine.

Biological Activity and Significance

This compound's primary biological role is in the detoxification of cyclohexanecarboxylic acid, a metabolite of plant-derived compounds. This conjugation with glycine increases its water solubility, facilitating its excretion from the body.

Role in Xenobiotic Metabolism

The formation of this compound is a classic example of a Phase II detoxification reaction. This pathway is crucial for neutralizing potentially harmful xenobiotics and preventing their accumulation in the body.

Xenobiotic_Metabolism Plant_Compounds Plant Compounds (e.g., Shikimic Acid) Gut_Microbiota Gut Microbiota Metabolism Plant_Compounds->Gut_Microbiota Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Gut_Microbiota->Cyclohexanecarboxylic_Acid Absorption Absorption into Bloodstream Cyclohexanecarboxylic_Acid->Absorption Liver_Kidney Liver/Kidney Absorption->Liver_Kidney Glycine_Conjugation Glycine Conjugation Liver_Kidney->Glycine_Conjugation Glycine This compound This compound Glycine_Conjugation->this compound Excretion Urinary Excretion This compound->Excretion

Figure 3. Biosynthesis and excretion pathway of this compound.
Potential as a Biomarker

Elevated levels of this compound have been observed in animals under metabolic stress or in response to viral challenges. This suggests that it could serve as a potential biomarker for monitoring metabolic health and immune status. Further research is needed to validate its utility in this capacity.[1]

Influence on Gut Microbiota

As a product of microbial metabolism, this compound may also play a role in modulating the composition and activity of the gut microbiota. The interplay between host and microbial metabolism is a complex and active area of research.[1]

Antibacterial and Enzyme Inhibitory Activity

While some N-acylglycines have demonstrated antibacterial properties, specific quantitative data, such as IC50 values, for this compound are not widely available in the public domain. Similarly, its potential as an enzyme inhibitor has not been extensively characterized. Further investigation into these potential biological activities is warranted.

Conclusion

This compound is a significant metabolite that highlights the intricate interplay between diet, gut microbiota, and host metabolism in the detoxification of xenobiotics. The synthetic and analytical methods detailed in this guide provide a robust framework for researchers to further investigate its biological roles and potential applications. Future studies should focus on elucidating its complete spectral characterization, quantifying its biological activities, and exploring its full potential as a clinical biomarker.

References

The Biological Significance of Cyclohexanoylglycine in Herbivores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Cyclohexanoylglycine, also known as hexahydrohippuric acid, is a metabolite consistently detected in the urine of various herbivorous species. Its presence is intrinsically linked to the unique digestive physiology of these animals, particularly the microbial fermentation of plant-derived alicyclic compounds in the rumen. This technical guide provides a comprehensive overview of the current understanding of the biological significance of cyclohexanoylglycine in herbivores. It details its metabolic pathway, presents available quantitative data, outlines relevant experimental protocols, and explores its potential, though currently unelucidated, role in physiological signaling. This document is intended to serve as a foundational resource for researchers in animal metabolism, toxicology, and drug development.

Introduction

Cyclohexanoylglycine (hexahydrohippuric acid) is a glycine conjugate of cyclohexanecarboxylic acid. It has been identified as a urinary metabolite in several herbivorous mammals, including cattle, sheep, goats, and horses.[1] The formation of this compound is a direct consequence of the symbiotic relationship between the host herbivore and its gut microbiota, which process complex plant secondary metabolites. Understanding the biological fate of such compounds is crucial for several fields, including animal nutrition, health, and the development of veterinary pharmaceuticals. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the core aspects of cyclohexanoylglycine in herbivores.

Metabolic Pathway of Cyclohexanoylglycine

The formation of cyclohexanoylglycine is a multi-step process that begins with the ingestion of plant matter and culminates in its excretion in urine. The key stages involve microbial metabolism in the gut and subsequent enzymatic conjugation in the host's tissues.

Microbial Biotransformation in the Rumen

The precursors to cyclohexanoylglycine are cyclic polyols, primarily shikimic acid and quinic acid, which are abundant in various plants consumed by herbivores.[1] These compounds are largely resistant to digestion by the host's enzymes. However, the diverse microbial population within the rumen possesses the necessary enzymatic machinery to metabolize these alicyclic compounds. Through a series of microbial fermentation reactions, shikimic and quinic acids are converted to cyclohexanecarboxylic acid. This initial biotransformation is a critical step, as it renders the cyclic core available for absorption and further metabolism by the host.

Glycine Conjugation in the Liver and Kidney

Following its absorption from the gastrointestinal tract, cyclohexanecarboxylic acid is transported to the liver and kidneys. In the mitochondria of hepatocytes and renal cells, it undergoes a two-step detoxification process known as glycine conjugation. This pathway is essential for the elimination of various xenobiotic and endogenous carboxylic acids.

  • Activation to Acyl-CoA: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase and requires ATP.

  • Glycine Transfer: The cyclohexanoyl moiety is then transferred from CoA to the amino group of glycine, forming cyclohexanoylglycine. This step is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).

The resulting cyclohexanoylglycine is a more water-soluble and less toxic compound that can be readily excreted from the body via the urine.

Diagram of the Metabolic Pathway of Cyclohexanoylglycine

metabolic_pathway cluster_rumen Rumen (Microbial Metabolism) cluster_liver Liver/Kidney Mitochondria (Host Metabolism) Shikimic_Acid Shikimic Acid / Quinic Acid (from Plants) Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Shikimic_Acid->Cyclohexanecarboxylic_Acid Microbial Fermentation Cyclohexanecarboxylic_Acid_Absorbed Cyclohexanecarboxylic Acid (Absorbed) Cyclohexanecarboxylic_Acid->Cyclohexanecarboxylic_Acid_Absorbed Absorption Cyclohexanoyl_CoA Cyclohexanoyl-CoA Cyclohexanoylglycine Cyclohexanoylglycine (Hexahydrohippuric Acid) Cyclohexanoyl_CoA->Cyclohexanoylglycine Glycine N-acyltransferase (Glycine) Urine Excretion in Urine Cyclohexanoylglycine->Urine Cyclohexanecarboxylic_Acid_Absorbed->Cyclohexanoyl_CoA Medium-chain acyl-CoA ligase (ATP, CoA-SH)

Caption: Metabolic pathway of cyclohexanoylglycine in herbivores.

Quantitative Data

Quantitative data on the concentration of cyclohexanoylglycine in various biological matrices of herbivores are limited. The available information primarily focuses on its presence in urine.

Herbivore SpeciesBiological MatrixConcentrationReference
CattleUrine50 mg/L[2]
SheepUrineData not available
GoatTissues (Liver, Kidney, Muscle, Fat)Data not available
SheepPlasmaData not available
CattleMilkData not available

Further research is required to establish a more comprehensive quantitative profile of cyclohexanoylglycine in different herbivore species and tissues.

Biological Significance

The primary biological significance of cyclohexanoylglycine formation in herbivores is considered to be a detoxification mechanism. By converting a less polar compound (cyclohexanecarboxylic acid) into a more water-soluble conjugate, the animal can efficiently eliminate it from the body, preventing potential accumulation and toxicity.

At present, there is no direct evidence to suggest that cyclohexanoylglycine has a specific physiological or signaling role in herbivores. It is plausible that it is simply an end-product of detoxification with no further biological activity. However, the possibility of it acting as a biomarker for dietary intake of certain plant compounds or for the metabolic activity of the rumen microbiota is an area for potential future research.[4][5]

Experimental Protocols

The analysis of cyclohexanoylglycine in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are generalized protocols for sample preparation and analysis.

Sample Preparation: Extraction from Biological Matrices

5.1.1. Urine

A "dilute-and-shoot" approach or a solid-phase extraction (SPE) can be employed for urine samples.

  • Dilute-and-Shoot:

    • Centrifuge the urine sample to pellet any particulate matter.

    • Dilute the supernatant with a suitable solvent (e.g., mobile phase) containing an internal standard.

    • The diluted sample is then ready for injection into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

5.1.2. Plasma/Serum

Protein precipitation followed by liquid-liquid extraction (LLE) or SPE is commonly used for plasma or serum samples.[6]

  • Protein Precipitation and LLE:

    • To a plasma sample, add a deuterated internal standard.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) and vortexing.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and perform LLE with a suitable organic solvent (e.g., ethyl acetate).

    • Collect the organic phase, evaporate to dryness, and reconstitute in the mobile phase.

5.1.3. Milk

Extraction from milk requires an initial step to remove fats and proteins.

  • Extraction from Milk:

    • Perform protein precipitation with an organic solvent.

    • Remove the lipid layer through centrifugation or liquid-liquid partitioning with a non-polar solvent like hexane.

    • The remaining aqueous/organic layer can then be further purified using SPE as described for urine.[7]

Diagram of a General Experimental Workflow for Cyclohexanoylglycine Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Urine, Plasma, Milk) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation Extraction Extraction (SPE or LLE) Sample_Preparation->Extraction Analysis Instrumental Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing GC_MS GC-MS (with derivatization) Analysis->GC_MS LC_MSMS LC-MS/MS Analysis->LC_MSMS

Caption: General experimental workflow for cyclohexanoylglycine analysis.

Instrumental Analysis

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of cyclohexanoylglycine is necessary to increase its volatility.[8]

  • Derivatization: The extracted and dried sample is treated with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and amide protons to their trimethylsilyl (TMS) derivatives.

  • GC Conditions: A capillary column with a mid-polar stationary phase is typically used. The oven temperature is programmed to ramp up to allow for the separation of the analyte from other components.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the characteristic ions of the derivatized cyclohexanoylglycine.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that generally does not require derivatization.

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analyte. Quantification is achieved using multiple reaction monitoring (MRM), where the transition from a specific precursor ion to one or more product ions is monitored.

Signaling Pathways

Currently, there is no published evidence to suggest that cyclohexanoylglycine is directly involved in any specific signaling pathways in herbivores. Extensive searches of the scientific literature have not revealed any studies demonstrating its interaction with cellular receptors, including nuclear receptors, or its ability to modulate known signaling cascades.

The chemical structure of cyclohexanoylglycine, being a relatively small and polar molecule, does not immediately suggest a high affinity for the ligand-binding domains of typical nuclear receptors, which often bind to more lipophilic ligands.[9][10][11][12] However, the possibility of it interacting with other types of receptors or signaling molecules cannot be entirely ruled out without further investigation.

Future research in this area could involve in-silico modeling to predict potential binding partners and in-vitro assays to screen for any effects of cyclohexanoylglycine on various cell signaling pathways.

Conclusion

Cyclohexanoylglycine is a significant urinary metabolite in herbivores, arising from the microbial degradation of plant-derived alicyclic compounds and subsequent detoxification via glycine conjugation. While its metabolic pathway of formation is reasonably well understood, its specific biological significance beyond that of a detoxification product remains largely unexplored. The quantitative data on its distribution in various tissues and across different herbivore species are sparse, and detailed, validated experimental protocols for its analysis are not widely published. Furthermore, there is currently no evidence to link cyclohexanoylglycine to any cellular signaling pathways. This technical guide highlights the current state of knowledge and underscores the significant opportunities for future research to fully elucidate the role of this intriguing metabolite in herbivore physiology.

References

Hexahydrohippurate: An In-depth Technical Guide on a Potential Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrohippurate (N-cyclohexanoylglycine) is an N-acylglycine metabolite that has been identified in biological systems, particularly in herbivores. Its origins are closely tied to the metabolic activities of the gut microbiota on dietary precursors, specifically the conversion of shikimic acid to cyclohexanecarboxylic acid, which is subsequently conjugated with glycine in the liver. While its primary role is considered to be a detoxification product, emerging metabolomic studies are beginning to shed light on its potential as a biomarker. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic pathway, quantitative data, and detailed experimental protocols for its analysis.

Introduction

This compound is a derivative of hippuric acid, characterized by a cyclohexane ring in place of a benzene ring.[1][2] It is formed through the conjugation of cyclohexanecarboxylic acid with glycine.[1] The presence of this compound in mammalian urine, particularly in herbivores, points to a metabolic interplay between the host and its gut microbiome.[3] The gut microbiota metabolize shikimic acid, a compound found in plants, into cyclohexanecarboxylic acid, which is then absorbed and detoxified by the host via glycine conjugation.[3] This guide will delve into the metabolic origins, analytical quantification, and potential physiological relevance of this compound.

Metabolic Pathway of this compound

The formation of this compound is a multi-step process involving both microbial and mammalian metabolism.

  • Microbial Metabolism of Shikimic Acid: The pathway initiates in the gut, where microorganisms metabolize dietary shikimic acid. This process leads to the formation of cyclohexanecarboxylic acid.[3]

  • Absorption and Activation: Cyclohexanecarboxylic acid is absorbed from the gut into the bloodstream and transported to the liver. In the mitochondria, it is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This activation is an ATP-dependent process.

  • Glycine Conjugation: The final step is the conjugation of cyclohexanoyl-CoA with glycine, catalyzed by the enzyme glycine N-acyltransferase. This reaction forms this compound and releases CoA.[1]

This pathway serves as a detoxification mechanism, converting a less polar carboxylic acid into a more water-soluble glycine conjugate that can be readily excreted in the urine.

Hexahydrohippurate_Metabolism cluster_gut Gut Lumen cluster_liver Hepatocyte Mitochondria Shikimic_Acid Shikimic Acid (from diet) Gut_Microbiota Gut Microbiota Shikimic_Acid->Gut_Microbiota Metabolism Cyclohexanecarboxylic_Acid_Gut Cyclohexanecarboxylic Acid Gut_Microbiota->Cyclohexanecarboxylic_Acid_Gut Cyclohexanecarboxylic_Acid_Liver Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid_Gut->Cyclohexanecarboxylic_Acid_Liver Absorption Cyclohexanoyl_CoA Cyclohexanoyl-CoA Cyclohexanecarboxylic_Acid_Liver->Cyclohexanoyl_CoA Acyl-CoA Synthetase This compound This compound Cyclohexanoyl_CoA->this compound Glycine N-acyltransferase Urine_Excretion Urine This compound->Urine_Excretion Excretion Glycine Glycine ATP ATP CoA CoA AMP_PPi AMP + PPi

Caption: Metabolic pathway of this compound formation.

Quantitative Data

The quantification of this compound in biological fluids is an emerging area of research. To date, limited quantitative data is available in the literature. The following table summarizes the reported concentration of this compound in human urine.

Biological MatrixPopulationConditionConcentration (umol/mmol creatinine)Analytical MethodReference
UrineAdult MaleNormal175.9 +/- 124.3NMR-based metabonomics[4]

Further research is required to establish reference ranges for this compound in a broader population and in other biological matrices such as plasma and feces.

Experimental Protocols for Quantification

The analysis of this compound, an organic acid, can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies for each approach.

Sample Preparation (Urine, Plasma, Feces)

A robust sample preparation is crucial for accurate quantification and to minimize matrix effects.

4.1.1. Urine:

  • Collection: Collect a mid-stream urine sample in a sterile container.

  • Storage: Store at -80°C until analysis.

  • Preparation: Thaw the sample on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter. The supernatant is used for analysis. For some methods, a dilution step with water may be necessary.

4.1.2. Plasma:

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Separation: Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma at -80°C.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., isotopically labeled this compound). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

4.1.3. Feces:

  • Collection and Storage: Collect fecal samples and store them immediately at -80°C.

  • Homogenization: Weigh a portion of the frozen fecal sample (e.g., 50 mg) and homogenize it in a suitable solvent mixture (e.g., acetonitrile/methanol/water) containing an internal standard.

  • Extraction: Vortex the homogenate thoroughly and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

LC-MS/MS Method

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound without the need for derivatization.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (M-H)- for this compound (C9H15NO3, MW: 185.22) would be m/z 184.1. Product ions would need to be determined by infusion of a standard, but likely fragments would correspond to the loss of glycine or parts of the cyclohexane ring.

  • Quantification: A calibration curve is constructed using a series of known concentrations of a this compound standard, with the response ratio of the analyte to the internal standard plotted against concentration.

GC-MS Method

GC-MS analysis of this compound requires a derivatization step to increase its volatility.

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Injection: Splitless injection mode.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

  • Quantification: Similar to the LC-MS/MS method, a calibration curve is generated using derivatized standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample_Collection Sample Collection (Urine, Plasma, Feces) Extraction_Precipitation Extraction / Protein Precipitation (with Internal Standard) Sample_Collection->Extraction_Precipitation LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction_Precipitation->LC_Separation Direct Analysis Derivatization Derivatization (Silylation) Extraction_Precipitation->Derivatization For GC-MS MS_Detection Tandem Mass Spectrometry (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis GC_Separation Gas Chromatography (DB-5ms column) Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry (EI, SIM) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Signaling Pathways and Physiological Relevance

Currently, there is a lack of direct evidence implicating this compound in specific cellular signaling pathways. Its primary and well-established role is that of a detoxification product, facilitating the excretion of cyclohexanecarboxylic acid.

However, as a product of the gut microbiome, its levels may reflect the composition and metabolic activity of the gut microbiota. The gut microbiome is known to influence numerous host signaling pathways related to immunity, metabolism, and inflammation. Therefore, fluctuations in this compound levels could serve as an indirect biomarker of gut dysbiosis and its downstream consequences. Further research is warranted to explore potential correlations between this compound concentrations and various physiological and pathological states.

Conclusion

This compound is an endogenous metabolite at the intersection of host and microbial metabolism. While its direct biological activity remains to be fully elucidated, its formation via glycine conjugation represents a key detoxification pathway. The analytical methods outlined in this guide provide a framework for the accurate and sensitive quantification of this compound in biological matrices. Future metabolomic studies incorporating the measurement of this compound may reveal its potential as a biomarker for gut health and related systemic conditions, paving the way for its application in clinical research and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of Hexahydrohippurate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexahydrohippurate (also known as N-cyclohexanoylglycine) is an N-acylglycine found in mammalian urine.[1] It is formed as a metabolite of cyclohexanecarboxylic acid, which can originate from dietary plant-derived compounds like shikimic acid.[1] As a member of the N-acylglycine family, its quantification in urine can be relevant for metabolic studies and in understanding the disposition of xenobiotics. N-acylglycines are important biomarkers for certain inborn errors of metabolism, and their accurate measurement is crucial for diagnostics and research.[1][2][3][4]

This application note provides a detailed protocol for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human urine. The method employs a straightforward sample preparation using solid-phase extraction (SPE) and utilizes a stable isotope-labeled surrogate internal standard for accurate quantification.

Experimental Protocol

Materials and Reagents
  • Analytes and Standards:

    • This compound (N-cyclohexanoylglycine), ≥98% purity (Cayman Chemical, CAS: 32377-88-1 or equivalent).[1]

    • Hippuric acid-d5, as a surrogate internal standard (MedChemExpress, CAS: 53518-98-2 or equivalent).[5][6][7]

  • Solvents and Chemicals:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Hydroxide

    • n-Butanol

    • Hydrochloric Acid (HCl)

    • Artificial Urine for matrix-matched calibrants.[8]

  • Sample Preparation Supplies:

    • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or equivalent).

    • 96-well collection plates.

    • Centrifuge tubes (1.5 mL and 15 mL).

    • Nitrogen evaporator.

    • Vortex mixer.

Standard and Quality Control (QC) Preparation
  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of this compound and Hippuric acid-d5 (Internal Standard, IS) in methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve and QC samples.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the Hippuric acid-d5 stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve Standards and QC Samples:

    • Spike appropriate amounts of the this compound working standards into artificial or pooled human urine to achieve the desired concentrations for the calibration curve and QC levels. These levels should be chosen to bracket the expected concentration range of the analyte in study samples.

G

Caption: Preparation of stock, working, and calibration standards.

Sample Preparation (Solid-Phase Extraction)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample and centrifuge at 4000 x g for 10 minutes to pellet any precipitate.

  • Aliquoting and IS Spiking: Transfer 100 µL of the clear supernatant to a clean tube. Add 10 µL of the Internal Standard Working Solution (1 µg/mL Hippuric acid-d5).

  • Acidification: Add 100 µL of 0.1 M HCl to each sample and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the entire acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial for analysis.

G cluster_spe Solid-Phase Extraction (SPE) start 100 µL Urine Sample spike Spike with 10 µL Internal Standard (IS) start->spike acidify Acidify with 100 µL 0.1 M HCl spike->acidify load 2. Load Sample acidify->load condition 1. Condition (Methanol, Water) condition->load wash 3. Wash (Water) load->wash elute 4. Elute (Methanol) wash->elute evap Evaporate to Dryness (Nitrogen Stream) elute->evap recon Reconstitute in 100 µL Mobile Phase evap->recon analyze Inject into LC-MS/MS System recon->analyze

Caption: Experimental workflow for urine sample preparation.

LC-MS/MS Method

Note: The following parameters are proposed based on methods for structurally similar N-acylglycines and require optimization and validation in the user's laboratory.

4.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
9.0
9.1
12.0

4.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 35 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)

4.3. Proposed MRM Transitions

These transitions are predicted based on the chemical structure and require experimental confirmation by infusing a pure standard of this compound.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
This compound 184.174.0100-25 (Optimize)
Hippuric acid-d5 (IS) 183.1109.1100-20 (Optimize)

The primary predicted fragmentation for this compound ([M-H]⁻) involves the cleavage of the amide bond to yield the glycine carboxylate anion at m/z 74.0. For the surrogate internal standard, Hippuric acid-d5, a characteristic transition is the fragmentation of the deuterated benzoyl group.

Data Analysis and Quantitative Data Summary

Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard (Hippuric acid-d5). A calibration curve is constructed by plotting the peak area ratios against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for analysis.

Table 1: Proposed Calibration Curve and QC Levels
Sample TypeConcentration LevelProposed Concentration (µM)
Calibration Standard 1LLOQ0.1
Calibration Standard 2-0.5
Calibration Standard 3-2.0
Calibration Standard 4-10.0
Calibration Standard 5-25.0
Calibration Standard 6-50.0
Calibration Standard 7ULOQ100.0
Quality Control 1LQC0.3
Quality Control 2MQC15.0
Quality Control 3HQC75.0

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC/MQC/HQC: Low/Medium/High Quality Control.

Table 2: Method Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) for both intra- and inter-day replicates
Matrix Effect CV% of IS-normalized matrix factor should be ≤ 15%
Recovery Should be consistent and reproducible across QC levels
Stability Analyte stable within ±15% of initial concentration under tested conditions (Freeze-thaw, bench-top, long-term)

Conclusion

This application note outlines a comprehensive developmental protocol for the quantification of this compound in human urine using LC-MS/MS. The proposed method utilizes solid-phase extraction for sample cleanup and a stable isotope-labeled surrogate internal standard to ensure reliable quantification. While the specific MS/MS parameters and concentration ranges are proposed based on foundational knowledge of similar compounds, they must be empirically optimized and validated in a laboratory setting to establish a robust and accurate analytical method. This protocol serves as a strong starting point for researchers investigating the role of this compound in metabolic pathways.

References

Application Note: Quantitative Analysis of Hexahydrohippurate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Hexahydrohippurate (also known as N-(cyclohexylcarbonyl)-glycine) in biological matrices. Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful analysis by gas chromatography-mass spectrometry (GC-MS). This protocol employs a silylation reaction to convert this compound into its more volatile and thermally stable trimethylsilyl (TMS) derivative. The method is suitable for researchers in drug metabolism, pharmacokinetics, and clinical chemistry who require a reliable analytical procedure for this compound.

Introduction

This compound is an N-acylglycine that can be found as a metabolite in biological systems. Accurate and precise quantification of this compound is crucial for various biomedical research areas. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive, specific detection, making it a powerful tool for quantitative analysis. However, the presence of a carboxylic acid and an amide group in the this compound molecule necessitates a derivatization step to improve its chromatographic behavior.[1][2] Silylation is a widely used derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte.[2] This application note provides a detailed protocol for the silylation of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • 2 mL reaction vials with PTFE-lined caps

  • GC vials with inserts

Sample Preparation (from Urine)
  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Extraction:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add an appropriate internal standard.

    • Acidify the sample to pH 1-2 with 2M HCl.

    • Extract the this compound with 3 x 3 mL of ethyl acetate. Vortex for 1 minute for each extraction.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol: Silylation
  • To the dried extract, add 50 µL of anhydrous pyridine to ensure complete dissolution.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Predicted SIM Ions To be determined experimentally. Predicted characteristic ions for the di-TMS derivative would include the molecular ion and fragments resulting from the loss of methyl and TMS groups.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that these values are predictive and should be experimentally determined and validated in your laboratory.

ParameterExpected Value/Range
Retention Time (min) To be determined
Characteristic m/z Ions (SIM) To be determined
Linear Range To be determined
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Urine) extraction Liquid-Liquid Extraction sample->extraction Acidify & Extract drying Evaporation to Dryness extraction->drying Collect Organic Phase reconstitution Reconstitute in Pyridine drying->reconstitution silylation Add BSTFA + 1% TMCS & Heat reconstitution->silylation gcms GC-MS Injection silylation->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound (Active Hydrogens on COOH and NH) reaction_step Silylation (70°C, 60 min) This compound->reaction_step bstfa BSTFA + 1% TMCS (Silylating Agent) bstfa->reaction_step tms_derivative Di-TMS-Hexahydrohippurate (Volatile & Thermally Stable) reaction_step->tms_derivative

Caption: Derivatization pathway of this compound via silylation.

Discussion

The described method provides a comprehensive workflow for the quantitative analysis of this compound by GC-MS. The critical step in this protocol is the derivatization of the analyte. Silylation with BSTFA is a well-established technique for compounds containing active hydrogens, such as carboxylic acids and amides, rendering them suitable for GC analysis.[2] The use of an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results by correcting for variations during sample preparation and injection.

The GC-MS parameters provided should serve as a starting point and may require optimization based on the specific instrumentation used. The selection of characteristic ions for SIM mode is crucial for achieving the best sensitivity and selectivity. These ions should be determined experimentally by analyzing the full scan mass spectrum of the derivatized this compound standard.

Conclusion

This application note presents a detailed protocol for the quantitative analysis of this compound using GC-MS following a silylation derivatization procedure. The method is designed to be a valuable tool for researchers and scientists in the fields of drug development and biomedical research. For successful implementation, it is essential to perform a thorough method validation according to the specific requirements of the study.

References

Application Note: Structural Elucidaion of Hexahydrohippurate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Hexahydrohippurate. We provide a comprehensive protocol for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Predicted ¹H and ¹³C NMR data for this compound are presented in a structured table, derived from the analysis of its constituent moieties: cyclohexanecarboxylic acid and glycine. Furthermore, this note includes visualizations of the molecular structure and key NMR correlations to aid in the interpretation of spectral data.

Introduction

This compound is a molecule of interest in pharmaceutical and metabolic research. Its structure, an amide formed from cyclohexanecarboxylic acid and glycine, presents a distinct set of NMR-active nuclei, making NMR spectroscopy an ideal technique for its structural verification and characterization. High-resolution NMR, including 1D and 2D techniques, provides unambiguous evidence of the molecular framework by establishing through-bond correlations between protons and carbons. This note serves as a practical guide for researchers undertaking the structural analysis of this compound and similar small molecules.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the known spectral data of its precursors, cyclohexanecarboxylic acid and N-benzoylglycine (hippuric acid), and take into account the electronic effects of amide bond formation.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
1-~176Cyclohexyl C=O
2~2.2-2.4~45Cyclohexyl CH
3, 7 (axial)~1.2-1.4~29Cyclohexyl CH₂
3, 7 (equatorial)~1.8-2.0~29Cyclohexyl CH₂
4, 6 (axial)~1.1-1.3~25.5Cyclohexyl CH₂
4, 6 (equatorial)~1.6-1.8~25.5Cyclohexyl CH₂
5 (axial)~1.2-1.4~25.8Cyclohexyl CH₂
5 (equatorial)~1.7-1.9~25.8Cyclohexyl CH₂
8~6.5-7.0 (broad)-Amide NH
9~4.0~42Glycine CH₂
10-~172Glycine C=O
11~10-12 (broad)-Carboxylic Acid OH

Experimental Protocols

Sample Preparation

A standard protocol for preparing a small molecule sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., NH and OH).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.[1] Ensure the sample height in the tube is at least 4 cm to allow for proper shimming.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz). Optimization may be required based on the specific instrument and sample concentration.

a) ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans for a moderately concentrated sample.

b) ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width (SW): Typically 0-220 ppm.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

c) 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Spectral Width (SW): Same as ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans (NS): 2-8 per increment.

d) 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (SW): ¹H dimension same as ¹H NMR; ¹³C dimension covering the expected carbon chemical shift range.

  • Number of Increments: 128-256 in the indirect dimension (F1).

  • Number of Scans (NS): 4-16 per increment.

e) 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems.

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width (SW): Same as HSQC.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans (NS): 8-32 per increment.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the 1D and 2D spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in all spectra to determine their chemical shifts.

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to identify different proton environments.

    • ¹³C NMR: Identify the number of unique carbon environments.

    • COSY: Establish proton connectivity within spin systems.

    • HSQC: Assign protons to their directly attached carbons.

    • HMBC: Connect different fragments of the molecule by identifying long-range H-C correlations.

Visualizations

Hexahydrohippurate_Structure cluster_cyclohexyl Cyclohexyl Ring cluster_glycine Glycine Moiety C1 C1 C2 C2 C1->C2 N N C1->N Amide Bond C1_carbonyl O C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C9 C9 N->C9 C10 C10 C9->C10 O1 O1 C10->O1 O2 O2 C10->O2

Caption: Molecular structure of this compound.

Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation H1_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Carbon Types (CH3, CH2, CH, C) C13_NMR->Carbon_Types COSY 2D COSY HH_Connectivity 1H-1H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Direct 1H-13C Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Long_Range_CH Long-Range 1H-13C Connectivity HMBC->Long_Range_CH Fragments Identify Spin Systems / Fragments Proton_Env->Fragments Carbon_Types->Fragments HH_Connectivity->Fragments CH_Connectivity->Fragments Assembly Assemble Fragments Long_Range_CH->Assembly Fragments->Assembly Final_Structure Final Structure Confirmation Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

HMBC_Correlations H2 H2 C1 C1 H2->C1 2J C9 C9 H2->C9 3J H9 H9 H9->C1 2J C10 C10 H9->C10 2J

Caption: Key expected HMBC correlations in this compound.

References

Application Note and Protocol: Sample Preparation for Hexahydrohippurate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate is a metabolite of interest in various pharmacological and toxicological studies. Accurate and reliable quantification of this compound in plasma is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for three common sample preparation techniques for the analysis of this compound in plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate sample preparation method is critical for achieving high recovery, minimizing matrix effects, and ensuring the overall robustness of the bioanalytical method.

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the physicochemical properties of the analyte, the required limit of quantification, sample throughput, and the complexity of the plasma matrix.

  • Protein Precipitation (PPT): This is a simple and rapid technique that involves the addition of an organic solvent to precipitate plasma proteins. It is a cost-effective method suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to significant matrix effects in LC-MS/MS analysis.[1]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from the plasma matrix by partitioning it between two immiscible liquid phases. This technique generally provides a cleaner extract than PPT, reducing matrix effects.[1] However, it is more labor-intensive and may have variable recovery depending on the analyte's properties and the extraction solvent used.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts, leading to minimal matrix effects and high, reproducible recovery.[1] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. While highly effective, SPE can be more time-consuming and costly than PPT and LLE.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the three sample preparation techniques. It is important to note that these values are representative and should be confirmed through method validation for this compound.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80%[3][4]Analyte-dependent, typically 60-90%>90% with method optimization
Matrix Effect High potential for ion suppression/enhancement[1]Moderate, cleaner than PPT[1]Low, provides the cleanest extracts[1]
Precision (%RSD) <15%<15%<10%
Lower Limit of Quantification (LLOQ) Analyte and instrument dependentGenerally lower than PPTCan achieve the lowest LLOQ
Throughput HighModerateLow to Moderate (can be automated)
Cost per Sample LowLow to ModerateHigh

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol describes a general procedure for the precipitation of plasma proteins using acetonitrile.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow cluster_0 Protein Precipitation Workflow start 100 µL Plasma add_is Add Internal Standard start->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general method for extracting this compound from plasma using an organic solvent. The choice of solvent may require optimization.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Acidifying or basifying agent (e.g., 0.1 M HCl or 0.1 M NaOH, if needed to adjust pH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • (Optional) Add 50 µL of an acidifying or basifying agent to adjust the pH of the plasma sample to optimize the partitioning of this compound into the organic phase.

  • Add 600 µL of the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start 100 µL Plasma add_is Add Internal Standard start->add_is add_solvent Add 600 µL Extraction Solvent add_is->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure using a reversed-phase SPE cartridge. The specific sorbent and solvents should be optimized for this compound.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, 1 mL, 30 mg)

  • Methanol, HPLC grade

  • Deionized water

  • Acidifying agent (e.g., 2% formic acid in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a clean tube.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of 2% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

    • Apply a stronger vacuum to dry the sorbent completely.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow pretreatment Sample Pre-treatment loading Sample Loading pretreatment->loading conditioning Cartridge Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Solid-Phase Extraction Workflow Diagram

LC-MS/MS Analysis

A generalized LC-MS/MS method for the analysis of this compound is described below. Method parameters should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve good separation of this compound from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound)

    • Detection: Triple quadrupole mass spectrometer

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion.

Conclusion

This application note provides a comprehensive overview and detailed protocols for three widely used sample preparation techniques for the analysis of this compound in plasma. The choice of method will depend on the specific requirements of the study. While protein precipitation offers a rapid and high-throughput solution, solid-phase extraction generally provides the cleanest extracts and highest sensitivity. Liquid-liquid extraction offers a balance between cleanliness and throughput. It is essential to validate the chosen method to ensure it meets the required criteria for accuracy, precision, recovery, and matrix effect for the specific application.

References

Revolutionizing Metabolic Research: A Targeted Assay for Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydrohippurate (N-cyclohexanoylglycine) is a glycine conjugate of cyclohexanecarboxylic acid. Its presence in biological matrices is primarily a result of the metabolism of dietary shikimic acid by gut microbiota, followed by absorption and subsequent conjugation with glycine in the liver.[1] As a metabolite reflecting the interplay between diet, gut microbiome activity, and host metabolism, this compound is an emerging biomarker of interest in nutritional science, metabolic disease research, and toxicology. To facilitate further investigation into its physiological roles, a robust and sensitive targeted metabolomics assay is essential. This application note describes a detailed protocol for the quantitative analysis of this compound in urine and plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of this compound

This compound is not an endogenous human metabolite but is formed through a multi-step process involving the gut microbiome and host enzymes. The pathway begins with the dietary intake of plants containing shikimic acid.

Hexahydrohippurate_Pathway Diet Dietary Intake (Plants) Shikimic_Acid Shikimic Acid Diet->Shikimic_Acid Contains Gut_Microbiota Gut Microbiota Metabolism Shikimic_Acid->Gut_Microbiota Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Gut_Microbiota->Cyclohexanecarboxylic_Acid Produces Absorption Intestinal Absorption Cyclohexanecarboxylic_Acid->Absorption Liver Liver Absorption->Liver Transported to Glycine_Conjugation Glycine Conjugation (Glycine N-acyltransferase) Liver->Glycine_Conjugation This compound This compound Glycine_Conjugation->this compound Forms Excretion Urinary Excretion This compound->Excretion

Figure 1: Metabolic pathway of this compound formation.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for this compound, based on typical values for similar acylglycine assays.[1]

ParameterSpecificationDescription
Linear Range 0.1 - 100 µMThe concentration range over which the assay is accurate and precise.
Limit of Detection (LOD) 0.05 µMThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 µMThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The precision of the assay within a single day.
Inter-day Precision (%CV) < 15%The precision of the assay between different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Matrix Effect < 15%The effect of matrix components on the ionization of the analyte.
Extraction Recovery > 85%The efficiency of the analyte extraction from the biological matrix.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₆,¹⁵N (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA) and urine samples

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol:water to prepare a series of working standards for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration of 1 µM in 50:50 methanol:water.

3. Sample Preparation

The choice of sample preparation method depends on the biological matrix. For urine, a simple dilution is often sufficient, while plasma requires protein precipitation.

3.1. Urine Sample Preparation ("Dilute and Shoot")

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of 50:50 methanol:water.

  • Add 10 µL of the internal standard spiking solution.

  • Vortex to mix.

  • Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.

3.2. Plasma Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard spiking solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol:water.

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: 5% to 95% B

      • 5.0 - 6.0 min: 95% B

      • 6.0 - 6.1 min: 95% to 5% B

      • 6.1 - 8.0 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical): The exact MRM transitions should be determined by infusing the pure standard. The following are proposed transitions based on the structure of this compound (C₉H₁₅NO₃, MW: 185.22 g/mol ).

    • This compound: Precursor ion (m/z) 184.1 → Product ion (m/z) 74.0 (corresponding to the glycine fragment)

    • This compound-¹³C₆,¹⁵N (IS): Precursor ion (m/z) 191.1 → Product ion (m/z) 75.0

5. Data Analysis and Quantification

  • Peak integration and quantification are performed using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve using a linear regression model.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation Sample_Collection Sample Collection (Urine or Plasma) Urine_Prep Urine: Dilution & IS Spiking Sample_Collection->Urine_Prep Plasma_Prep Plasma: Protein Precipitation, Evaporation, Reconstitution & IS Spiking Sample_Collection->Plasma_Prep UPLC_MSMS UPLC-MS/MS Analysis Urine_Prep->UPLC_MSMS Plasma_Prep->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Figure 2: Experimental workflow for this compound analysis.

This application note provides a comprehensive and detailed protocol for the targeted quantitative analysis of this compound in biological samples using UPLC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput analysis, enabling researchers to accurately measure this important metabolite. The provided protocols and performance characteristics will aid in the implementation of this assay in various research and clinical settings, ultimately contributing to a better understanding of the role of this compound in health and disease.

References

Application Notes and Protocols: Investigating Hippurate and Hexahydrohippurate as Markers of Renal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of renal function is critical in clinical diagnostics and drug development. While conventional markers like serum creatinine and blood urea nitrogen (BUN) are widely used, they have limitations in sensitivity and specificity, particularly in detecting early-stage renal decline. This has spurred research into novel biomarkers that can provide a more accurate and timely indication of kidney health.

This document provides detailed information on the investigation of two related compounds, hippurate and hexahydrohippurate, as potential markers of renal function. While hippurate is a well-documented uremic toxin that accumulates in renal failure and correlates with established renal markers, this compound is a related metabolite with a less characterized role in kidney function.

This compound , also known as cyclohexanoylglycine, is a derivative of hippuric acid.[1][2][3] It is formed through the metabolic conversion of cyclohexanecarboxylic acid, a compound that can originate from dietary sources like plants (from shikimic acid) and is processed by gut microbiota.[2] The synthesis of this compound involves the conjugation of cyclohexanecarboxylic acid with glycine.[1] While it has been identified in mammalian urine, its specific role as a direct marker of renal function is not well-established in current scientific literature.

Hippurate , in contrast, has been more extensively studied in the context of renal pathophysiology. It is a known uremic toxin that accumulates in patients with chronic renal failure.[4] Studies have shown a moderate to close correlation between plasma hippurate concentrations and conventional renal function markers such as plasma creatinine and urea.[5] The renal clearance of endogenous hippurate is being explored as a potential indicator of renal secretion and overall kidney function.[4][6]

These notes will provide an overview of the metabolic pathways, experimental protocols for quantification, and a summary of the existing data on hippurate as a renal function marker, with contextual information on this compound.

Metabolic Pathways

This compound Biosynthesis

This compound is synthesized from cyclohexanecarboxylic acid. This process primarily involves two enzymatic steps: the activation of cyclohexanecarboxylic acid to its coenzyme A (CoA) derivative, followed by the conjugation of cyclohexanoyl-CoA with the amino acid glycine.[1]

Hexahydrohippurate_Biosynthesis cluster_input Dietary Intake & Gut Microbiota cluster_synthesis Cellular Metabolism Shikimic_Acid Shikimic Acid (from plants) Cyclohexanecarboxylic_Acid_Diet Cyclohexanecarboxylic Acid Shikimic_Acid->Cyclohexanecarboxylic_Acid_Diet Gut Microbiota Metabolism Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Cyclohexanecarboxylic_Acid_Diet->Cyclohexanecarboxylic_Acid Cyclohexanoyl_CoA Cyclohexanoyl-CoA Cyclohexanecarboxylic_Acid->Cyclohexanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) This compound This compound (Cyclohexanoylglycine) Cyclohexanoyl_CoA->this compound Glycine N-acyltransferase Glycine Glycine Glycine->this compound

Biosynthesis of this compound.
Hippurate Metabolism and Renal Excretion

Hippurate is formed in the liver and kidneys through the conjugation of benzoic acid with glycine. Benzoic acid can be derived from the diet or from the metabolism of aromatic compounds. In the context of renal function, the excretion of hippurate is of primary interest. It is eliminated from the plasma primarily through active tubular secretion in the kidneys, a process mediated by organic anion transporters (OATs), particularly OAT1.[4]

Hippurate_Renal_Excretion cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell cluster_urine Urine Hippurate_Blood Hippurate Hippurate_Cell Hippurate Hippurate_Blood->Hippurate_Cell Uptake via OAT1 Hippurate_Urine Hippurate Hippurate_Cell->Hippurate_Urine Secretion OAT1 Organic Anion Transporter 1 (OAT1)

Renal Tubular Secretion of Hippurate.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the relationship between plasma hippurate concentrations and established markers of renal function.

Table 1: Correlation of Plasma Hippurate with Renal Function Markers

Marker Correlation with Plasma Hippurate Patient Population Reference
Plasma CreatinineModerately Close25 patients with acute and chronic renal failure[5]
Plasma UreaModerately Close25 patients with acute and chronic renal failure[5]
Anion GapModerately Close25 patients with acute and chronic renal failure[5]
Reciprocal of Serum CreatinineCurvilinear Relationship25 patients with acute and chronic renal failure[5]
p-Aminohippurate (PAH) ClearanceClose CorrelationUremic rats (5/6 nephrectomized)[4]
Creatinine ClearanceWeaker Correlation than PAHUremic rats (5/6 nephrectomized)[4]

Table 2: Plasma Hippurate Concentrations in Renal Failure

Patient Group Serum Creatinine Range (mg/dL) Plasma Hippurate Range (mg/dL) Reference
Acute and Chronic Renal Failure (n=25)2.9 - 43.00.11 - 16.2[5]

Experimental Protocols

Protocol 1: Quantification of Hippurate in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described for the analysis of hippurate in the plasma of patients with renal failure.[5]

Objective: To accurately measure the concentration of hippurate in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Hippurate standard

  • Internal standard (e.g., p-toluic acid)

  • Plasma samples

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: Prepare a solution of potassium phosphate buffer (e.g., 50 mM, pH 2.5) and acetonitrile. The exact ratio should be optimized for the specific column and system, but a gradient elution may be employed.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength of 229 nm.

    • Run Time: Approximately 10-15 minutes, ensuring separation of hippurate, the internal standard, and other plasma components.

  • Quantification:

    • Generate a standard curve by preparing serial dilutions of the hippurate standard and subjecting them to the same sample preparation and HPLC analysis.

    • Plot the peak area ratio of hippurate to the internal standard against the concentration of the hippurate standards.

    • Calculate the concentration of hippurate in the plasma samples by interpolating their peak area ratios on the standard curve.

HPLC_Workflow Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard (10 µL) Plasma_Sample->Add_IS Precipitate Add Acetonitrile (200 µL) for Protein Precipitation Add_IS->Precipitate Vortex Vortex (30s) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC_Injection Inject into HPLC System (20 µL) Filter->HPLC_Injection Data_Analysis Data Acquisition and Analysis (Peak Area Integration) HPLC_Injection->Data_Analysis Quantification Quantify using Standard Curve Data_Analysis->Quantification End End Quantification->End

References

Application of Hexahydrohippurate in Xenobiotic Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a metabolite formed from the conjugation of cyclohexanecarboxylic acid with glycine. This biotransformation is a key detoxification pathway for cyclic carboxylic acids, which can be of both endogenous and xenobiotic origin. In the context of xenobiotic metabolism, the study of this compound formation provides valuable insights into the activity of specific conjugation enzymes, particularly glycine N-acyltransferase (GLYAT). Furthermore, while less characterized, the potential hydrolysis of this compound back to its constituent acid and amino acid could be a relevant metabolic pathway mediated by hydrolases such as carboxylesterases (CES).

These application notes provide detailed protocols for utilizing this compound in in vitro xenobiotic metabolism studies, focusing on its enzymatic synthesis as a probe for GLYAT activity and exploring its potential as a substrate for hydrolytic enzymes.

Data Presentation

Table 1: Kinetic Parameters for Glycine N-Acyltransferase (GLYAT) with Various Acyl-CoA Substrates
Acyl-CoA SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Reference
Benzoyl-CoA25 - 1005 - 20[Fictional Data for Illustration]
Phenylacetyl-CoA50 - 15010 - 30[Fictional Data for Illustration]
Cyclohexanoyl-CoA 30 - 120 8 - 25 [Fictional Data for Illustration]
Salicyloyl-CoA40 - 1307 - 22[Fictional Data for Illustration]

Note: The data presented in this table is illustrative and intended to provide a template for presenting experimental results. Actual kinetic parameters will vary depending on the specific experimental conditions, enzyme source, and purity.

Experimental Protocols

Protocol 1: In Vitro this compound Formation Assay to Determine Glycine N-Acyltransferase (GLYAT) Activity

This protocol describes the measurement of GLYAT activity by quantifying the formation of this compound from cyclohexanecarboxylic acid and glycine in a reaction mixture containing liver mitochondria or recombinant GLYAT.

Materials:

  • Liver mitochondria or recombinant human GLYAT

  • Cyclohexanecarboxylic acid

  • Glycine

  • ATP (Adenosine triphosphate)

  • CoA (Coenzyme A)

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.5 mM CoA

    • 10 mM Glycine

    • Varying concentrations of cyclohexanecarboxylic acid (e.g., 0-500 µM)

    • Liver mitochondrial protein (e.g., 0.5 mg/mL) or recombinant GLYAT (e.g., 10 µg/mL)

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of this compound formed and calculate the enzyme activity (e.g., in nmol/min/mg protein). For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Screening for In Vitro Hydrolysis of this compound

This protocol provides a framework for screening the hydrolytic activity towards this compound in liver subcellular fractions (microsomes and cytosol) to identify potential involvement of enzymes like carboxylesterases.

Materials:

  • This compound

  • Human liver microsomes (HLM)

  • Human liver cytosol (HLC)

  • Phosphate buffer (pH 7.4)

  • Bis(p-nitrophenyl) phosphate (BNPP) - a general carboxylesterase inhibitor

  • Specific CES1 and CES2 inhibitors (e.g., loperamide for CES2, specific monoclonal antibodies for CES1)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., deuterated cyclohexanecarboxylic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare reaction mixtures for microsomes and cytosol containing:

    • 100 mM Phosphate buffer (pH 7.4)

    • This compound (e.g., 10 µM)

    • HLM or HLC protein (e.g., 1 mg/mL)

  • Inhibitor Studies (Optional): For inhibitor studies, pre-incubate the subcellular fractions with the inhibitor (e.g., BNPP, specific CES inhibitors) for 15 minutes at 37°C before adding the substrate.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess the time-dependent hydrolysis.

  • Termination of Reaction: Stop the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the mixtures at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatants to autosampler vials and analyze the formation of cyclohexanecarboxylic acid using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of cyclohexanecarboxylic acid formed at each time point to determine the rate of hydrolysis. Compare the rates in the presence and absence of inhibitors to identify the enzyme families involved.

Mandatory Visualization

cluster_0 Protocol 1: GLYAT Activity Assay Workflow prep Prepare Reaction Mixture (Buffer, MgCl2, ATP, CoA, Glycine, Cyclohexanecarboxylic Acid) preinc Pre-incubate (37°C, 5 min) prep->preinc start Initiate Reaction (Add Liver Mitochondria/GLYAT) preinc->start inc Incubate (37°C, 30 min) start->inc stop Terminate Reaction (Add Acetonitrile + IS) inc->stop process Process Sample (Centrifuge) stop->process analyze LC-MS/MS Analysis (Quantify this compound) process->analyze cluster_1 Protocol 2: this compound Hydrolysis Screening Workflow prep_hydrolysis Prepare Reaction Mixture (Buffer, this compound, HLM/HLC) preinc_inhib Pre-incubate with Inhibitor (Optional, 37°C, 15 min) prep_hydrolysis->preinc_inhib start_hydrolysis Initiate Reaction (Add this compound) prep_hydrolysis->start_hydrolysis preinc_inhib->start_hydrolysis inc_hydrolysis Incubate (37°C, Time-course) start_hydrolysis->inc_hydrolysis stop_hydrolysis Terminate Reaction (Add Acetonitrile + IS) inc_hydrolysis->stop_hydrolysis process_hydrolysis Process Sample (Centrifuge) stop_hydrolysis->process_hydrolysis analyze_hydrolysis LC-MS/MS Analysis (Quantify Cyclohexanecarboxylic Acid) process_hydrolysis->analyze_hydrolysis cluster_2 Metabolic Pathway of this compound xenobiotic Xenobiotic (e.g., Cyclohexanecarboxylic Acid) This compound This compound xenobiotic->this compound Glycine N-Acyltransferase (GLYAT) glycine Glycine glycine->this compound hydrolysis_products Cyclohexanecarboxylic Acid + Glycine This compound->hydrolysis_products Hydrolases (e.g., CES)? (Hypothetical)

Application Notes and Protocols: Hexahydrohippurate as a Novel Probe for Gut Microbiome Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome plays a pivotal role in host health and disease, and there is a growing need for chemical tools to probe its metabolic activities. While hippurate, a glycine conjugate of benzoic acid, has emerged as a valuable biomarker of gut microbial diversity and aromatic compound metabolism, the functional capacity of the microbiome to process non-aromatic cyclic compounds is less understood. Hexahydrohippurate, the saturated analog of hippurate, is a glycine conjugate of cyclohexanecarboxylic acid. Emerging evidence suggests that this compound is a metabolite of shikimic acid under the influence of microbial metabolism, indicating its relevance in the host-microbiome metabolic axis[1]. This document outlines the potential application of this compound as a chemical probe to investigate the metabolic activity of the gut microbiome, particularly concerning the metabolism of saturated alicyclic compounds.

Background: From Aromatic to Alicyclic Acid Metabolism

Hippurate has been identified as a key metabolite reflecting gut microbiome diversity and is formed through the microbial metabolism of dietary polyphenols to benzoate, which is then conjugated with glycine in the host's liver and kidneys. The microbial degradation of aromatic compounds often proceeds through the anaerobic benzoyl-CoA pathway[2][3][4].

This compound, as the saturated counterpart to hippurate, offers a unique opportunity to probe a different facet of microbial metabolism. Its metabolism is likely handled by a distinct set of microbial enzymes that are adapted to alicyclic, rather than aromatic, ring structures. The central hypothesis is that the rate and extent of this compound metabolism can serve as a proxy for the activity of specific microbial metabolic pathways involved in the breakdown of saturated cyclic acids.

Principle of Application

This compound can be introduced into an in vitro or in vivo system as a probe. Its metabolic fate—hydrolysis into cyclohexanecarboxylic acid and glycine, or other potential modifications—can be monitored over time. The appearance of its metabolites provides a direct readout of the specific enzymatic activities within the gut microbial community. This can be used to:

  • Quantify specific microbial metabolic functions: Assess the capacity of a given microbial community to metabolize alicyclic acids.

  • Stratify microbial communities: Differentiate between microbial populations based on their functional metabolic profiles.

  • Screen for modulators of microbial activity: Identify dietary components, prebiotics, or small molecules that enhance or inhibit the metabolism of this compound, and by extension, the targeted microbial pathways.

Data Presentation

The following tables present hypothetical, yet plausible, data to illustrate the potential utility of this compound as a probe.

Table 1: Hypothetical Kinetic Parameters of a Microbial Amidase

SubstrateKm (mM)Vmax (µmol/min/mg protein)
Hippurate1.215.7
This compound 2.5 12.3

This table illustrates how the kinetic parameters of a hypothetical microbial enzyme that cleaves the amide bond might differ between the aromatic (hippurate) and alicyclic (this compound) substrates.

Table 2: Hypothetical Correlation of this compound Metabolism with Microbial Taxa in an in vitro Fecal Fermentation Model

Microbial GenusRelative Abundance (%)This compound Metabolized (%)
Bacteroides3515
Prevotella108
Eubacterium1245
Ruminococcus838
Clostridium525

This table presents a hypothetical scenario where the extent of this compound metabolism correlates with the abundance of specific microbial genera, suggesting their potential role in this metabolic pathway.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound by Gut Microbiota

Objective: To assess the metabolic capacity of a gut microbial community to process this compound.

Materials:

  • Fresh or frozen fecal samples

  • Anaerobic basal medium (e.g., Gifu Anaerobic Medium, GAM)

  • This compound solution (100 mM in sterile water)

  • Anaerobic chamber or workstation

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a 10% (w/v) fecal slurry by homogenizing a fecal sample in anaerobic basal medium inside an anaerobic chamber.

  • Centrifuge the slurry at 500 x g for 5 minutes to pellet large debris.

  • Transfer the supernatant to a new sterile tube.

  • In the anaerobic chamber, aliquot 900 µL of the fecal slurry supernatant into 2 mL microcentrifuge tubes.

  • Spike the slurries with 100 µL of the 100 mM this compound solution to a final concentration of 10 mM. For a negative control, add 100 µL of sterile water.

  • Incubate the tubes at 37°C under anaerobic conditions.

  • Collect time points (e.g., 0, 2, 4, 8, 24 hours) by taking 100 µL aliquots from the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to 400 µL of ice-cold methanol.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant for the concentrations of this compound and cyclohexanecarboxylic acid using a validated LC-MS/MS method.

Protocol 2: Quantification of this compound and Cyclohexanecarboxylic Acid by LC-MS/MS

Objective: To quantify the probe and its primary metabolite in biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: [M-H]⁻ → fragment ion

    • Cyclohexanecarboxylic acid: [M-H]⁻ → fragment ion

    • Internal Standard (e.g., deuterated analog): [M-H]⁻ → fragment ion

  • Data Analysis: Quantify analytes using a standard curve prepared in the relevant matrix.

Visualizations

Hexahydrohippurate_Metabolism This compound This compound (Probe) Microbial_Amidase Microbial Amidase This compound->Microbial_Amidase Hydrolysis Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid (Metabolite) Microbial_Amidase->Cyclohexanecarboxylic_Acid Glycine Glycine Microbial_Amidase->Glycine Further_Metabolism Further Microbial Metabolism Cyclohexanecarboxylic_Acid->Further_Metabolism

Caption: Proposed microbial metabolism of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Fecal_Sample Fecal Sample Fecal_Slurry Prepare Fecal Slurry Fecal_Sample->Fecal_Slurry Add_Probe Add this compound Fecal_Slurry->Add_Probe Incubate Anaerobic Incubation (37°C) Add_Probe->Incubate Time_Points Collect Time Points Incubate->Time_Points Quench Quench & Extract Metabolites Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Experimental workflow for in vitro analysis.

Logical_Relationship Microbial_Community Gut Microbial Community Enzyme_Activity Alicyclic Acid Metabolizing Enzymes Microbial_Community->Enzyme_Activity Contains Probe_Metabolism This compound Metabolism Enzyme_Activity->Probe_Metabolism Catalyzes Metabolite_Levels Metabolite Concentration (Readout) Probe_Metabolism->Metabolite_Levels Generates

Caption: Logical relationship of the probe's function.

Conclusion

This compound presents a promising, yet underexplored, tool for investigating the metabolic capacity of the gut microbiome beyond well-characterized aromatic pathways. The protocols and conceptual framework provided here offer a starting point for researchers to utilize this compound as a probe to gain new insights into the functional role of the gut microbiota in health and disease. Further validation and characterization of its metabolic fate in diverse microbial communities will be crucial in establishing it as a standard tool in microbiome research.

References

Hexahydrohippurate in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a glycine derivative and a metabolite of cyclohexanecarboxylate.[1][2] It is naturally found in mammalian urine, particularly in herbivores, where its formation is linked to the detoxification of plant-derived compounds through the shikimic acid pathway.[2][3] While not a direct therapeutic agent in preclinical drug development, this compound serves as a valuable biomarker for assessing metabolic stress, immune responses, and gut microbiota activity.[4] Its synthesis involves the glycine conjugation pathway, a critical mechanism for metabolizing xenobiotics and endogenous compounds.[4]

These application notes provide an overview of the role of this compound in preclinical research and protocols for its analysis.

Application Notes

Biomarker of Metabolic and Immune Stress

Elevated levels of this compound have been observed in animals under metabolic stress, such as during viral challenges.[4] This suggests its potential as a biomarker to monitor the physiological or immunological response to novel drug candidates or disease models in preclinical studies. By quantifying changes in this compound levels in biological fluids, researchers can gain insights into the metabolic impact of a test compound.

Indicator of Gut Microbiota Activity

The formation of this compound from cyclohexanecarboxylic acid is influenced by the gut microbiota.[4] Therefore, monitoring its levels can serve as an indirect measure of the composition and metabolic activity of the gut microbiome. This is particularly relevant in preclinical studies where the interaction between a drug candidate and gut flora is being investigated.

Assessment of Detoxification Pathways

This compound is a product of the glycine conjugation pathway, a key detoxification route in mammals.[4] Preclinical toxicology studies can include the analysis of this compound to assess the effects of a new chemical entity on this specific metabolic pathway.

Quantitative Data Summary

As this compound is primarily studied as a biomarker, quantitative data typically involves its concentration in biological samples rather than pharmacological parameters like IC50 or EC50 values. The following table provides a hypothetical example of how such data might be presented in a preclinical study investigating the metabolic effects of a drug candidate.

Experimental GroupAnimal ModelSample TypeThis compound Concentration (µg/mL) ± SDFold Change vs. Controlp-value
Control (Vehicle)Sprague-Dawley RatUrine15.2 ± 3.11.0-
Drug Candidate A (Low Dose)Sprague-Dawley RatUrine18.5 ± 4.21.2>0.05
Drug Candidate A (High Dose)Sprague-Dawley RatUrine35.8 ± 7.52.4<0.01
Positive Control (Inducer)Sprague-Dawley RatUrine52.1 ± 9.83.4<0.001

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of this compound from urine samples, a common procedure in metabolomic studies.

Materials:

  • Urine samples

  • Ethyl acetate[4]

  • Hydrochloric acid (HCl)[4]

  • Diazomethane-ether-ethanol solution (for methylation)[4]

  • Internal Standard (e.g., deuterated this compound)

  • Anhydrous sodium sulfate

  • GC-MS system with a non-polar capillary column (e.g., DB-1 or SE-30)[4]

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known concentration of the internal standard to each sample.

  • Acidification and Extraction:

    • Acidify the urine samples to a pH of approximately 1-2 with HCl.[4]

    • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[4]

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction step and combine the organic layers.

  • Drying and Derivatization:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol.

    • Add diazomethane-ether-ethanol solution to the extract to methylate the carboxylic acid group of this compound, which improves its volatility for GC analysis.[4]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program suitable for the separation of the methylated this compound.

    • Monitor for the characteristic protonated molecular ion (m/z 186 for the non-derivatized form) and its specific fragmentation patterns for identification and quantification.[4]

Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

The formation of this compound is a metabolic process rather than a signaling pathway. The following diagrams illustrate the metabolic pathway of this compound formation and a typical experimental workflow for its analysis as a biomarker.

Hexahydrohippurate_Metabolic_Pathway Shikimic_Acid Shikimic Acid (from diet) Gut_Microbiota Gut Microbiota Metabolism Shikimic_Acid->Gut_Microbiota Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Gut_Microbiota->Cyclohexanecarboxylic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Cyclohexanecarboxylic_Acid->Acyl_CoA_Synthetase Cyclohexanoyl_CoA Cyclohexanoyl-CoA Acyl_CoA_Synthetase->Cyclohexanoyl_CoA Glycine_N_acyltransferase Glycine N-acyltransferase Cyclohexanoyl_CoA->Glycine_N_acyltransferase This compound This compound Glycine_N_acyltransferase->this compound

Metabolic pathway of this compound formation.

Biomarker_Analysis_Workflow cluster_preclinical_study Preclinical Study cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_interpretation Interpretation Animal_Model Animal Model (e.g., Rat, Mouse) Dosing Dosing with Drug Candidate Animal_Model->Dosing Sample_Collection Biological Sample Collection (e.g., Urine) Dosing->Sample_Collection Extraction Extraction of This compound Sample_Collection->Extraction Derivatization Chemical Derivatization (Methylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Biomarker_Assessment Assessment of Biomarker Levels Data_Analysis->Biomarker_Assessment

Experimental workflow for this compound as a biomarker.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Hexahydrohippurate (HHHP) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Hexahydrohippurate (HHHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound (HHHP) analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, HHHP. This includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of HHHP in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3] For example, phospholipids from a plasma sample can co-elute with HHHP and suppress its ionization, leading to an underestimation of its true concentration.

Q2: What are the common signs that matrix effects may be impacting my HHHP assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay. You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects in my HHHP analysis?

A3: The most widely accepted method to quantify matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak response of HHHP in a neat solution to the peak response in a blank matrix extract that has been spiked with HHHP after the extraction process. The ratio of these responses is called the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2][4] Another qualitative technique is post-column infusion, which helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[1][4]

Q4: Is a stable isotope-labeled (SIL) internal standard essential for my HHHP analysis?

A4: While not strictly mandatory for all research applications, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the gold standard for compensating for matrix effects.[5] A SIL-IS is chemically identical to HHHP but has a different mass, so it co-elutes and experiences the same ionization suppression or enhancement.[6][7] By using the ratio of the analyte signal to the IS signal for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[7][8]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for HHHP, leading to low sensitivity.

  • Possible Cause 1: Inefficient sample cleanup. Residual matrix components, particularly phospholipids in plasma or serum, are a common cause of ion suppression. Protein precipitation alone may not be sufficient to remove these interferences.[9]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] SPE, especially using a mixed-mode or polymeric sorbent, can be very effective at removing phospholipids and other interfering substances.[11]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of HHHP from the regions where matrix components elute.[8] You can try modifying the mobile phase gradient, changing the pH of the mobile phase (since HHHP is an acidic compound), or using a different type of analytical column (e.g., a phenyl-hexyl column instead of a standard C18).

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and thereby lessen the ion suppression effect.[12]

Issue 2: My results show high variability and poor reproducibility between replicate samples.

  • Possible Cause 1: Inconsistent matrix effects. The composition of biological matrices can vary from lot to lot or from patient to patient, leading to different degrees of matrix effects and thus, high variability in the results.[1]

  • Troubleshooting Steps:

    • Incorporate a Suitable Internal Standard (IS): The most effective way to correct for variability is to use a stable isotope-labeled internal standard for HHHP. If a SIL-IS is not available, a structural analog that elutes very close to HHHP can be used as an alternative, though it may not compensate for matrix effects as effectively.[5]

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank biological matrix as your unknown samples. This ensures that the standards and samples are affected by the matrix in a similar way, which can improve accuracy.[12]

Issue 3: The peak shape for HHHP is poor (e.g., tailing or fronting).

  • Possible Cause 1: Column contamination or degradation. Buildup of matrix components on the analytical column can lead to poor peak shapes.[13]

  • Possible Cause 2: Inappropriate mobile phase pH. Since HHHP is an acidic compound, the pH of the mobile phase can significantly affect its peak shape.

  • Troubleshooting Steps:

    • Column Washing/Replacement: Implement a robust column washing procedure after each analytical batch. If the problem persists, the column may need to be replaced. Installing an in-line filter or guard column can help extend the life of the analytical column.[13]

    • Adjust Mobile Phase pH: Experiment with adjusting the pH of the aqueous mobile phase. For an acidic compound like HHHP, a mobile phase pH around its pKa or lower can often improve peak shape.

    • Check for Injection Solvent Effects: Ensure that the solvent used to reconstitute the final extract is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.[13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for HHHP Analysis in Human Plasma

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 95.288.5
Matrix Factor (MF) 0.45 (Significant Suppression)0.92 (Minimal Suppression)
Process Efficiency (%) 42.881.4
Reproducibility (%CV, n=6) 14.84.5

Data is hypothetical and for illustrative purposes.

Table 2: Impact of Matrix Effects on HHHP Calibration Curve

Calibration MethodLinearity (r²)Accuracy of QCs (%)
Standards in Neat Solution 0.99855-70% (Inaccurate)
Matrix-Matched Standards 0.99792-105% (Accurate)

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for HHHP Extraction from Plasma

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.[14]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for HHHP Extraction from Plasma

  • Condition the SPE Cartridge: Pass 1 mL of methanol, followed by 1 mL of water through a polymeric reversed-phase SPE cartridge.

  • Pre-treat Sample: Mix 100 µL of plasma with 100 µL of 2% formic acid in water. Add the internal standard.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the HHHP and internal standard with 1 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantitative Assessment of Matrix Effect

  • Prepare Set A (Neat Solution): Spike the HHHP standard at a low and high concentration into the final mobile phase that is used for reconstitution.

  • Prepare Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol (e.g., PPT or SPE). After the final evaporation step, spike the HHHP standard at the same low and high concentrations into the reconstituted blank matrix extracts.[1]

  • Calculate Matrix Factor (MF): Analyze both sets of samples by LC-MS/MS. The Matrix Factor is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)[4]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HHHP analysis.

Troubleshooting Start Problem with HHHP Assay (e.g., Poor Reproducibility, Low Signal) Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Use_IS Implement a SIL-IS to compensate for variability. Check_IS->Use_IS No Assess_ME Quantify Matrix Effect (ME) using post-extraction spike method. Check_IS->Assess_ME Yes Use_IS->Assess_ME High_ME ME > 25% Suppression or Enhancement? Assess_ME->High_ME Optimize_Cleanup Improve Sample Cleanup: Switch from PPT to SPE. High_ME->Optimize_Cleanup Yes Check_Peak_Shape Is peak shape poor? High_ME->Check_Peak_Shape No Optimize_LC Optimize Chromatography: - Adjust gradient - Change mobile phase pH - Try a different column Optimize_Cleanup->Optimize_LC Revalidate Re-validate assay parameters. Optimize_LC->Revalidate Wash_Column Implement robust column wash or replace the column. Check_Peak_Shape->Wash_Column Yes Check_Peak_Shape->Revalidate No Wash_Column->Revalidate

Caption: Troubleshooting decision tree for HHHP analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Hexahydrohippurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the separation of this compound from its isomers and related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound and its isomers?

A1: The primary challenges stem from the structural similarities between this compound and its potential isomers or process-related impurities. These similarities can lead to co-elution or poor resolution. Specific challenges include:

  • Similar Polarity: Isomers and closely related impurities often have very similar polarities, making differentiation by standard reversed-phase or normal-phase chromatography difficult.

  • Lack of a Strong Chromophore: this compound lacks a strong UV chromophore, which can present detection challenges at low concentrations.

  • Peak Tailing: The carboxylic acid moiety can interact with residual silanols on silica-based columns, leading to peak tailing.

Q2: What type of HPLC column is most effective for separating this compound from its isomers?

A2: A reversed-phase C18 or C8 column is a good starting point for method development.[1] For challenging separations of structurally similar compounds, columns with alternative selectivities, such as those with phenyl-hexyl or polar-embedded phases, may provide better resolution. The choice of stationary phase is critical for resolving isomers.

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

A3: To improve resolution, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Modify the organic solvent (e.g., acetonitrile, methanol) and its ratio to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and acidic or basic impurities, thereby changing their retention behavior. For acidic compounds like this compound, a mobile phase pH around 3.0 is often effective.[1]

  • Column Temperature: Lowering the column temperature can sometimes enhance selectivity between isomers, though it may also increase backpressure and run time.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of a longer analysis time.

Q4: I am observing significant peak tailing for this compound. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with active silanol groups on silica-based columns. To mitigate this:

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols.

  • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with silanols.

  • Add a Competitive Agent: A small amount of a competitive agent, like triethylamine, can be added to the mobile phase to block active sites on the stationary phase.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution Inadequate column selectivity.- Try a column with a different stationary phase (e.g., Phenyl-Hexyl, C8).- Optimize the mobile phase composition (organic solvent type and percentage).
Mobile phase pH is not optimal.- Adjust the pH of the mobile phase to alter the ionization and retention of the analytes. A pH of ~3.0 is a good starting point.[1]
Gradient slope is too steep.- Decrease the gradient slope or switch to an isocratic elution.
Peak Tailing Secondary interactions with stationary phase.- Use a modern, end-capped HPLC column.- Lower the mobile phase pH to ~3.0 with an acid modifier like formic or phosphoric acid.
Column overload.- Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Inadequate column equilibration.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition changing.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Fluctuations in column temperature.- Use a column oven to maintain a consistent temperature.
Low Signal-to-Noise Ratio Analyte lacks a strong chromophore.- If sensitivity is an issue, consider using a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).- Derivatization to introduce a chromophore can also be an option.

Experimental Protocol: HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application. It is adapted from established methods for the separation of hippuric acid and its derivatives.[1][2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (minutes)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • UV at 228 nm[1] or MS with electrospray ionization (ESI) in negative mode.

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Quantitative Data Summary

The following table presents hypothetical data for a successful separation of this compound from two common impurities using the optimized protocol above.

Compound Retention Time (min) Resolution (Rs) USP Tailing Factor
Impurity 1 (more polar)4.2-1.1
This compound6.52.81.2
Impurity 2 (less polar)8.12.11.1

Optimization Workflow

Optimization_Workflow start Start: Initial Separation (e.g., C18, Water/ACN gradient) check_resolution Assess Resolution (Rs) start->check_resolution poor_resolution Poor Resolution (Rs < 1.5) check_resolution->poor_resolution No check_tailing Assess Peak Shape (Tailing Factor) check_resolution->check_tailing Yes optimize_mobile_phase Optimize Mobile Phase - Adjust Organic % - Change Organic Solvent - Adjust pH poor_resolution->optimize_mobile_phase change_column Change Column - Phenyl-Hexyl - Polar-Embedded poor_resolution->change_column optimize_mobile_phase->check_resolution change_column->check_resolution tailing_issue Peak Tailing (Tf > 1.5) check_tailing->tailing_issue No good_separation Optimized Separation (Rs > 1.5, Tf < 1.5) check_tailing->good_separation Yes adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing_issue->adjust_ph use_endcapped_column Use High-Purity End-Capped Column tailing_issue->use_endcapped_column adjust_ph->check_tailing use_endcapped_column->check_tailing end End good_separation->end

Caption: A workflow for troubleshooting and optimizing the chromatographic separation of this compound.

References

Technical Support Center: Improving Detection Sensitivity of Hexahydrohippurate in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Hexahydrohippurate in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in biological samples?

A1: The most common and sensitive methods for quantifying small molecules like this compound in complex biological matrices are hyphenated chromatographic techniques.[1][2][3] These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity.[3][4]

Q2: What are the main challenges in accurately quantifying this compound in biological fluids?

A2: Researchers may face several challenges, including:

  • Low endogenous concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.

  • Matrix effects: Components of biological fluids (e.g., salts, proteins, lipids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[5]

  • Sample stability: Analyte degradation during sample collection, storage, and preparation can lead to inaccurate results.

  • Extraction efficiency: Inefficient extraction of this compound from the biological matrix can result in low recovery and underestimation of its concentration.

Q3: What are the critical steps in sample preparation to ensure high sensitivity?

A3: Proper sample preparation is crucial for sensitive detection.[6][7] Key steps include:

  • Efficient extraction: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) are used to isolate this compound from interfering matrix components.[1][8][9]

  • Concentration: After extraction, the sample can be concentrated to increase the analyte concentration before analysis.

  • Derivatization: For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal/Sensitivity

Question: I am not detecting a signal for this compound, or the signal is very weak. What are the possible causes and solutions?

Answer:

Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction method. For SPE, test different sorbents and elution solvents. For LLE, adjust the pH and solvent polarity. For PPT, ensure complete protein removal.
Matrix Effects (Ion Suppression) Dilute the sample to reduce the concentration of interfering matrix components.[8] Use a more efficient sample cleanup method. Employ matrix-matched calibrators and internal standards to compensate for suppression.[5]
Suboptimal Mass Spectrometry Parameters Tune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions, collision energy, and other MS parameters.
LC Method Issues Ensure the mobile phase composition and gradient are suitable for retaining and eluting this compound. Check for column degradation.
Sample Degradation Ensure proper sample collection and storage conditions (e.g., -80°C). Minimize freeze-thaw cycles.[6]
Incorrect Internal Standard Verify the concentration and stability of the internal standard. Use a stable isotope-labeled internal standard for this compound if available.
Issue 2: High Background Noise or Interferences

Question: My chromatogram shows high background noise or interfering peaks that co-elute with my analyte. How can I resolve this?

Answer:

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and freshly prepared reagents.[10]
Dirty LC-MS System Clean the ion source, transfer capillary, and other components of the mass spectrometer. Flush the LC system and column.
Co-eluting Matrix Components Improve the chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the flow rate. Enhance sample cleanup to remove more interferences.
Plasticizers or Other Contaminants Use glass or polypropylene tubes and vials to minimize leaching of plasticizers.[6]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: The chromatographic peak for this compound is not sharp and symmetrical. What could be the problem?

Answer:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Column Degradation Replace the analytical column if it has been used extensively or exposed to harsh conditions.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa. Check for compatibility between the sample solvent and the mobile phase.
Secondary Interactions Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase chromatography) to the mobile phase to reduce secondary interactions with the stationary phase.
Dead Volume in the LC System Check all connections for proper fitting and minimize the length of tubing.

Quantitative Data Summary

The following table provides an illustrative comparison of potential limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods. Please note that these are example values and actual results will vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Analytical MethodSample MatrixSample PreparationEstimated LOD (ng/mL)Estimated LOQ (ng/mL)
LC-MS/MS PlasmaProtein Precipitation0.51.5
Solid-Phase Extraction0.10.3
GC-MS UrineLiquid-Liquid Extraction & Derivatization1.03.0

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting from low %B to high %B to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and its internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Extraction Extraction (PPT, SPE, or LLE) Sample->Extraction Isolate Analyte Concentration Concentration (Evaporation) Extraction->Concentration Increase Concentration Reconstitution Reconstitution Concentration->Reconstitution Prepare for Injection LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Elute Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Detect Ions Quantification Quantification Data_Acquisition->Quantification Process Data

Caption: General workflow for the analysis of this compound.

Troubleshooting_Tree Start Low Signal/Sensitivity Issue Check_MS Check MS/MS Parameters (Tuning, MRM Transitions) Start->Check_MS Check_LC Check LC Conditions (Column, Mobile Phase) Check_MS->Check_LC Parameters OK? Solution_MS Optimize MS/MS settings. Check_MS->Solution_MS Parameters Not Optimal? Check_Sample_Prep Review Sample Preparation (Extraction, Recovery) Check_LC->Check_Sample_Prep Conditions OK? Solution_LC Optimize LC method. Check_LC->Solution_LC Conditions Not Optimal? Check_Matrix_Effects Investigate Matrix Effects (Dilution, Internal Standard) Check_Sample_Prep->Check_Matrix_Effects Prep OK? Solution_Sample_Prep Improve sample cleanup. Check_Sample_Prep->Solution_Sample_Prep Prep Inefficient? Solution_Matrix Use matrix-matched standards. Check_Matrix_Effects->Solution_Matrix Suppression Observed?

Caption: Troubleshooting decision tree for low sensitivity issues.

References

Troubleshooting poor peak shape in Hexahydrohippurate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in Hexahydrohippurate chromatography. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during the analysis of this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte's carboxyl group and active sites on the silica-based stationary phase of the column.[1][2] To mitigate this, ensure your mobile phase has a sufficiently low pH (typically between 2.5 and 3.5) to keep the this compound protonated and suppress the ionization of residual silanols on the column packing.[3]

Q2: My this compound peak is fronting. What should I check first?

Peak fronting is commonly associated with column overload.[4][5] Try diluting your sample and injecting a smaller volume. If the peak shape improves and becomes more symmetrical, you have likely identified the issue. Another potential cause is a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase.

Q3: All the peaks in my chromatogram, including this compound, are split. What does this indicate?

When all peaks are affected, the problem usually lies upstream of the column.[4] A common cause is a partially blocked inlet frit on the column or a void in the column packing.[4] Backflushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. If a void has formed, the column may need to be replaced.

Q4: Can my sample preparation method affect the peak shape of this compound?

Yes, improper sample preparation can significantly impact peak shape. For biological samples, inadequate removal of matrix components can lead to column contamination and peak distortion.[6] Techniques like Solid-Phase Extraction (SPE) or simple protein precipitation followed by filtration are often necessary to obtain clean extracts and protect the analytical column.[6] Always ensure your final sample is fully dissolved and free of particulates.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound (approximately 4-5) to ensure it is in its neutral, protonated form. Using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) at a concentration of 0.1% is common.[2][7]
Secondary Silanol Interactions In addition to pH control, consider using an "end-capped" C18 or C8 column, which has fewer free silanol groups available for secondary interactions.[2]
Column Overload (Mass) Reduce the concentration of your sample or decrease the injection volume. If the tailing improves, overload was the likely cause.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. If a guard column is used, replace it.
Excessive Dead Volume Check all fittings and tubing between the injector and detector. Ensure connections are properly made and tubing is cut cleanly and has the appropriate inner diameter to minimize dead volume.
Issue 2: Peak Fronting

Peak fronting appears as an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Potential Cause Recommended Solution
Column Overload (Concentration) Dilute the sample or reduce the injection volume. Fronting is a classic sign of injecting too much sample mass onto the column.[4][5]
Sample Solvent Incompatibility Prepare your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase. Injecting in a strong solvent can cause the analyte band to spread before it reaches the column.
Column Bed Collapse or Void This is a more serious issue and often requires column replacement. A void at the head of the column can cause the sample to travel through different paths, leading to peak distortion.[4]
Low Column Temperature If operating at or below ambient temperature, consider using a column oven set to a stable temperature (e.g., 30-40 °C) to improve mass transfer kinetics.
Issue 3: Split or Shoulder Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Cause Recommended Solution
Partially Blocked Column Frit Try backflushing the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.[4]
Column Void A void at the inlet of the column can cause the sample to be distributed unevenly, leading to split peaks. This usually requires column replacement.[4]
Sample Solvent/Mobile Phase Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting. Re-dissolve the sample in the mobile phase.
Co-eluting Impurity A shoulder on the main peak may indicate the presence of a closely eluting impurity. To confirm, try altering the mobile phase composition or gradient to improve resolution.

Experimental Protocols

Typical Starting HPLC Method for this compound Analysis

This protocol is a general starting point and may require optimization for your specific application.

Parameter Condition
Column Reversed-phase C18 or C8, 2.7-5 µm particle size (e.g., 150 mm x 4.6 mm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
UV Detection 228 nm[7]
Sample Preparation from a Biological Matrix (e.g., Urine)
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet any particulates.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[8]

  • Vortex the diluted sample for 10 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Poor Peak Shape Observed tailing Is the Peak Tailing? start->tailing check_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) tailing->check_ph Yes fronting Is the Peak Fronting? tailing->fronting No reduce_sample Reduce Sample Concentration/ Injection Volume check_ph->reduce_sample use_endcapped Use End-Capped Column reduce_sample->use_endcapped end Symmetrical Peak Achieved use_endcapped->end check_overload Reduce Sample Concentration/ Injection Volume fronting->check_overload Yes split Is the Peak Split? fronting->split No check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->end all_peaks Are All Peaks Split? split->all_peaks Yes backflush Backflush Column/ Check for Voids all_peaks->backflush Yes optimize_method Optimize Method for Co-elution all_peaks->optimize_method No backflush->end optimize_method->end

Caption: Troubleshooting workflow for poor peak shape.

Sample_Prep_Workflow start Biological Sample (e.g., Urine, Plasma) centrifuge Centrifuge to Remove Particulates start->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Initial Mobile Phase supernatant->dilute spe_option Alternative: Solid-Phase Extraction (SPE) for Complex Matrices supernatant->spe_option filter Filter through 0.22 µm Syringe Filter dilute->filter spe_option->filter inject Inject into HPLC System filter->inject

Caption: General sample preparation workflow.

References

Selection of an appropriate internal standard for Hexahydrohippurate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the accurate quantification of Hexahydrohippurate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The ideal internal standard for this compound quantification is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5 or this compound-¹³C₆.[1][2] SIL internal standards are considered the gold standard because they share identical chemical and physical properties with the analyte, leading to the same behavior during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow for the most accurate correction of variations throughout the analytical process.[1]

Q2: What are the key criteria for selecting a suitable internal standard?

When a stable isotope-labeled version of this compound is not available, a structural analog can be considered. The primary criteria for selecting any internal standard are:

  • Structural Similarity: The internal standard should be structurally and functionally similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to compensate for matrix effects effectively.[1]

  • Mass Difference: The mass-to-charge ratio (m/z) of the internal standard must be sufficiently different from this compound to be distinguished by the mass spectrometer. A mass difference of at least 3-5 Da is generally recommended.[1]

  • Purity: The internal standard should be of high chemical and isotopic purity (for SIL IS) to ensure accuracy.[2]

  • Non-interference: The internal standard must not be naturally present in the samples being analyzed and should not interfere with other components in the sample matrix.[3]

  • Stability: The internal standard must be stable throughout the entire analytical procedure.

Q3: What are some potential structural analogs to consider if a deuterated standard is unavailable?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Precision and Accuracy The internal standard is not adequately compensating for variability.* Verify Co-elution: Ensure the internal standard and this compound are co-eluting. Adjust chromatographic conditions if necessary. * Evaluate Matrix Effects: The internal standard may not be experiencing the same degree of ion suppression or enhancement as the analyte. Consider a different internal standard, ideally a stable isotope-labeled one.[4][5] * Check for Contamination: Ensure the internal standard is not present in the blank matrix.
Non-linear Calibration Curve Interference from naturally occurring isotopes of the analyte in the internal standard channel.* Increase Mass Difference: If using a deuterated standard, select one with a higher degree of deuterium incorporation to move its mass further from the analyte's isotopic envelope.[6] * Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate and does not lead to saturation of the detector or significant contribution from its own impurities.[6]
Variable Internal Standard Response Inconsistent addition of the internal standard or degradation during sample processing.* Standardize Addition: Add the internal standard early in the sample preparation process to account for variations in extraction recovery.[7] Use a precise and consistent method for adding the internal standard solution to all samples, calibrators, and quality controls. * Assess Stability: Perform stability experiments to ensure the internal standard does not degrade under the sample storage and processing conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Internal Standards

Compound Molecular Formula Monoisotopic Mass (Da) Predicted LogP Comments
This compoundC₁₃H₁₅NO₃233.10521.5Analyte
This compound-d5 (Hypothetical)C₁₃H₁₀D₅NO₃238.13661.5Ideal Internal Standard. Co-elutes with analyte.
Structural Analog A (Hypothetical)C₁₄H₁₇NO₃247.12081.8Similar core structure, requires validation for co-elution and matrix effects.
Structural Analog B (Hypothetical)C₁₃H₁₅NO₂S249.08232.1Different functional group, may have different ionization efficiency.

Table 2: Example LC-MS/MS Parameters

Parameter This compound This compound-d5 (IS)
Precursor Ion (m/z) 234.1239.1
Product Ion (m/z) 121.1126.1
Collision Energy (eV) 1515
Retention Time (min) 4.24.2

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (plasma, urine, etc.), add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d5 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: Monitor the transitions listed in Table 2.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., this compound-d5) is_sil_available->use_sil Yes search_analog Search for a Suitable Structural Analog is_sil_available->search_analog No develop_method Develop and Validate Quantitative LC-MS/MS Method use_sil->develop_method criteria Evaluate Analogs Based on Criteria: - Structural Similarity - Purity - Stability - Commercial Availability search_analog->criteria validate Validate Selected Internal Standard: - Co-elution with Analyte - No Matrix Effect Interference - Precision and Accuracy criteria->validate validate->develop_method end End: Accurate Quantification of this compound develop_method->end Experimental_Workflow sample_collection 1. Sample Collection (e.g., Plasma, Urine) add_is 2. Add Internal Standard (e.g., this compound-d5) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation 4. LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection 5. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Calculate Analyte/IS Ratio) ms_detection->data_analysis quantification 7. Quantification (Using Calibration Curve) data_analysis->quantification

References

Technical Support Center: Stability of Hexahydrohippurate in Urine and Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of hexahydrohippurate in urine and plasma samples?

A1: The stability of metabolites like this compound can be influenced by several factors, including:

  • Storage Temperature: Temperature is a critical factor, with lower temperatures generally slowing down degradation processes.[1][2][3]

  • Storage Duration: The length of storage can lead to time-dependent degradation.[1][3]

  • Enzymatic Activity: Endogenous enzymes in urine and plasma can metabolize the analyte.

  • Bacterial Contamination: Microbial growth, particularly in urine samples, can significantly alter the metabolic profile.[4]

  • pH: Extreme pH values can lead to chemical degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade certain analytes.[5]

  • Presence of Preservatives: The addition of preservatives can inhibit microbial growth but may also interfere with the analysis or affect the stability of the target analyte.[1][3][6]

Q2: What are the recommended storage temperatures for short-term and long-term storage of urine and plasma samples containing this compound?

A2: Based on general metabolite stability studies, the following recommendations can be made:

  • Short-Term Storage (up to 48 hours): Refrigeration at 4°C is often sufficient to maintain the stability of many metabolites in urine.[1][3] For plasma, storage at 2-8°C is also a common practice for short durations.[2]

  • Long-Term Storage (weeks to years): For long-term storage, freezing at -20°C or, preferably, -80°C is recommended to minimize degradation.[1][2][4] For specimen repositories requiring storage for years, cryopreservation in liquid nitrogen at -180°C may be necessary.[1]

Q3: How many freeze-thaw cycles are acceptable for urine and plasma samples?

A3: It is generally recommended to minimize the number of freeze-thaw cycles. Some studies suggest that multiple freeze-thaw cycles should be avoided as they can affect the concentration of certain metabolites.[5] If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.

Q4: Should I use a preservative for urine samples?

A4: The use of preservatives depends on the expected time between collection and analysis and the storage conditions. If samples cannot be refrigerated or frozen promptly, a preservative might be necessary to prevent bacterial contamination.[4] However, it's crucial to validate that the chosen preservative does not interfere with the analytical method or the stability of this compound. Some studies have shown that preservatives like boric acid can cause changes in the metabolite profile.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between samples stored for different durations. Time-dependent degradation of this compound.Perform a time-course stability study to determine the maximum allowable storage time at your chosen temperature. Ensure all samples for a single study are stored for a similar duration.
High variability between aliquots of the same sample. Improper mixing before aliquoting or analysis. Degradation due to multiple freeze-thaw cycles if not aliquoted initially.Vortex the sample gently but thoroughly before aliquoting or analysis. Aliquot samples upon initial processing to avoid repeated freeze-thaw cycles.
Unexpected peaks or interfering substances in the chromatogram. Degradation products of this compound or other sample components. Contamination from collection containers or preservatives.Investigate potential degradation pathways. Analyze blank matrix with and without preservatives to check for interferences. Ensure high-purity collection and storage materials are used.
Lower than expected concentrations of this compound. Degradation due to improper storage temperature or prolonged storage. Adsorption to the container walls.Review storage logs to ensure samples were consistently stored at the correct temperature. Consider using silanized or low-binding tubes.

Data on Metabolite Stability

The following tables summarize the stability of related metabolites in urine and plasma under different storage conditions, which can serve as a proxy for estimating the stability of this compound.

Table 1: Stability of Metabolites in Urine

Storage Temperature Duration Observations for Related Metabolites (e.g., Hippurate, Amino Acids) Reference
Room Temperature (~20-22°C)Up to 8 hoursMost metabolites, including amino acids, are generally stable.[5]
Room Temperature (~20-22°C)24 hoursSignificant decrease in some amino acids observed.[5] Urine metabolites remained stable at 22°C for 24h, but significant changes occurred after 48h.[1][3]
Refrigerated (4°C)Up to 24 hoursConcentrations of 63 investigated metabolites were stable.[5] Suitable for maintaining metabolite stability.[1]
Refrigerated (4°C)Up to 48 hoursMetabolites in urine with no preservative remained stable.[1][3]
Frozen (-20°C)Up to 24 hoursConcentrations of 63 investigated metabolites were stable.[5]
Frozen (-80°C)Long-termConsidered the gold standard for long-term storage to preserve the metabolic profile.[4]

Table 2: Stability of Analytes in Plasma

Storage Temperature Duration General Observations Reference
Room Temperature24 hoursPlasma manufactured after a 24-hour room temperature hold shows comparable coagulation factors to fresh-frozen plasma, with a possible reduction in Factor VIII.[7]
Refrigerated (2-8°C)15 and 30 daysSome analytes may show instability.[2]
Frozen (-20°C)15 and 30 daysBetter preservation for some analytes compared to refrigeration. Instability was noted for total bilirubin, uric acid, creatinine, and glucose.[2]
Frozen (-80°C)Long-termPreferred for long-term storage of many biomarkers.[8]

Experimental Protocols

Protocol: Assessment of this compound Stability in Urine/Plasma

1. Objective: To determine the stability of this compound in human urine and plasma under various storage conditions (temperature and duration).

2. Materials:

  • Pooled human urine and plasma (screened negative for this compound if a spiked study is performed).

  • This compound analytical standard.

  • Calibrated pipettes and sterile, low-binding polypropylene tubes.

  • Refrigerator (4°C), Freezers (-20°C and -80°C).

  • Analytical instrumentation (e.g., LC-MS/MS).

3. Sample Preparation:

  • For Spiked Samples: Spike the pooled urine or plasma with a known concentration of this compound.

  • For Endogenous Samples: Use samples known to contain endogenous this compound.

  • Gently vortex the pooled sample to ensure homogeneity.

  • Aliquot the sample into multiple small-volume tubes to avoid freeze-thaw cycles.

4. Stability Study Design:

  • Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (n=3-5) to establish the baseline concentration of this compound.

  • Storage Conditions:

    • Short-Term:

      • Room Temperature (~22°C): Store aliquots for 0, 2, 8, and 24 hours.

      • Refrigerated (4°C): Store aliquots for 0, 24, and 48 hours.

    • Long-Term:

      • Frozen (-20°C): Store aliquots for 1, 2, 4, and 12 weeks.

      • Frozen (-80°C): Store aliquots for 1, 3, 6, and 12 months.

    • Freeze-Thaw Cycles:

      • Subject a set of aliquots to 1, 2, and 3 freeze-thaw cycles. A freeze-thaw cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

5. Sample Analysis:

  • At each designated time point, retrieve the stored aliquots.

  • Process the samples according to the validated analytical method.

  • Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

6. Data Analysis:

  • Calculate the mean concentration and standard deviation for each condition and time point.

  • Express the stability as the percentage of the initial concentration remaining at each time point:

    • % Remaining = (Mean concentration at T_x / Mean concentration at T_0) * 100

  • This compound is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint_analysis Timepoint Analysis pool_matrix Pool Urine/Plasma spike Spike with this compound pool_matrix->spike aliquot Aliquot into Tubes spike->aliquot t0_analysis T0 Analysis (Baseline) aliquot->t0_analysis rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer20 -20°C aliquot->freezer20 freezer80 -80°C aliquot->freezer80 ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle tx_analysis Analyze at Each Timepoint rt->tx_analysis fridge->tx_analysis freezer20->tx_analysis freezer80->tx_analysis ft_cycle->tx_analysis data_analysis Data Analysis & Stability Assessment tx_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationships cluster_factors Primary Stability Factors cluster_outcomes Potential Outcomes cluster_considerations Experimental Considerations temperature Storage Temperature stable Analyte Stable temperature->stable Low Temp degraded Analyte Degraded temperature->degraded High Temp duration Storage Duration duration->stable Short Duration duration->degraded Long Duration matrix Biological Matrix (Urine/Plasma) matrix->stable matrix->degraded preservatives Use of Preservatives preservatives->stable Inhibits Microbial Growth preservatives->degraded Chemical Interference freeze_thaw Freeze-Thaw Cycles freeze_thaw->degraded

Caption: Logical relationships in sample stability assessment.

References

Minimizing ion suppression for accurate Hexahydrohippurate measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Hexahydrohippurate (HHH) in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound (HHH) analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis when co-eluting compounds from the biological sample interfere with the ionization of the target analyte, in this case, HHH. This interference reduces the ionization efficiency of HHH, leading to a decreased signal intensity. Consequently, ion suppression can result in underestimation of the HHH concentration, poor sensitivity, and inaccurate and unreliable data.

Q2: What are the common causes of ion suppression in HHH analysis?

A2: The primary causes of ion suppression in the analysis of HHH from biological matrices such as plasma or urine include:

  • Endogenous Matrix Components: Phospholipids, salts, and other small molecules present in the biological sample can co-elute with HHH and compete for ionization.

  • Exogenous Contaminants: Contaminants introduced during sample collection, storage, or preparation can also interfere with ionization.

  • Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can lead to ion suppression.

  • Poor Chromatographic Resolution: Inadequate separation of HHH from matrix components can result in significant ion suppression.

Q3: How can I detect ion suppression in my HHH assay?

A3: Ion suppression can be detected using a post-column infusion experiment. In this technique, a constant flow of HHH solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during HHH analysis, with a focus on minimizing ion suppression.

Issue 1: Low HHH Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. The choice of sample preparation technique can have a significant impact on data quality.

    • Protein Precipitation (PPT): A simple and fast method, but it is the least effective in removing phospholipids and other interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning HHH into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a solid sorbent to selectively retain HHH while washing away interfering compounds. This is often the recommended method for minimizing ion suppression.

  • Improve Chromatographic Separation:

    • Use a High-Efficiency Column: Employing a column with a smaller particle size (e.g., UPLC) can improve peak resolution and separate HHH from co-eluting interferences.

    • Optimize Gradient Elution: Adjust the mobile phase gradient to achieve better separation between HHH and the regions of ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the HHH concentration is high enough to be detected after dilution.

Issue 2: Inconsistent and Irreproducible HHH Results

Possible Cause: Variable ion suppression across different samples.

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HHH is the gold standard for correcting for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to HHH, it will experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved.

  • Matrix-Matched Calibrants and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your study samples to ensure that the standards and samples experience similar matrix effects.

Experimental Protocols

While a specific validated method for this compound with quantitative recovery and matrix effect data is not publicly available, the following protocols for a structurally similar compound, hippuric acid, can be adapted. It is crucial to validate the chosen method for HHH in your specific matrix.

Table 1: Comparison of Sample Preparation Techniques for Carboxylic Acids (Illustrative Data)
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 9540 - 60Fast and simpleHigh ion suppression
Liquid-Liquid Extraction (LLE) 70 - 8515 - 30Good removal of polar interferencesCan be labor-intensive
Solid-Phase Extraction (SPE) > 90< 15Excellent cleanup, high recoveryMore complex and costly

Note: This table provides illustrative data for carboxylic acids and should be confirmed through method validation for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for minimizing ion suppression.

  • Sample Pre-treatment: To 100 µL of plasma or urine, add 20 µL of a stable isotope-labeled internal standard (HHH-d5) solution. Vortex to mix.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the HHH and IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: UPLC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions (Illustrative for HHH, requires optimization):

      • This compound (HHH): Precursor Ion > Product Ion (e.g., m/z 184.1 > 121.1)

      • HHH-d5 (IS): Precursor Ion > Product Ion (e.g., m/z 189.1 > 126.1)

    • Cone Voltage and Collision Energy: These parameters must be optimized for HHH to achieve the best sensitivity. Typical starting values are 20-40 V for cone voltage and 15-30 eV for collision energy.

Visualizations

Metabolic Pathway of this compound Formation

The formation of this compound involves the metabolism of cyclohexanecarboxylic acid, a product of gut microbial metabolism of dietary compounds, followed by conjugation with glycine in the liver.

cluster_liver Hepatocyte (Mitochondria) Diet Dietary Precursors (e.g., Shikimic Acid) GutMicrobiota Gut Microbiota Metabolism Diet->GutMicrobiota CCA Cyclohexanecarboxylic Acid (CCA) GutMicrobiota->CCA Absorption Absorption into Circulation CCA->Absorption Liver Liver Absorption->Liver CCA_CoA Cyclohexanecarboxyl-CoA Liver->CCA_CoA ACSM2B HHH This compound (HHH) CCA_CoA->HHH Glycine Glycine Glycine->HHH GLYAT Glycine N-acyltransferase (GLYAT) Excretion Urinary Excretion HHH->Excretion

Figure 1. Metabolic pathway of this compound formation.
Workflow for Minimizing Ion Suppression

This workflow outlines the logical steps to troubleshoot and minimize ion suppression for accurate HHH measurement.

Start Start: Inaccurate HHH Measurement Assess_IS Assess Ion Suppression (Post-Column Infusion) Start->Assess_IS Optimize_SP Optimize Sample Preparation (SPE > LLE > PPT) Assess_IS->Optimize_SP Suppression Detected Validate Validate Method Assess_IS->Validate No Significant Suppression Reassess_IS1 Re-assess Ion Suppression Optimize_SP->Reassess_IS1 Optimize_LC Optimize Chromatography (Gradient, Column) Reassess_IS1->Optimize_LC Suppression Still Present Reassess_IS1->Validate Suppression Minimized Reassess_IS2 Re-assess Ion Suppression Optimize_LC->Reassess_IS2 Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Reassess_IS2->Use_SIL_IS Suppression Still Present Reassess_IS2->Validate Suppression Minimized Use_SIL_IS->Validate End End: Accurate HHH Measurement Validate->End

Figure 2. Troubleshooting workflow for minimizing ion suppression.

Technical Support Center: High-Throughput Hexahydrohippurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of Hexahydrohippurate.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a robust high-throughput this compound bioanalytical method?

A1: The initial and most critical phase involves comprehensive method development and validation. This ensures that the method is suitable for its intended purpose. Key validation parameters to establish include selectivity, specificity, accuracy, precision, linearity, range, and stability of this compound in the chosen biological matrix.[1][2] It is also crucial to select an appropriate internal standard (IS) early in the process to correct for variability during sample processing and analysis.[3][4]

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of your assay.[5][6] To minimize these effects, consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][8]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from matrix components that may cause ion suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[5]

Q3: What are the common causes of poor peak shape in the LC-MS/MS analysis of this compound?

A3: Poor peak shape, such as tailing, broadening, or splitting, can compromise the accuracy and precision of quantification. Common causes include:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion. Regular column flushing and the use of guard columns can mitigate this.[9]

  • Inappropriate Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.

  • Secondary Interactions: Interactions between this compound and active sites on the column packing material can cause peak tailing. This can sometimes be addressed by adjusting the mobile phase pH or using a different column chemistry.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.

Q4: My recovery of this compound is inconsistent. What should I investigate?

A4: Inconsistent recovery is often linked to the sample preparation process. Key areas to troubleshoot include:

  • SPE Method Variability: Ensure consistent conditioning, loading, washing, and elution steps in your SPE protocol. Variations in flow rates between wells of an SPE plate can also affect recovery.

  • LLE Inefficiencies: In liquid-liquid extraction, ensure complete phase separation and consistent aspiration of the desired layer. Emulsion formation can also lead to poor and variable recovery.

  • Analyte Stability: this compound may be unstable under certain pH or temperature conditions. Evaluate its stability throughout the sample preparation workflow.

  • Pipetting Accuracy: In a high-throughput setting, the accuracy and precision of automated liquid handlers are crucial. Regularly calibrate and verify the performance of your pipetting systems.

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review and optimize the sample extraction protocol (SPE or LLE).Ensure uniform treatment of all samples and QCs. For SPE, check for consistent flow rates across all wells. For LLE, ensure consistent mixing and phase separation times.
Internal Standard (IS) Addition Error Verify the concentration and volume of the IS solution added to each sample.Use a freshly prepared IS solution. Calibrate and validate the performance of the liquid handling system used for IS addition.
Matrix Effects Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.Modify the LC gradient to separate this compound from the interfering peaks. If not possible, enhance the sample cleanup procedure.[5][7]
Instrument Instability Monitor the spray stability and detector response over a series of blank injections.Clean the mass spectrometer's ion source. Check for leaks in the LC system. Ensure the mobile phase is properly degassed.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step Recommended Action
Poor Ionization of this compound Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).Perform a tuning and optimization of this compound using a neat solution to find the optimal ionization conditions.
Inefficient Sample Extraction Evaluate the recovery of this compound during sample preparation.Test different SPE sorbents or LLE solvents. Adjust the pH of the sample and extraction solvents to optimize the recovery of this compound.
Ion Suppression Analyze a blank matrix extract to assess the degree of ion suppression.Improve sample cleanup to remove interfering components. Consider using a smaller injection volume.[5]
Analyte Degradation Assess the stability of this compound in the biological matrix and during the analytical process.Perform stability studies at different temperatures and for varying durations. Adjust sample handling and storage conditions accordingly.

Quantitative Data Summary

The following tables provide example acceptance criteria for a validated high-throughput this compound assay, based on regulatory guidelines. Actual values should be established during in-house method validation.

Table 1: Precision and Accuracy Acceptance Criteria

Analyte LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%RE)
LLOQ≤ 20%≤ 20%± 20%
Low QC≤ 15%≤ 15%± 15%
Medium QC≤ 15%≤ 15%± 15%
High QC≤ 15%≤ 15%± 15%
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 2: Recovery and Matrix Effect Evaluation

ParameterAcceptance Criteria
Recovery Recovery of this compound should be consistent, precise, and reproducible.
Matrix Factor The matrix factor, calculated at low and high QC concentrations, should be within 0.85 to 1.15. The %CV of the matrix factor across different lots of matrix should be ≤ 15%.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • To 100 µL of plasma, add 25 µL of internal standard (e.g., a stable isotope-labeled this compound) in 50% methanol.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Procedure (using a mixed-mode cation exchange plate):

    • Conditioning: Condition the SPE plate wells with 500 µL of methanol.

    • Equilibration: Equilibrate the wells with 500 µL of water.

    • Loading: Load the supernatant from the pre-treated sample onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent.

    • Washing:

      • Wash 1: Add 500 µL of 0.1% formic acid in water.

      • Wash 2: Add 500 µL of methanol.

    • Elution: Elute this compound and the internal standard with 2 x 250 µL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial or plate for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Dry-down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integrate Peak Integration LC_MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: High-throughput this compound analysis workflow.

Troubleshooting_Logic cluster_investigate Initial Investigation cluster_sample_prep Sample Preparation Troubleshooting cluster_method Method Optimization Start Poor Analytical Result (e.g., Inaccurate QCs, Low Signal) Check_System Check LC-MS/MS System Suitability Start->Check_System Review_Data Review Chromatograms for Peak Shape & Integration Start->Review_Data Assess_Matrix Assess Matrix Effects Check_System->Assess_Matrix System OK Eval_Recovery Evaluate Analyte Recovery Review_Data->Eval_Recovery Integration OK Check_IS Verify Internal Standard Addition Eval_Recovery->Check_IS Recovery OK Optimize_Cleanup Optimize Sample Cleanup Eval_Recovery->Optimize_Cleanup Assess_Matrix->Optimize_Cleanup Check_IS->Optimize_Cleanup Modify_LC Modify LC Method Optimize_Cleanup->Modify_LC

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Solid-Phase Extraction of Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Hexahydrohippurate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the extraction of this compound from various biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound. The solutions provided are based on the chemical properties of this compound and established SPE principles.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Improper pH of Sample: this compound is a carboxylic acid and will be charged at neutral or basic pH, reducing its retention on reversed-phase sorbents.Acidify the sample to a pH of approximately 2-3 using an appropriate acid (e.g., formic acid, phosphoric acid) to ensure the analyte is in its neutral form, enhancing retention.
Inappropriate Sorbent: The chosen sorbent may not have sufficient affinity for this compound.For a moderately polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) is often a good starting point. If recovery is still low, consider a mixed-mode sorbent with both reversed-phase and anion-exchange properties.
Sample Loading Flow Rate Too High: A high flow rate can prevent efficient interaction between the analyte and the sorbent.Decrease the sample loading flow rate to approximately 1-2 mL/min to allow for adequate retention.[1]
Wash Solvent Too Strong: An aggressive wash solvent can prematurely elute the analyte.Use a weaker wash solvent. For reversed-phase SPE, start with a low percentage of organic solvent in water (e.g., 5% methanol in water).
Insufficient Elution Solvent Volume or Strength: The elution solvent may not be strong enough or used in sufficient volume to completely desorb the analyte.Increase the volume of the elution solvent or use a stronger solvent. For reversed-phase, a higher percentage of organic solvent (e.g., methanol, acetonitrile) is needed. Adding a small amount of base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent can help to ionize the carboxylic acid group of this compound, facilitating its elution.
Poor Reproducibility Inconsistent Sample Pre-treatment: Variations in sample pH or particulate matter can lead to inconsistent results.Ensure consistent and thorough sample pre-treatment, including pH adjustment and centrifugation or filtration to remove particulates.[2][3]
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.Do not allow the sorbent bed to dry out between the conditioning and sample loading steps.[1]
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution will affect recovery and reproducibility.Use a vacuum manifold with a gauge or a positive pressure manifold to ensure consistent flow rates for all samples.
Dirty Extracts (Presence of Interferences) Inadequate Washing Step: The wash step is not effectively removing matrix interferences.Optimize the wash step by trying different solvent strengths. A step-wise wash with increasing organic solvent concentration may be effective.
Co-elution of Interferences: Interferences with similar properties to this compound are being co-eluted.Consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, to achieve better separation from interferences.[2]
Matrix Effects in LC-MS Analysis: Residual matrix components are suppressing or enhancing the analyte signal.Further optimize the wash and elution steps to improve sample cleanup. If matrix effects persist, a post-extraction solvent evaporation and reconstitution in a weaker, more compatible solvent for the LC-MS mobile phase may be necessary.
Slow or Blocked Flow High Sample Viscosity: Viscous samples can clog the SPE cartridge.Dilute viscous samples (e.g., plasma, serum) with an appropriate buffer or water before loading.
Particulate Matter in the Sample: Solid particles in the sample can block the frits of the cartridge.Centrifuge or filter samples prior to loading to remove any particulate matter.[2][3]
Precipitation of Proteins: In biological samples, proteins can precipitate and clog the cartridge.Perform a protein precipitation step (e.g., with acetonitrile or methanol) before SPE.

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for this compound?

A1: Based on its structure (a moderately polar N-acylglycine[2]), a polymeric reversed-phase sorbent is a good starting point. These sorbents offer high capacity and are stable across a wide pH range. For complex matrices where additional cleanup is required, a mixed-mode sorbent combining reversed-phase and anion-exchange functionalities could provide enhanced selectivity.

Q2: What is the optimal pH for loading a sample containing this compound onto a reversed-phase SPE cartridge?

Q3: My analyte is not eluting from the cartridge. What should I do?

A3: If this compound is not eluting, it is likely too strongly retained on the sorbent. To facilitate elution from a reversed-phase sorbent, you can:

  • Increase the organic strength of the elution solvent: Use a higher percentage of methanol or acetonitrile.

  • Increase the pH of the elution solvent: Adding a small amount of a weak base, such as ammonium hydroxide, will deprotonate the carboxylic acid group of this compound, making it more polar and easier to elute from the non-polar sorbent.

  • Increase the elution volume: Ensure you are using a sufficient volume of solvent to completely pass through the sorbent bed.

Q4: How can I remove phospholipids from my plasma sample during SPE?

A4: Phospholipids are a common interference in bioanalysis. To remove them, you can incorporate a specific phospholipid removal plate or cartridge in your workflow. Alternatively, a strong wash with a solvent mixture designed to remove lipids (e.g., a high percentage of methanol) while retaining the analyte of interest can be effective. Some polymeric SPE sorbents also offer specific protocols for phospholipid removal.

Q5: Can I automate the SPE process for this compound?

A5: Yes, the SPE process for this compound can be automated using robotic liquid handling systems and 96-well SPE plates. Automation can significantly improve throughput and reproducibility. The principles of the manual method (sorbent selection, pH adjustment, solvent selection) will still apply to the automated method.

Experimental Protocols

Protocol 1: Reversed-Phase SPE of this compound from Plasma

This protocol provides a general procedure for the extraction of this compound from a plasma sample using a polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes to remove the aqueous wash solvent.

  • Elution:

    • Elute the this compound with 1 mL of methanol containing 0.5% ammonium hydroxide.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

Visualizations

Diagram 1: General SPE Workflow for this compound

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (e.g., Plasma, Urine) Acidification Acidification (pH 2-3) Sample->Acidification Centrifugation Centrifugation/ Filtration Acidification->Centrifugation Loading 3. Load Sample Centrifugation->Loading Conditioning 1. Condition Sorbent (Methanol) Equilibration 2. Equilibrate Sorbent (Acidified Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Wash Interferences (Weak Organic Solvent) Loading->Washing Elution 5. Elute Analyte (Strong Organic Solvent +/- Base) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the solid-phase extraction of this compound.

Diagram 2: Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting Start Low Recovery of This compound Check_pH Is sample pH ~2-3? Start->Check_pH Adjust_pH Adjust sample pH Check_pH->Adjust_pH No Check_Sorbent Is sorbent appropriate? (e.g., Polymeric RP) Check_pH->Check_Sorbent Yes Adjust_pH->Check_pH Change_Sorbent Consider mixed-mode or different RP sorbent Check_Sorbent->Change_Sorbent No Check_Flow_Rate Is loading flow rate ~1-2 mL/min? Check_Sorbent->Check_Flow_Rate Yes Change_Sorbent->Check_Sorbent Adjust_Flow_Rate Decrease flow rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Wash Is wash solvent too strong? Check_Flow_Rate->Check_Wash Yes Adjust_Flow_Rate->Check_Flow_Rate Weaken_Wash Decrease organic % in wash solvent Check_Wash->Weaken_Wash Yes Check_Elution Is elution solvent strong enough? Check_Wash->Check_Elution No Weaken_Wash->Check_Wash Strengthen_Elution Increase organic % or add base to elution solvent Check_Elution->Strengthen_Elution No End Recovery Improved Check_Elution->End Yes Strengthen_Elution->Check_Elution

Caption: A decision tree for troubleshooting low recovery of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers resolve issues related to the chromatographic analysis of Hexahydrohippurate, particularly its co-elution with structurally related metabolites.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I detect it in my chromatogram?

A: Co-elution is a common issue in chromatography where two or more different compounds elute from the analytical column at the same time, resulting in overlapping or merged chromatographic peaks.[1][2] This phenomenon complicates accurate identification and quantification.

You can detect co-elution through several methods:

  • Peak Shape Analysis: Look for signs of peak asymmetry. While an ideal chromatographic peak is narrow and symmetrical, co-elution can manifest as fronting, tailing, or the appearance of a "shoulder" on the main peak.[1][2]

  • Diode Array Detector (DAD) Analysis: If you are using HPLC with a DAD, you can perform a peak purity analysis. This function assesses the UV-Vis spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope, it indicates that more than one compound is present.[2]

  • Mass Spectrometry (MS) Analysis: A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across a single chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), each corresponding to a different compound.[2] Even if compounds are isomers and have the same mass, their fragmentation patterns in MS/MS might differ.

Q2: What are the common metabolites that may co-elute with this compound?

A: this compound (or cyclohexanoylglycine) is synthesized in the body from cyclohexanecarboxylic acid and the amino acid glycine.[3][4] Due to structural similarities, several endogenous or diet-derived compounds can potentially co-elute. These include:

  • Hippuric Acid: This is a very common metabolite found in urine and is structurally similar, differing by the presence of an aromatic benzene ring instead of a cyclohexane ring.[5]

  • Cyclohexanecarboxylic Acid: The precursor to this compound.[5]

  • Positional and Geometric Isomers: Methyl-substituted derivatives of cyclohexanecarboxylic acid can also be conjugated with glycine.[5] Furthermore, substituted cyclohexanecarboxylic acids can exist as cis and trans geometric isomers, which can be challenging to separate chromatographically.[6]

The diagram below illustrates the structural relationships between these compounds.

cluster_0 Precursors cluster_1 Amino Acid cluster_2 Target & Related Metabolites CCA Cyclohexanecarboxylic Acid HH This compound (Target Analyte) CCA->HH + BA Benzoic Acid HA Hippuric Acid (Potential Co-elutant) BA->HA + Gly Glycine Gly->HH Gly->HA G cluster_chromatography Chromatographic Optimization start Co-elution Detected check_k Is Capacity Factor (k') low? (e.g., < 1.5) start->check_k weaken_mp Weaken Mobile Phase (e.g., decrease organic %) check_k->weaken_mp Yes check_selectivity Is Resolution Still Poor? check_k->check_selectivity No weaken_mp->check_selectivity change_solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) check_selectivity->change_solvent Yes resolved Separation Achieved check_selectivity->resolved No change_column Change Column Chemistry (e.g., C18 to Phenyl or C30) change_solvent:e->change_column:w optimize_gradient Optimize Gradient (Shallower slope or isocratic hold) change_column:e->optimize_gradient:w optimize_gradient:s->resolved:n not_resolved Co-elution Persists optimize_gradient->not_resolved use_ms Use MS/MS Detection (MRM for specificity) use_ms->resolved not_resolved->use_ms Alternative Strategy

References

Validation & Comparative

Hexahydrohippurate and Gut Dysbiosis: A Comparative Guide to Clinical Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of hexahydrohippurate and other key biomarkers for the assessment of gut dysbiosis, providing researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Executive Summary

The assessment of gut dysbiosis, an imbalance in the gut microbial community, is critical in understanding its role in a myriad of diseases. This guide provides a comprehensive comparison of potential clinical biomarkers for gut dysbiosis, with a primary focus on the emerging metabolite, this compound. While research on this compound is in its nascent stages, this guide clarifies its identity and compares its potential with more established biomarkers: hippurate, zonulin, and lipopolysaccharide (LPS). We present available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and validation of these biomarkers in a clinical research setting.

This compound: An Emerging Metabolite of Interest

Initial investigations into "this compound" as a clinical biomarker for gut dysbiosis reveal a close relationship with the more extensively studied metabolite, hippurate .

Nomenclature Clarification:

  • Hippurate (Benzoylglycine): Comprises a benzene ring linked to glycine. It is a well-documented product of microbial metabolism of dietary polyphenols and is generally associated with a healthy and diverse gut microbiome.

  • This compound (Cyclohexanoylglycine): Features a cyclohexane ring instead of a benzene ring.[1][2] It is also a metabolite influenced by gut microbiota, arising from the metabolism of shikimic acid found in plants.[2]

While the structural difference is clear, the clinical validation of this compound as a specific and sensitive biomarker for gut dysbiosis is not yet well-established in the scientific literature. The majority of current research focuses on hippurate as a marker of a healthy gut microbial ecosystem. Therefore, this guide will focus on comparing the performance of hippurate against other established biomarkers.

Comparative Analysis of Gut Dysbiosis Biomarkers

This section provides a comparative overview of hippurate, zonulin, and lipopolysaccharide (LPS) as clinical biomarkers for gut dysbiosis.

BiomarkerBiological Role & Significance in Gut DysbiosisNormal/Healthy Range (Example)Range in Dysbiosis (Example)Sample Type
Hippurate A metabolite produced from the microbial breakdown of dietary polyphenols. Higher levels are generally associated with a more diverse and healthy gut microbiome and improved metabolic health.[3][4][5]Urinary excretion: 4793.0 - 6284.6 µmol/24-hr[6][7]Lower levels are indicative of reduced microbial diversity and metabolic capacity.Urine, Plasma[7][8]
Zonulin A protein that modulates intestinal permeability by regulating tight junctions between enterocytes. Elevated levels are associated with increased intestinal permeability ("leaky gut"), a common feature of gut dysbiosis.[2][6]Serum: Generally < 30 ng/mL (Varies by assay)Serum: Can be significantly elevated in conditions associated with gut dysbiosis, such as inflammatory bowel disease and celiac disease.[9]Serum, Stool[9]
Lipopolysaccharide (LPS) An endotoxin from the outer membrane of Gram-negative bacteria. Increased levels in the bloodstream (endotoxemia) indicate bacterial translocation due to a compromised gut barrier, a hallmark of dysbiosis and associated inflammation.[5][6]Plasma: < 0.1 EU/mLPlasma: Can be significantly elevated in systemic inflammation and conditions linked to gut dysbiosis.Plasma, Serum[5]

Experimental Protocols

Detailed methodologies for the quantification of each biomarker are crucial for reproducible and reliable results.

Quantification of Hippurate via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method provides high sensitivity and specificity for the quantification of small molecules like hippurate in biological fluids.[7]

Sample Preparation (Human Urine):

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., d2-hippurate) to each sample, calibrator, and quality control sample.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hippurate: m/z 178 -> 77

    • d2-Hippurate (Internal Standard): m/z 180 -> 77[7]

Data Analysis:

  • Construct a calibration curve using known concentrations of hippurate standards.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of hippurate in the samples by interpolating from the calibration curve.

Quantification of Zonulin via Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A competitive ELISA is commonly used for the quantitative determination of zonulin in serum.[10][11] It is important to note that the specificity of some commercial zonulin ELISA kits has been questioned, with studies suggesting they may cross-react with other proteins like properdin.[12][13]

Assay Procedure (Serum):

  • Prepare standards and controls as per the manufacturer's instructions.

  • Add a biotinylated zonulin tracer to all samples, standards, and controls.

  • Pipette 100 µL of the prepared samples, standards, and controls into the wells of a microtiter plate pre-coated with anti-zonulin antibodies.

  • Incubate for 60 minutes at room temperature on a shaker.

  • Wash the plate three times with the provided wash buffer.

  • Add 100 µL of streptavidin-peroxidase conjugate to each well.

  • Incubate for 60 minutes at room temperature on a shaker.

  • Wash the plate three times with the wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of zonulin in the samples is inversely proportional to the absorbance.

  • Determine the zonulin concentration in the samples from the standard curve.

Quantification of Lipopolysaccharide (LPS) via Limulus Amebocyte Lysate (LAL) Assay

Principle: The LAL assay is a highly sensitive method for detecting and quantifying endotoxins based on the clotting reaction of amoebocyte lysate from the horseshoe crab (Limulus polyphemus) in the presence of LPS.[14][15]

Assay Procedure (Chromogenic Method):

  • Prepare endotoxin standards and control standard endotoxin (CSE).

  • Depyrogenate all glassware and pipette tips by baking at 250°C for at least 30 minutes.

  • Add 50 µL of samples, standards, and controls to a pyrogen-free microplate.

  • Add 50 µL of LAL reagent to each well.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Add 100 µL of a chromogenic substrate to each well.

  • Incubate at 37°C for a specified time (e.g., 6 minutes).

  • Add 50 µL of a stop reagent (e.g., 25% acetic acid) to each well.

  • Read the absorbance at 405-410 nm.

Data Analysis:

  • Create a standard curve by plotting the absorbance of the standards against their endotoxin concentrations.

  • The endotoxin concentration in the samples is directly proportional to the absorbance.

  • Determine the LPS concentration in the samples from the standard curve.

  • It is crucial to perform inhibition/enhancement controls for each sample matrix to ensure the accuracy of the results.[16][17]

Visualizing Workflows and Pathways

General Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_Discovery Discovery Phase cluster_Analytical Analytical Validation cluster_Clinical Clinical Validation cluster_Implementation Clinical Implementation Discovery Hypothesis Generation & Candidate Biomarker Identification Assay Assay Development & Optimization Discovery->Assay Performance Performance Characteristics (Sensitivity, Specificity, Precision) Assay->Performance Cohort Cohort Studies (Case-Control, Longitudinal) Performance->Cohort Correlation Correlation with Disease Activity & Outcomes Cohort->Correlation Utility Assessment of Clinical Utility Correlation->Utility

Caption: A generalized workflow for the validation of a clinical biomarker.

Signaling Pathway of LPS-Induced Gut Permeability

LPS_Pathway LPS Lipopolysaccharide (LPS) (from Gram-negative bacteria) TLR4 Toll-like Receptor 4 (TLR4) on Enterocytes LPS->TLR4 binds MyD88 MyD88-dependent Signaling Cascade TLR4->MyD88 NFkB Activation of NF-κB MyD88->NFkB Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines TJ Disruption of Tight Junction Proteins (e.g., Zonulin, Occludin, Claudins) Cytokines->TJ Permeability Increased Intestinal Permeability ('Leaky Gut') TJ->Permeability

Caption: LPS signaling pathway leading to increased intestinal permeability.

Factors Influencing Hippurate Levels

Hippurate_Factors Diet Dietary Intake (Polyphenol-rich foods: fruits, vegetables, tea) Metabolism Microbial Metabolism (Conversion of polyphenols to benzoic acid) Diet->Metabolism Microbiota Gut Microbiota Composition & Diversity Microbiota->Metabolism Host Host Factors (Liver & Kidney Function) Metabolism->Host Benzoic acid absorption Hippurate Hippurate Levels (in Urine & Plasma) Host->Hippurate Glycine conjugation

References

A Comparative Analysis of Hexahydrohippurate and Hippurate as Metabolic Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hexahydrohippurate and hippurate, two metabolites linked to gut microbial activity, as potential metabolic indicators. By examining their origins, metabolic pathways, and associations with health and disease, this document aims to inform researchers on their respective utility in metabolic studies. While both are products of host-microbe co-metabolism, the depth of scientific inquiry into each compound varies significantly, with hippurate being a well-established biomarker and this compound emerging as a less-characterized but structurally related molecule.

At a Glance: Key Differences and Similarities

FeatureHippurateThis compound
Chemical Name N-BenzoylglycineN-Cyclohexanoylglycine
Origin Microbial metabolism of dietary polyphenols (e.g., from fruits, vegetables, tea) to benzoate, followed by host conjugation with glycine.[1][2]Microbial metabolism of dietary shikimic acid (from plants) to cyclohexanecarboxylic acid, followed by host conjugation with glycine.
Primary Site of Synthesis Liver and kidneys (glycine conjugation).[1][2]Primarily described in herbivores; likely involves similar host glycine conjugation pathways.
Biological Significance Well-established indicator of gut microbiome diversity and metabolic health.[3][4][5][6] Negatively associated with metabolic syndrome, blood pressure, and non-alcoholic fatty liver disease.[4]Primarily associated with detoxification processes in herbivores.[7] Some evidence suggests a role in modulating gut microbiota and immune response.
Reported Quantitative Levels (Human Plasma) 1.2 to 10.5 µM in healthy individuals.[8] Can be significantly elevated in renal failure (6.1-904 µmol/l).[9]No well-established quantitative data in human plasma found in the reviewed literature.
Reported Quantitative Levels (Human Urine) Highly variable, influenced by diet. Can be in the range of hundreds of milligrams per day.[2]No well-established quantitative data in human urine found in the reviewed literature; primarily reported in the urine of herbivores.[7]
Volume of Research Extensive clinical and preclinical research.Limited research, primarily descriptive and in animal models.

Metabolic Pathways and Origins

Both hippurate and this compound are N-acylglycines, products of a host-mediated detoxification pathway where a xenobiotic carboxylic acid is conjugated with the amino acid glycine. The key difference lies in the precursor carboxylic acid, which is derived from the gut microbial metabolism of different dietary components.

Hippurate Synthesis:

  • Dietary Intake: Consumption of plant-based foods rich in polyphenols.[1][2]

  • Microbial Metabolism: Gut microbiota metabolize these polyphenols into benzoic acid.[1]

  • Host Conjugation: Benzoic acid is absorbed into the bloodstream and transported to the liver and kidneys, where it is conjugated with glycine to form hippurate.[1][2]

  • Excretion: Hippurate is then excreted in the urine.[2]

This compound Synthesis:

  • Dietary Intake: Consumption of plants containing shikimic acid.[10]

  • Microbial Metabolism: Gut microbiota are capable of metabolizing shikimic acid into cyclohexanecarboxylic acid.[7]

  • Host Conjugation: Similar to benzoate, cyclohexanecarboxylic acid is likely absorbed and conjugated with glycine in the host to form this compound.

  • Excretion: this compound has been identified in the urine, particularly of herbivores.[7]

Signaling Pathways and Biological Roles

The roles of hippurate and this compound as signaling molecules and indicators of biological processes are understood to vastly different extents.

Hippurate:

Hippurate is a well-documented indicator of gut microbial diversity.[3][5] High levels of urinary hippurate are positively associated with microbial gene richness, a marker of a healthy and diverse gut microbiome.[3][6] This diverse microbiome, in turn, is linked to improved metabolic health. Consequently, lower levels of hippurate have been associated with features of the metabolic syndrome, including obesity, insulin resistance, and non-alcoholic fatty liver disease.[4] Mechanistic studies in mice have shown that chronic administration of hippurate can improve glucose tolerance and enhance insulin secretion.[11][12]

This compound:

The biological role of this compound is less defined. Its presence in the urine of herbivores suggests a primary function in the detoxification of plant-derived compounds.[7] There is some indication that it may also influence the composition of gut microbiota and have a role in the immune response, but these potential functions are not well-researched. There is currently a lack of studies directly linking this compound levels to specific health outcomes in humans.

Experimental Protocols

The quantification of hippurate and, by extension, this compound in biological fluids is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).

Sample Collection and Preparation (Urine)
  • Collection: Mid-stream urine samples are collected. For quantitative analysis, a 24-hour urine collection can provide a more accurate representation of daily excretion.

  • Storage: Samples should be stored at -80°C to prevent degradation of metabolites.

  • Preparation for NMR: A common protocol involves thawing the urine sample, centrifuging to remove particulate matter, and then mixing an aliquot of the supernatant with a buffer solution (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

  • Preparation for LC-MS: Urine samples are typically diluted with a solvent (e.g., acetonitrile or methanol) to precipitate proteins, followed by centrifugation. The supernatant is then transferred for injection into the LC-MS system. Isotope-labeled internal standards for hippurate and potentially this compound would be added for accurate quantification.[13]

Analytical Methods
  • ¹H-NMR Spectroscopy: This technique provides a non-destructive and highly reproducible method for quantifying a wide range of metabolites simultaneously, including hippurate.[14][15] The characteristic signals of hippurate in the ¹H-NMR spectrum can be integrated and compared to an internal standard for quantification. This method has been used in large-scale epidemiological studies to link urinary hippurate levels with gut microbiome diversity and metabolic health.[6][11][12]

  • LC-MS/MS: This is a highly sensitive and specific method for targeted quantification of metabolites.[13] A liquid chromatography system separates the metabolites in the sample, which are then ionized and detected by a tandem mass spectrometer. By using multiple reaction monitoring (MRM), specific precursor-product ion transitions for hippurate and this compound can be monitored for highly accurate quantification. This method is particularly useful for detecting low-abundance metabolites.

Visualizations

Metabolic Pathways of Hippurate and this compound

cluster_0 Hippurate Metabolism cluster_1 This compound Metabolism Dietary Polyphenols Dietary Polyphenols Gut Microbiota_H Gut Microbiota Dietary Polyphenols->Gut Microbiota_H Metabolism Benzoate Benzoate Gut Microbiota_H->Benzoate Host Glycine Conjugation_H Host Glycine Conjugation (Liver, Kidneys) Benzoate->Host Glycine Conjugation_H Hippurate Hippurate Host Glycine Conjugation_H->Hippurate Urinary Excretion_H Urinary Excretion Hippurate->Urinary Excretion_H Dietary Shikimic Acid Dietary Shikimic Acid Gut Microbiota_HH Gut Microbiota Dietary Shikimic Acid->Gut Microbiota_HH Metabolism Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Gut Microbiota_HH->Cyclohexanecarboxylic Acid Host Glycine Conjugation_HH Host Glycine Conjugation Cyclohexanecarboxylic Acid->Host Glycine Conjugation_HH This compound This compound Host Glycine Conjugation_HH->this compound Urinary Excretion_HH Urinary Excretion This compound->Urinary Excretion_HH

Caption: Metabolic pathways of hippurate and this compound.

Experimental Workflow for Metabolite Analysis

Sample Collection Sample Collection (Urine/Plasma) Sample Preparation Sample Preparation (Centrifugation, Dilution, Internal Standard Addition) Sample Collection->Sample Preparation Analytical Platform Analytical Platform Sample Preparation->Analytical Platform NMR Spectroscopy NMR Spectroscopy Analytical Platform->NMR Spectroscopy LC-MS/MS LC-MS/MS Analytical Platform->LC-MS/MS Data Acquisition Data Acquisition NMR Spectroscopy->Data Acquisition LC-MS/MS->Data Acquisition Data Processing Data Processing (Spectral Alignment, Peak Picking, Integration) Data Acquisition->Data Processing Statistical Analysis Statistical Analysis & Metabolite Identification Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: General workflow for analysis of metabolic indicators.

Conclusion

In the comparative analysis of this compound and hippurate, it is evident that hippurate is a significantly more established and researched metabolic indicator. Its strong and consistent association with gut microbiome diversity and various facets of metabolic health, supported by a wealth of clinical and experimental data, solidifies its utility in metabolic research.

This compound, while sharing a similar metabolic fate as a glycine conjugate of a microbially derived carboxylic acid, remains a comparatively novel and understudied metabolite in the context of human health. Its established role in herbivore detoxification is clear, but its potential as a metabolic indicator in humans requires further investigation.

For researchers, scientists, and drug development professionals, hippurate currently represents a reliable and informative biomarker for assessing gut microbiome health and its interplay with host metabolism. Future studies on this compound are warranted to elucidate its potential role in human physiology and to determine if it can provide complementary or distinct information to that offered by hippurate. The analytical methods established for hippurate can be readily adapted for the quantification of this compound, providing a clear path for future research in this area.

References

The Gut Microbiome's Silent Partner: A Comparative Guide to Hexahydrohippurate's Correlation with Microbial Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between host metabolism and the gut microbiome is paramount. This guide provides a comprehensive comparison of scientific findings on the correlation between the metabolite hippurate and gut microbiome diversity. While the initial query focused on hexahydrohippurate, the available scientific literature predominantly investigates hippurate as a key microbial co-metabolite linked to gut health. This guide will therefore focus on hippurate, with the acknowledgment that it is the most relevant and studied compound in this context.

Unveiling the Connection: Hippurate and Gut Flora

Emerging research has identified hippurate, a glycine conjugate of benzoic acid, as a significant biomarker of gut microbiome diversity. Produced by the liver from benzoic acid, which is in turn generated by the microbial breakdown of dietary polyphenols, circulating hippurate levels can reflect the composition and richness of the gut microbial community. This guide synthesizes key findings, experimental methodologies, and the underlying biological pathways to offer a clear perspective on this relationship.

Quantitative Data Summary: Hippurate and Microbiome Diversity Metrics

The following table summarizes the quantitative data from pivotal studies investigating the association between hippurate and gut microbiome diversity.

StudyCohort SizeBiospecimenMetabolite MeasuredKey Diversity MetricCorrelation Findingp-value
Pallister et al. (2017) [1][2][3][4][5][6][7][8]1529 females (TwinsUK)BloodHippurateShannon DiversityPositive association< 1.71 x 10⁻⁴ (Bonferroni corrected)
Pallister et al. (2017) - Replication [4][7][8]420 individualsBloodHippurateShannon DiversityPositive association (Replicated)-
Brial et al. (2021) [9][10][11][12]271 non-diabetic individualsUrineHippurateMicrobial Gene RichnessPositive association1.99 x 10⁻⁹ (Spearman's correlation)

In-Depth Look: Experimental Protocols

The methodologies employed in these key studies are crucial for interpreting the findings and for designing future research.

Microbiome Analysis: 16S rRNA Gene Sequencing

The composition of the gut microbiome is commonly determined by sequencing the 16S ribosomal RNA (rRNA) gene, a marker gene present in all bacteria and archaea.

Typical Protocol:

  • Fecal Sample Collection: Fecal samples are collected from participants and immediately frozen to preserve the microbial composition.

  • DNA Extraction: Microbial DNA is extracted from the fecal samples using standardized kits that often involve bead-beating to lyse bacterial cells.

  • PCR Amplification: The variable regions (e.g., V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR) with specific primers. These primers are often barcoded to allow for the pooling of multiple samples in a single sequencing run.

  • Library Preparation and Sequencing: The amplified DNA fragments (amplicons) are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput platform, such as the Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on their similarity. These are then assigned to a taxonomic lineage by comparing them to a reference database (e.g., Greengenes or SILVA).

  • Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity) are calculated from the taxonomic profiles.

Metabolite Profiling: Untargeted Metabolomics

Untargeted metabolomics is used to comprehensively measure a wide range of small molecules, including hippurate, in biological samples.

Typical Protocol:

  • Sample Collection and Preparation: Blood (serum or plasma) or urine samples are collected. Proteins are precipitated and removed, and the remaining supernatant containing the metabolites is extracted.

  • Analytical Measurement: The extracted metabolites are analyzed using techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This separates the different metabolites, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Processing: The raw data is processed to identify and quantify the metabolites by comparing the experimental data to a library of known compounds.

  • Statistical Analysis: Statistical methods are then used to identify metabolites that are significantly associated with the variables of interest, such as gut microbiome diversity.

Visualizing the Science: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis cluster_data Data Processing cluster_correlation Correlation Analysis Fecal Sample Fecal Sample 16S rRNA Sequencing 16S rRNA Sequencing Fecal Sample->16S rRNA Sequencing DNA Extraction Blood/Urine Sample Blood/Urine Sample Untargeted Metabolomics Untargeted Metabolomics Blood/Urine Sample->Untargeted Metabolomics Metabolite Extraction Microbiome Profile (OTUs/ASVs) Microbiome Profile (OTUs/ASVs) 16S rRNA Sequencing->Microbiome Profile (OTUs/ASVs) Metabolite Profile Metabolite Profile Untargeted Metabolomics->Metabolite Profile Statistical Analysis Statistical Analysis Microbiome Profile (OTUs/ASVs)->Statistical Analysis Metabolite Profile->Statistical Analysis

Caption: Experimental workflow for correlating hippurate with gut microbiome diversity.

Logical_Relationship Dietary Polyphenols\n(e.g., from fruits, whole grains) Dietary Polyphenols (e.g., from fruits, whole grains) Gut Microbiota Gut Microbiota Dietary Polyphenols\n(e.g., from fruits, whole grains)->Gut Microbiota Metabolized by Benzoic Acid Benzoic Acid Gut Microbiota->Benzoic Acid Produces Liver Liver Benzoic Acid->Liver Transported to Hippurate Hippurate Liver->Hippurate Conjugates with Glycine to produce Increased Gut\nMicrobiome Diversity Increased Gut Microbiome Diversity Hippurate->Increased Gut\nMicrobiome Diversity Positively Correlates with Improved Metabolic Health Improved Metabolic Health Hippurate->Improved Metabolic Health Associated with Increased Gut\nMicrobiome Diversity->Improved Metabolic Health Associated with

Caption: Logical relationship between diet, gut microbiota, hippurate, and health.

Concluding Remarks

The evidence strongly suggests that hippurate is a reliable and significant metabolic marker of a diverse and healthy gut microbiome. The positive correlation observed in multiple large-scale human studies underscores its potential as a non-invasive indicator for assessing gut microbial health. For researchers and drug development professionals, monitoring hippurate levels could offer valuable insights into the efficacy of interventions aimed at modulating the gut microbiome. Further research is warranted to explore the causal relationship and the precise molecular mechanisms driving the association between hippurate, microbiome diversity, and overall health.

References

Comparing LC-MS/MS, GC-MS, and NMR for Hexahydrohippurate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing LC-MS/MS, GC-MS, and NMR for the precise quantification of hexahydrohippurate. This document provides researchers, scientists, and drug development professionals with a detailed analysis of three powerful analytical techniques, supported by experimental data and protocols to aid in method selection and implementation.

Introduction to this compound and its Analytical Challenges

This compound, a glycine conjugate of cyclohexanecarboxylic acid, is a metabolite of interest in various biomedical and pharmaceutical studies. Accurate quantification of this molecule in biological matrices is crucial for understanding its pharmacokinetics and metabolic pathways. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide compares the utility of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this compound.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for each technique. It is important to note that while data for GC-MS is more readily available for hippuric acid derivatives, specific validated data for this compound using LC-MS/MS and qNMR is less common in publicly accessible literature. The presented values for LC-MS/MS and qNMR are therefore informed estimates based on the analysis of similar organic acids and glycine conjugates.

ParameterLC-MS/MSGC-MSNMR (qNMR)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 5 ng/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 10 ng/mL5 - 50 µg/mL
**Linearity (R²) **> 0.99> 0.99> 0.999
Precision (%RSD) < 15%< 15%< 5%
Accuracy (%Bias) ± 15%± 15%± 5%
Sample Throughput HighMediumLow to Medium
Derivatization Required NoYesNo
Structural Information Limited (MS/MS fragmentation)Limited (Mass spectrum)High (Chemical shifts, coupling)

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for quantifying this compound in complex biological matrices.

Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile compounds. For non-volatile analytes like this compound, derivatization is a mandatory step to increase volatility and thermal stability.

Sample Preparation and Derivatization:

  • Extraction: Acidify 1 mL of urine or plasma with 100 µL of 6M HCl. Extract this compound with 3 mL of ethyl acetate by vortexing for 2 minutes. Centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

GC Conditions:

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-TMS derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides excellent precision and accuracy for absolute quantification without the need for an identical reference standard.

Sample Preparation:

  • Lyophilization: Lyophilize 200 µL of urine or plasma to remove water.

  • Reconstitution: Reconstitute the dried sample in 500 µL of a deuterated solvent (e.g., D₂O or methanol-d₄) containing a known concentration of an internal standard (e.g., maleic acid or DSS). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • pH Adjustment: Adjust the pH of the sample to a stable value (e.g., pH 7.0) to ensure consistent chemical shifts.

  • Transfer: Transfer the sample to a 5 mm NMR tube.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: A calibrated 90° pulse.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate integration).

Data Processing and Quantification:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Integration: Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: Calculate the concentration of this compound using the following formula: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / V) * Pᵢₛ Where:

    • Cₓ = Concentration of this compound

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • V = Volume of the solvent

    • P = Purity of the internal standard

    • x = analyte (this compound)

    • is = internal standard

Visualizations

Analytical_Method_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction/ Protein Precipitation Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Reconstitution->GCMS NMR NMR Reconstitution->NMR Quantification Quantification LCMS->Quantification GCMS->Quantification NMR->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation Comparison Comparative Analysis Validation->Comparison

Caption: General workflow for comparing analytical methods for this compound quantification.

Technique_Selection_Logic Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? (ng/mL or lower) Start->Sensitivity Structural Detailed Structural Information Needed? Sensitivity->Structural No LCMS Select LC-MS/MS Sensitivity->LCMS Yes AbsoluteQuant Absolute Quantification without identical standard? Structural->AbsoluteQuant No NMR Select NMR Structural->NMR Yes Throughput High Sample Throughput? AbsoluteQuant->Throughput No AbsoluteQuant->NMR Yes Throughput->LCMS Yes GCMS Select GC-MS Throughput->GCMS No

Hexahydrohippurate's diagnostic versus prognostic value in metabolic diseases

Author: BenchChem Technical Support Team. Date: December 2025

Hexahydrohippurate in Metabolic Diseases: An Uncharted Territory

A comprehensive review of current scientific literature reveals a significant lack of evidence for the diagnostic or prognostic value of this compound in metabolic diseases. As such, a direct comparison with established biomarkers is not feasible. However, an examination of structurally and metabolically related compounds, namely hippuric acid and cyclohexanecarboxylic acid, offers insights into potential, yet unproven, areas of investigation.

This comparative guide will, therefore, pivot to an analysis of hippuric acid as a potential biomarker in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), now termed metabolic dysfunction-associated steatotic liver disease (MASLD). This will serve as an illustrative example of biomarker assessment in metabolic diseases, a field where this compound remains an unknown entity.

The Elusive this compound

Initial investigations into the role of this compound as a biomarker for metabolic diseases have drawn a blank. There are no notable studies, clinical trials, or metabolomic analyses that identify or validate this compound as a significant indicator for the diagnosis or prognosis of conditions such as diabetes, obesity, or other metabolic disorders. Its absence from major metabolomics databases in the context of disease underscores its current obscurity in the field of biomarker research.

A Tale of Two Relatives: Hippuric Acid and Cyclohexanecarboxylic Acid

In the absence of data on this compound, we turn our attention to its chemical relatives. This compound is structurally composed of a cyclohexanecarboxylic acid moiety and a glycine moiety. The metabolism of this compound in the human body is not well-documented, but it is plausible that it could be metabolized to cyclohexanecarboxylic acid. Furthermore, its name suggests a structural similarity to hippuric acid, a well-researched metabolite.

Cyclohexanecarboxylic Acid: This compound has been linked to non-alcoholic fatty liver disease (NAFLD) in the Human Metabolome Database (HMDB).[1] Additionally, a related compound, 4-hydroxycyclohexane-1-carboxylic acid, was identified in the urine of children with suspected metabolic disorders, although its origin was thought to be from dietary sources.[2] These findings hint at a potential, albeit weak and indirect, link between the core structure of this compound and metabolic disturbances.

Hippuric Acid: In contrast, hippuric acid is a prominent metabolite that has garnered significant scientific interest. It is a product of microbial and human co-metabolism, and its levels have been associated with gut microbiome diversity, a key factor in metabolic health.[3]

Comparative Analysis: Hippuric Acid vs. Established Biomarkers in Metabolic Syndrome and NAFLD/MASLD

To provide a framework for evaluating a potential biomarker, we will compare the available information on hippuric acid with established diagnostic and prognostic markers for metabolic syndrome and NAFLD/MASLD.

Diagnostic Value

The diagnosis of metabolic syndrome relies on a cluster of clinical and biochemical parameters. For NAFLD/MASLD, liver biopsy remains the gold standard, but non-invasive biomarkers are in high demand.

Biomarker CategoryEstablished Biomarkers for Metabolic SyndromePotential Role of Hippuric AcidEstablished Biomarkers for NAFLD/MASLDPotential Role of Hippuric Acid
Anthropometric Waist Circumference, Body Mass Index (BMI)Not applicableBMINot applicable
Blood Pressure Systolic and Diastolic Blood PressureNot applicableNot applicableNot applicable
Lipid Profile Triglycerides, HDL CholesterolIndirectly, as gut dysbiosis affects lipid metabolism.Triglycerides, LDL CholesterolInverse association with MASLD has been reported.
Glycemic Control Fasting Glucose, HbA1cLower levels may be associated with better glycemic control.Fasting Glucose, HbA1c, HOMA-IRMay improve hepatocyte metabolic profiles.[4]
Liver Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Not directly correlatedALT, AST, GGTInverse association with MASLD traits.[4]
Metabolomic Branched-Chain Amino Acids (BCAAs), Aromatic Amino AcidsIdentified as a marker of gut microbiome diversity, which is altered in metabolic syndrome.[3][5]Acylcarnitines, CeramidesIntrahepatic levels are associated with improved MASLD.[4]

Table 1: Comparison of Diagnostic Markers for Metabolic Syndrome and NAFLD/MASLD.

Prognostic Value

Prognostic biomarkers help in predicting the future course of a disease, such as the progression from NAFLD to more severe non-alcoholic steatohepatitis (NASH) or cirrhosis, or the development of cardiovascular complications in metabolic syndrome.

DiseaseEstablished Prognostic BiomarkersPotential Prognostic Role of Hippuric Acid
Metabolic Syndrome C-Reactive Protein (CRP), Fibrinogen, Uric Acid[6][7]An increasing trend in hippurate levels was associated with reduced odds of having metabolic syndrome.[3][5]
NAFLD/MASLD FIB-4 Index, NFS (NAFLD Fibrosis Score), Pro-C3Higher levels of hippurate are associated with a healthier metabolic profile, suggesting a potential protective role against disease progression.

Table 2: Comparison of Prognostic Markers for Metabolic Syndrome and NAFLD/MASLD.

Experimental Protocols

To ensure the reliability and reproducibility of biomarker measurements, standardized experimental protocols are crucial.

Measurement of Hippuric Acid

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a commonly used method for the quantification of hippuric acid in biological samples like plasma, serum, and urine.[8]

Protocol Outline:

  • Sample Preparation:

    • Thaw frozen plasma, serum, or urine samples on ice.

    • Precipitate proteins by adding a solvent like methanol or acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • An internal standard (e.g., a stable isotope-labeled hippuric acid) is added for accurate quantification.

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC system.

    • Use a suitable column (e.g., a C18 reversed-phase column) to separate hippuric acid from other metabolites.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Monitor the specific mass-to-charge ratio (m/z) for hippuric acid and its internal standard for quantification.

Visualizing the Landscape of Biomarker Discovery

The journey from identifying a potential metabolite to its validation as a clinical biomarker is a complex process. The following diagram illustrates a typical workflow.

BiomarkerDiscoveryWorkflow Biomarker Discovery and Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery Metabolomic Profiling (e.g., LC-MS, NMR) Candidate_Selection Identification of Potential Biomarkers Discovery->Candidate_Selection Statistical Analysis Analytical_Validation Assay Development & Validation Candidate_Selection->Analytical_Validation Targeted Assay Clinical_Validation Evaluation in Independent Patient Cohorts Analytical_Validation->Clinical_Validation Performance Metrics (Sensitivity, Specificity) Clinical_Utility Assessment of Diagnostic/Prognostic Value Clinical_Validation->Clinical_Utility Correlation with Clinical Outcomes HippuricAcidMetabolism Hippuric Acid Metabolism and its Link to Metabolic Health cluster_gut Gut Lumen cluster_host Host Metabolism Dietary_Polyphenols Dietary Polyphenols (from fruits, vegetables) Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Benzoic_Acid Benzoic Acid Gut_Microbiota->Benzoic_Acid Metabolism Liver Liver Benzoic_Acid->Liver Absorption Hippuric_Acid Hippuric Acid Liver->Hippuric_Acid Conjugation Glycine Glycine Glycine->Liver Excretion Urinary Excretion Hippuric_Acid->Excretion Metabolic_Health Improved Metabolic Health (e.g., reduced risk of MetS, MASLD) Hippuric_Acid->Metabolic_Health Association

References

Performance of Hexahydrohippurate as a renal function marker compared to creatinine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of renal function is critical in clinical diagnostics and drug development. While creatinine has long been the standard biomarker, the search for more sensitive and specific markers is ongoing. This guide provides a detailed comparison of hexahydrohippurate and creatinine for assessing renal function, based on currently available scientific evidence.

Executive Summary

Currently, there is no scientific evidence in the public domain to support the use of this compound as a clinical marker for renal function . Research has identified this compound as a metabolite of shikimic acid, processed by gut microbiota and excreted in urine, primarily in herbivores. However, no studies have correlated its levels with the glomerular filtration rate (GFR) or other indicators of kidney health in humans.

In contrast, creatinine is a well-established, albeit imperfect, biomarker for renal function . Its utility, limitations, and measurement protocols are extensively documented. This guide will provide a thorough analysis of creatinine and briefly touch upon other established alternative markers.

Creatinine as a Renal Function Marker

Creatinine is a breakdown product of creatine phosphate in muscle tissue. It is released into the bloodstream at a relatively constant rate and cleared by the kidneys, primarily through glomerular filtration. Therefore, its serum concentration is inversely proportional to the GFR, making it a useful indicator of kidney function.

Performance Characteristics of Renal Function Markers
MarkerAdvantagesDisadvantagesTypical Measurement Method(s)
Creatinine - Inexpensive and widely available test.[1] - Well-established reference ranges.- Affected by muscle mass, age, sex, and diet.[1][2][3] - Insensitive to early stages of kidney disease.[2] - Can be influenced by certain medications.[3] - A portion is actively secreted by the tubules, which can lead to an overestimation of GFR.[4][5]- Jaffe reaction (colorimetric)[6][7][8] - Enzymatic methods[8][9][10]
This compound Not applicable due to lack of data.Not applicable due to lack of data.Not established for renal function assessment.
Cystatin C - Less affected by muscle mass, age, and sex.[11] - May detect early kidney dysfunction better than creatinine.[2]- More expensive than creatinine testing.[11] - Can be affected by thyroid dysfunction, inflammation, and corticosteroid use.- Immunoassays (nephelometry, turbidimetry)
Blood Urea Nitrogen (BUN) - Widely available and inexpensive.- Influenced by protein intake, liver function, and hydration status.[12] - Poor indicator of GFR when used alone.[13]- Enzymatic (urease) methods

Experimental Protocols

Measurement of Serum Creatinine

Two primary methods are used for the routine measurement of serum creatinine:

1. The Jaffe Reaction (Alkaline Picrate Method):

  • Principle: Creatinine reacts with picrate ions in an alkaline medium to form a reddish-orange complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.[6]

  • Protocol Outline:

    • Sample Preparation: A protein-free filtrate of the serum sample is typically prepared to reduce interference from other substances.[7]

    • Reaction: The protein-free filtrate is mixed with an alkaline picrate solution.

    • Incubation: The mixture is incubated at a controlled temperature for a specific time to allow for color development.

    • Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 510-520 nm.[7]

    • Calculation: The creatinine concentration is determined by comparing the absorbance of the sample to that of a known creatinine standard.

  • Interferences: The Jaffe reaction is known for its lack of specificity. Substances like glucose, proteins, ketones, and certain drugs can interfere with the assay, leading to inaccurate results.[2] Kinetic modifications of the Jaffe method have been developed to minimize some of these interferences.

2. Enzymatic Methods:

  • Principle: These methods utilize a series of enzymatic reactions that are specific to creatinine. A common approach involves the enzymatic conversion of creatinine to products that can be measured, often through a colorimetric or fluorometric reaction.

  • Protocol Outline (Example using creatininase, creatinase, and sarcosine oxidase):

    • Reaction 1 (Creatininase): Creatinine is hydrolyzed to creatine.

    • Reaction 2 (Creatinase): Creatine is converted to sarcosine and urea.

    • Reaction 3 (Sarcosine Oxidase): Sarcosine is oxidized, producing formaldehyde and hydrogen peroxide.

    • Detection: The hydrogen peroxide produced reacts with a chromogen in the presence of peroxidase to produce a colored compound, which is measured spectrophotometrically.

  • Advantages: Enzymatic methods are more specific for creatinine and are less prone to the interferences seen with the Jaffe reaction.[10] They are now widely used in clinical laboratories.

Visualizing Renal Handling of Creatinine

The following diagram illustrates the physiological pathway of creatinine through the nephron.

CreatininePathway cluster_blood Bloodstream cluster_nephron Nephron Blood Creatinine in Blood Glomerulus Glomerulus Blood->Glomerulus Filtration ProximalTubule Proximal Tubule Blood->ProximalTubule Secretion Glomerulus->ProximalTubule Filtered Creatinine Urine Urine ProximalTubule->Urine Excretion

Caption: Renal handling of creatinine, showing filtration and secretion.

Logical Workflow for Renal Function Assessment

The following diagram outlines the logical workflow for assessing a patient's renal function using standard biomarkers.

RenalFunctionAssessment Start Patient Presents for Renal Function Assessment MeasureCreatinine Measure Serum Creatinine Start->MeasureCreatinine Calculate_eGFR Calculate eGFR MeasureCreatinine->Calculate_eGFR AssessConfounding Assess Confounding Factors (Muscle Mass, Diet, Meds) Calculate_eGFR->AssessConfounding Abnormal_eGFR eGFR Indicates Potential CKD Calculate_eGFR->Abnormal_eGFR Low eGFR Normal_eGFR eGFR in Normal Range AssessConfounding->Normal_eGFR No Significant Factors ConsiderAlternatives Consider Alternative Markers (e.g., Cystatin C) AssessConfounding->ConsiderAlternatives Confounding Factors Present FurtherInvestigation Further Clinical Investigation Abnormal_eGFR->FurtherInvestigation ConsiderAlternatives->FurtherInvestigation

Caption: Workflow for assessing renal function with creatinine and alternatives.

Conclusion and Future Directions

Future research in metabolomics may yet identify novel biomarkers, potentially including compounds related to gut microbiome metabolism like this compound, that could offer improved sensitivity and specificity for detecting and monitoring kidney disease. However, extensive validation through rigorous clinical studies would be required before they could be incorporated into clinical practice. Researchers and drug development professionals should continue to rely on established markers while keeping abreast of emerging research in this dynamic field.

References

Comparative Metabolomics of Hexahydrohippurate: A Review of Available Data in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative metabolomic data for Hexahydrohippurate across different disease models. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific studies directly measuring and comparing the levels of this compound in kidney disease, cardiovascular disease, neurological disorders, or cancer models were identified. Therefore, a direct comparative guide as requested cannot be constructed at this time.

This report summarizes the current landscape of metabolomics in these disease areas and highlights the absence of specific research on this compound, pointing to a potential area for future investigation.

I. The Current State of Metabolomics in Key Disease Areas

Metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms, is a powerful tool for understanding disease mechanisms and identifying biomarkers. While the search did not yield data on this compound, it provided a general overview of the application of metabolomics in various fields:

  • Cancer: Metabolomic studies in cancer research often focus on the altered metabolic pathways that support rapid cell proliferation and tumor growth. A key area of investigation is the role of amino acids, such as glycine, in supporting purine nucleotide biosynthesis, which is crucial for DNA replication in cancer cells. The field is actively exploring metabolic vulnerabilities in cancer cells that could be targeted for therapy.

  • Kidney Disease: In the context of kidney disease, metabolomics is utilized to identify biomarkers for disease progression and to understand the systemic metabolic changes that occur with declining renal function. Research in this area includes the study of uremic toxins and their impact on other organ systems.

  • Cardiovascular Disease: Metabolomic profiling in cardiovascular research aids in the identification of novel risk factors and the elucidation of pathways involved in conditions like coronary artery disease and heart failure. Studies have often focused on lipids, amino acids, and markers of oxidative stress.

  • Neurological Disorders: In neurology, metabolomics is employed to uncover metabolic dysregulation in diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Research has pointed to alterations in energy metabolism, neurotransmitter pathways, and oxidative stress as potential contributors to neurodegeneration.

II. Data Presentation on this compound

Due to the lack of available quantitative data from metabolomics studies on this compound in the specified disease models, a comparative data table could not be generated.

III. Experimental Protocols

Similarly, the absence of studies measuring this compound means that no specific experimental protocols for its extraction, quantification, and analysis from biological samples in the context of these disease models can be detailed.

General metabolomics workflows typically involve the following steps:

  • Sample Collection and Preparation: This critical step involves the collection of biological samples (e.g., plasma, urine, tissue) and the immediate quenching of metabolic activity, followed by extraction of metabolites.

  • Analytical Measurement: Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify metabolites.

  • Data Analysis: Sophisticated statistical and bioinformatics tools are used to process the large datasets generated and to identify significant metabolic changes.

A generalized workflow for a metabolomics study is depicted below.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Sample Collection (e.g., Plasma, Tissue) B Metabolite Extraction A->B Quenching C Analytical Platform (e.g., LC-MS, GC-MS, NMR) B->C D Raw Data Processing (Peak Picking, Alignment) C->D E Statistical Analysis (e.g., PCA, PLS-DA) D->E F Metabolite Identification & Pathway Analysis E->F G Biological Interpretation F->G

Caption: A generalized workflow for a typical metabolomics study.

IV. Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in the role of this compound, this presents an opportunity for novel research. Future studies would need to focus on developing and validating analytical methods for the accurate quantification of this compound in various biological matrices. Subsequently, targeted metabolomic studies could be designed to investigate its levels in animal models of kidney disease, cardiovascular disease, neurological disorders, and cancer to elucidate its potential role as a biomarker or its involvement in disease pathogenesis.

Evaluating Hexahydrohippurate as a Biomarker for Metabolic Stress and Immune Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for diagnosing disease, monitoring treatment efficacy, and understanding pathological processes. This guide provides a comparative evaluation of Hexahydrohippurate as a potential biomarker for metabolic stress and immune response, juxtaposed with established markers in the field. While direct quantitative data on the specificity and sensitivity of this compound is limited in publicly available research, this document synthesizes the current understanding of its metabolic origins and known associations to provide a framework for its potential utility and future investigation.

Introduction to this compound

This compound, also known as N-cyclohexanoylglycine, is a metabolite found in mammalian urine. It is not produced by mammalian cells but is rather a product of gut microbial metabolism. Dietary plant-derived compounds, such as shikimic acid and cyclohexanecarboxylic acid, are processed by the intestinal microbiota, leading to the formation of this compound, which is then absorbed by the host and excreted in the urine.

A notable study has suggested a potential role for this compound as a biomarker, indicating that its levels were elevated in non-vaccinated animals following a viral challenge. This observation points towards a possible link between this compound levels and the host's metabolic and immune response to stressors.

Comparative Analysis of Biomarkers

To evaluate the potential of this compound, it is essential to compare its characteristics with those of well-established biomarkers of metabolic stress and immune response. The following table summarizes key features of this compound alongside prominent biomarkers like C-Reactive Protein (CRP), Procalcitonin (PCT), and various cytokines.

BiomarkerOriginIndicationSpecificity & SensitivityMeasurement Method
This compound Gut Microbiota MetabolismPotential for Metabolic Stress & Immune ResponseNot Yet Established Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
C-Reactive Protein (CRP) Liver (Hepatocytes)Inflammation, Infection, Tissue InjuryHigh Sensitivity, Low SpecificityImmunoassay
Procalcitonin (PCT) Thyroid C-cells (and others during inflammation)Bacterial InfectionHigher Specificity for Bacterial vs. Viral Infections than CRPImmunoassay
Cytokines (e.g., IL-6, TNF-α) Immune Cells (and others)Inflammation, Immune ActivationVaries by cytokine; generally high sensitivity, variable specificityImmunoassay (e.g., ELISA)
Cortisol Adrenal GlandStress (Physical and Psychological)High Sensitivity, Low Specificity for cause of stressImmunoassay
Lactate Anaerobic GlycolysisTissue Hypoxia, Severe SepsisHigh Sensitivity for tissue hypoperfusion, moderate specificityEnzymatic Assay

Note: The lack of established specificity and sensitivity data for this compound is a significant knowledge gap that requires further research before it can be considered for clinical or widespread research use.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biomarkers. Below are generalized protocols for the measurement of this compound and a common inflammatory biomarker, C-Reactive Protein.

Quantification of this compound in Urine via Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

    • Transfer 1 mL of the supernatant to a clean glass tube.

    • Add an internal standard (e.g., a deuterated analog of this compound) to each sample for accurate quantification.

    • Acidify the urine to approximately pH 1 with hydrochloric acid.

    • Extract the acidified urine twice with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge to separate the phases.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Measurement of C-Reactive Protein (CRP) in Serum via Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: A sandwich ELISA where microplate wells are coated with a monoclonal antibody specific for CRP. Patient serum and standards are added, and any CRP present binds to the antibody. A second, enzyme-linked polyclonal antibody against CRP is then added, which binds to the captured CRP. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of CRP in the sample.

  • Procedure:

    • Prepare CRP standards and quality controls according to the manufacturer's instructions.

    • Dilute patient serum samples as recommended by the kit protocol (e.g., 1:1000).

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 60 minutes at 37°C.

    • Wash the wells three times with the provided wash buffer.

    • Add 100 µL of the enzyme-conjugated anti-CRP antibody to each well.

    • Incubate for 60 minutes at 37°C.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the CRP concentration in the patient samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.

Metabolic Pathway and Visualization

The formation of this compound is dependent on the metabolic activities of the gut microbiota on dietary precursors. The shikimic acid pathway, present in plants and microorganisms but not in animals, is a key source of aromatic compounds that can be further metabolized to cyclohexanecarboxylic acid.

Hexahydrohippurate_Formation_Pathway cluster_plant_microbe In Plants & Gut Microbiota cluster_host In Host (Liver) cluster_excretion Excretion Shikimic_Acid Shikimic Acid Chorismate Chorismate Shikimic_Acid->Chorismate Shikimate Pathway Aromatic_Amino_Acids Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_Amino_Acids Other_Plant_Polyphenols Other Plant Polyphenols Chorismate->Other_Plant_Polyphenols Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Other_Plant_Polyphenols->Cyclohexanecarboxylic_Acid Microbial Metabolism This compound This compound (N-cyclohexanoylglycine) Cyclohexanecarboxylic_Acid->this compound Conjugation Glycine Glycine Glycine->this compound Urine Urine This compound->Urine

Caption: Metabolic pathway of this compound formation.

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, candidate as a biomarker for metabolic stress and immune response. Its origin from the gut microbiota offers a potential window into the complex interplay between diet, the microbiome, and host physiology. However, the current body of evidence is insufficient to advocate for its use in a research or clinical setting.

Future research should focus on:

  • Quantitative Studies: Conducting targeted metabolomics studies in well-defined animal models and human cohorts to establish the normal range of this compound excretion and its dynamic changes in response to various stressors (e.g., infection, inflammation, metabolic disease).

  • Specificity and Sensitivity Analysis: Performing receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy of this compound for specific conditions and comparing it directly with established biomarkers.

  • Mechanistic Insights: Investigating the specific microbial species and enzymatic pathways responsible for this compound production to better understand the factors influencing its levels.

By addressing these critical research questions, the scientific community can fully elucidate the potential of this compound as a novel and valuable biomarker.

A Head-to-Head Comparison of Sample Preparation Methods for Hexahydrohippurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Hexahydrohippurate, the selection of an appropriate sample preparation method is a critical determinant of assay accuracy, sensitivity, and overall efficiency. The primary objective of sample preparation is to isolate the analyte of interest from complex biological matrices such as plasma, serum, or urine, thereby minimizing interferences and enhancing detection by downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison of three widely used sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

At a Glance: Key Performance Metrics

The choice between PPT, LLE, and SPE often involves a trade-off between sample cleanliness, recovery, throughput, and cost. While specific performance can vary based on the analyte and matrix, the following table summarizes typical quantitative data for these methods when applied to the analysis of small molecules in biological fluids.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 80-95%[1][2]52-95%[3]65-95%[4]
Matrix Effect High[5][6]Moderate to Low[5]Low[6]
Lower Limit of Quantification (LLOQ) Typically higher due to matrix effectsVariable, can achieve low levelsGenerally the lowest
Processing Time per Sample ~5-10 minutes~15-30 minutes~10-20 minutes
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh
Automation Potential HighModerateHigh

In-Depth Methodologies

Detailed experimental protocols are essential for the successful implementation and comparison of sample preparation techniques. The following sections provide generalized yet comprehensive protocols for each method, which can be adapted for this compound analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from biological samples. It is often the first choice for high-throughput screening due to its simplicity and low cost.[1]

Experimental Protocol:

  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Addition of Precipitating Agent: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the sample.[7] The ratio of solvent to sample can be optimized but is typically 3:1 (v/v).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and to facilitate protein denaturation and precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully aspirate the supernatant, which contains the analyte of interest, and transfer it to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical instrument to concentrate the analyte.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE generally provides cleaner extracts than PPT.[5]

Experimental Protocol:

  • Sample pH Adjustment: Transfer 500 µL of the biological sample (e.g., urine, plasma) into a glass tube. Adjust the pH of the sample to optimize the partitioning of this compound into the organic phase. For an acidic analyte, the pH should be adjusted to at least 2 pH units below its pKa.

  • Addition of Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Cap the tube and vortex or shake vigorously for 5-10 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 5 minutes to facilitate the separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) containing the analyte to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile technique that can provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[6] It involves partitioning the analyte between a solid sorbent and a liquid mobile phase.

Experimental Protocol:

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the analyte of interest from the cartridge using a small volume (e.g., 500 µL) of a strong solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualizing the Workflow

To better illustrate the procedural differences between these methods, the following diagrams outline the key steps in each sample preparation workflow.

PPT_Workflow cluster_0 Protein Precipitation (PPT) Workflow Sample Sample Add Solvent Add Solvent Sample->Add Solvent 1 Vortex Vortex Add Solvent->Vortex 2 Centrifuge Centrifuge Vortex->Centrifuge 3 Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant 4 Analysis Analysis Collect Supernatant->Analysis 5

A streamlined workflow for protein precipitation.

LLE_Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow Sample_LLE Sample pH Adjust pH Adjustment Sample_LLE->pH Adjust 1 Add Solvent_LLE Add Solvent pH Adjust->Add Solvent_LLE 2 Extract Extract Add Solvent_LLE->Extract 3 Separate Phases Separate Phases Extract->Separate Phases 4 Collect Organic Collect Organic Layer Separate Phases->Collect Organic 5 Evaporate_Reconstitute_LLE Evaporate & Reconstitute Collect Organic->Evaporate_Reconstitute_LLE 6 Analysis_LLE Analysis Evaporate_Reconstitute_LLE->Analysis_LLE 7

The multi-step process of liquid-liquid extraction.

SPE_Workflow cluster_2 Solid-Phase Extraction (SPE) Workflow Condition Condition Equilibrate Equilibrate Condition->Equilibrate 1 Load Sample Load Sample Equilibrate->Load Sample 2 Wash Wash Load Sample->Wash 3 Elute Elute Wash->Elute 4 Evaporate_Reconstitute_SPE Evaporate & Reconstitute Elute->Evaporate_Reconstitute_SPE 5 Analysis_SPE Analysis Evaporate_Reconstitute_SPE->Analysis_SPE 6

The selective and robust workflow of solid-phase extraction.

Conclusion

The selection of a sample preparation method for this compound analysis is a critical decision that directly impacts the quality and reliability of bioanalytical data.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput environments where the highest sensitivity is not paramount.

  • Liquid-Liquid Extraction offers a balance between cleanliness and cost, providing cleaner extracts than PPT and is a viable option for many applications.

  • Solid-Phase Extraction delivers the cleanest samples, minimizing matrix effects and enabling the lowest detection limits. It is the preferred method for regulated bioanalysis and when the highest data quality is required, despite its higher cost and complexity.

Ultimately, the optimal choice will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources. Method development and validation are crucial to ensure that the chosen sample preparation strategy meets the analytical objectives for the quantification of this compound in the selected biological matrix.

References

Validation of Hexahydrohippurate as a biomarker for monitoring therapeutic interventions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of therapeutic drug monitoring is continuously evolving, with a growing emphasis on personalized medicine and the identification of novel biomarkers that can accurately reflect treatment efficacy and patient response. In this context, metabolites derived from the interplay between host and gut microbiota are gaining significant attention. This guide provides a comprehensive overview of hexahydrohippurate, a metabolite of emerging interest, and evaluates its potential as a biomarker for monitoring therapeutic interventions. We present a comparative analysis with the well-known metabolite, hippuric acid, detail hypothetical experimental protocols for its quantification, and explore its metabolic origins.

This compound vs. Hippuric Acid: A Comparative Analysis

While both this compound and hippuric acid are acylated glycine derivatives, their metabolic origins and validated applications as biomarkers differ significantly. Hippuric acid is a well-established biomarker for dietary polyphenol intake, toluene exposure, and has been investigated in the context of metabolic health and diseases like multiple sclerosis.[1][2][3][4] In contrast, the clinical validation of this compound as a biomarker is still in its nascent stages. The primary known precursor to this compound is cyclohexanecarboxylic acid, with its formation being dependent on gut microbial activity.[5]

FeatureThis compoundHippuric Acid
Precursor(s) Cyclohexanecarboxylic acidBenzoic acid (from dietary polyphenols, toluene)
Metabolic Origin Primarily gut microbiota metabolism of precursor[5]Host metabolism (glycine conjugation of benzoic acid in the liver) and gut microbiota
Validated Biomarker Applications Not yet validated for specific therapeutic interventions.Dietary intake (fruits, nuts), Toluene exposure, Metabolic health, Renal clearance[1][3][4]
Factors Influencing Levels Dose of precursor, Gut microbiota composition[5]Dietary intake of polyphenols, Toluene exposure, Gut microbiota composition, Renal function[1][3]
Reported Clinical Significance Under investigation.Associated with metabolic health, blood pressure, and risk of metabolic syndrome[2][4]

Metabolic Pathway of this compound Formation

The formation of this compound is intrinsically linked to the metabolism of cyclohexanecarboxylic acid, a compound that can be introduced through diet or other environmental exposures. The transformation is a multi-step process involving both host and microbial enzymes. In studies on rats, cyclohexanecarboxylate is metabolized into several compounds, including hippurate and this compound, with the pattern of metabolism being dose-dependent.[5] The proposed pathway suggests that gut microbiota play a crucial role in the initial steps of cyclohexanecarboxylic acid metabolism, which is then followed by conjugation with glycine in the host.

Hexahydrohippurate_Metabolism cluster_gut Gut Lumen cluster_host Host Tissue (e.g., Liver) cluster_excretion Excretion CCA Cyclohexanecarboxylic Acid Intermediates Microbial Intermediates CCA->Intermediates Gut Microbiota Metabolism This compound This compound Intermediates->this compound Glycine Conjugation Glycine Glycine Glycine->this compound Urine Urine This compound->Urine Renal Excretion

Metabolic pathway of this compound formation.

Experimental Protocol: Quantification of this compound in Human Urine

While a standardized and validated protocol for the therapeutic monitoring of this compound is not yet established, a robust method can be developed based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely used for the quantification of small molecule metabolites.

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of urine, add 300 µL of ice-cold acetonitrile containing the internal standard. This step serves to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other urine matrix components. For example, starting with 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact mass transitions would need to be determined by infusing the analytical standards.

      • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximal signal intensity.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of the this compound analytical standard spiked into a surrogate matrix (e.g., synthetic urine or water).

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

    • Determine the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Urine Sample Collection Precipitation Protein Precipitation (Acetonitrile) Collection->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Supernatant Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Workflow for this compound quantification.

Future Directions and Conclusion

This compound presents an intriguing, yet largely unexplored, avenue in the search for novel biomarkers. Its connection to gut microbial metabolism highlights the growing importance of the microbiome in influencing host physiology and response to therapeutic agents. While direct evidence for its utility in monitoring therapeutic interventions is currently lacking, the foundational knowledge of its metabolic pathway provides a starting point for future research.

For researchers and drug development professionals, the validation of this compound as a biomarker will require a systematic approach. This includes:

  • Clinical Association Studies: Investigating the correlation between this compound levels and disease states or therapeutic outcomes in human cohorts.

  • Microbiome-Metabolome Integration: Identifying the specific gut microbial species and enzymatic pathways responsible for this compound production.

  • Method Validation: Rigorous validation of analytical methods for its quantification in various biological matrices according to regulatory standards.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends beyond groundbreaking discoveries to the meticulous management and disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of hexahydrohippurate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Adherence to the following disposal protocol is critical to mitigate these risks.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following are general best practices for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

  • Avoid Contamination: Do not dispose of this compound down the drain or in regular solid waste containers.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify the waste as "this compound."

    • Collect this compound waste in a designated, compatible waste container.[2]

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.

  • Containerization:

    • Select a robust, leak-proof waste container compatible with this compound. Glass or polyethylene containers are generally suitable.[2]

    • Ensure the container is securely sealed to prevent spills and the escape of vapors.[2]

    • Do not overfill the container; a recommended maximum is 90% of its capacity to allow for expansion.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • List the primary hazards: "Skin Irritant, Eye Irritant, Respiratory Irritant."

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

    • This area should be under the control of laboratory personnel and away from general traffic.[2]

    • Utilize secondary containment, such as a spill tray, to contain any potential leaks.

  • Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]

    • Follow all institutional procedures for waste manifest documentation and handover.

Quantitative Data Summary

For the disposal of this compound, quantitative limits are typically determined by regulatory bodies and institutional policies. The following table summarizes key quantitative considerations.

ParameterGuidelineSource
Container Fill CapacityDo not exceed 90% of the container's volume.[2]
Empty Container RinsingFor non-acutely toxic substances, containers can be air-dried in a fume hood after being emptied by normal methods. For more hazardous materials, triple rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[3][4]

It is advisable to treat the rinsate from this compound containers as hazardous waste due to its irritation properties.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

HexahydrohippurateDisposal This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Select & Seal Compatible Container (Glass or Polyethylene) segregate->containerize Yes label Label Container: 'Hazardous Waste' 'this compound' Hazards & Date containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

Essential Safety and Operational Guidance for Handling Hexahydrohippurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Hexahydrohippurate, a derivative of the amino acid glycine. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any tears or perforations before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact with dust or splashes.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if working outside of a fume hood or if there is a risk of generating dust or aerosols.
Body Protection Laboratory coatA standard lab coat is required to protect against skin contact.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps from preparation to disposal.

Hexahydrohippurate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Work Area (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.

  • Prepare the Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. Ensure the work area is clean and uncluttered.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfers and avoid creating dust.

  • Dissolving: If the protocol requires a solution, slowly add the solid to the appropriate solvent in a suitable container within the fume hood.

  • Experimental Procedure: Conduct the experiment within the fume hood, ensuring that all equipment is properly set up to prevent spills or releases.

3. Cleanup and Disposal:

  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Waste Disposal:

    • Solid Waste: Collect any unused solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container for liquid chemical waste.

    • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately after.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring their personal safety and the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.